Me-Tz-PEG4-COOH
Description
The exact mass of the compound this compound is 477.22234834 g/mol and the complexity rating of the compound is 556. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
3-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoyl]amino]propoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O7/c1-17-24-26-21(27-25-17)18-3-5-19(6-4-18)22(30)23-8-2-9-31-11-13-33-15-16-34-14-12-32-10-7-20(28)29/h3-6H,2,7-16H2,1H3,(H,23,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUUZHHWRQHFLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)C(=O)NCCCOCCOCCOCCOCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Me-Tz-PEG4-COOH: A Technical Guide to a Versatile Bioconjugation Linker
For Researchers, Scientists, and Drug Development Professionals
Me-Tz-PEG4-COOH is a heterobifunctional linker at the forefront of bioconjugation and targeted drug delivery. Its unique chemical architecture, comprising a methyltetrazine moiety, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid, enables the precise and efficient linkage of molecules for a wide range of applications in research and therapeutic development. This guide provides an in-depth overview of its core functionalities, experimental protocols, and applications.
Core Principles and Mechanism of Action
The utility of this compound lies in its two distinct reactive handles, allowing for a two-step conjugation strategy.
-
Amine-Reactive Carboxylic Acid: The terminal carboxylic acid (-COOH) group can be readily coupled to primary amine groups (-NH2) present on biomolecules such as antibodies, proteins, or peptides. This reaction is typically mediated by carbodiimide chemistry, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. The activators convert the carboxylic acid into a more reactive ester, which then forms a stable amide bond with the amine.
-
Bioorthogonal Methyltetrazine: The methyltetrazine group is the key to the linker's "click chemistry" functionality. It participates in an inverse electron demand Diels-Alder (IEDDA) cycloaddition with a strained alkene, most notably a trans-cyclooctene (TCO) derivative. This reaction is exceptionally fast, highly specific, and bioorthogonal, meaning it proceeds efficiently in complex biological environments without interfering with native biochemical processes. The methyl group on the tetrazine ring enhances its stability.[1][2]
The PEG4 spacer is a critical component that imparts hydrophilicity to the linker and the resulting conjugate, which can improve solubility and reduce aggregation.[3] The flexible nature of the PEG chain also minimizes steric hindrance between the conjugated molecules.
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in several advanced applications:
-
Antibody-Drug Conjugates (ADCs): A primary application of this compound is in the construction of ADCs.[4][5][6] An antibody is first functionalized with the linker via its amine groups. The resulting tetrazine-modified antibody can then be conjugated to a TCO-modified cytotoxic drug. This modular approach allows for the precise attachment of potent payloads to targeting antibodies.
-
Pretargeted Imaging and Therapy: The rapid kinetics of the tetrazine-TCO reaction are ideal for pretargeting strategies. In this approach, a tetrazine-modified antibody is administered and allowed to accumulate at the target site (e.g., a tumor). Subsequently, a smaller, rapidly clearing TCO-labeled imaging agent (e.g., a fluorescent dye or a PET imaging agent) or therapeutic agent is administered. The "click" reaction then occurs in vivo at the target site, leading to a high signal-to-background ratio for imaging or localized delivery of a therapeutic payload.
-
Fluorescent Labeling and In Vitro Assays: this compound can be used to attach fluorescent probes to proteins or other biomolecules for use in a variety of in vitro assays, such as ELISAs and fluorescence microscopy.[7]
-
Surface Modification: The linker can be used to immobilize biomolecules onto surfaces for applications in biosensors and other diagnostic devices.
Quantitative Data
The performance of this compound and its reactive partners is characterized by the kinetics of the IEDDA reaction. The table below summarizes the second-order rate constants for various tetrazine derivatives with TCO, illustrating the rapid nature of this bioorthogonal reaction.
| Tetrazine Derivative | Dienophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| Methyl-substituted tetrazine | TCO-PEG4 | DPBS | 37 | ~1000 |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | Not specified | Not specified | 2000 |
| Various tetrazines | TCO | Not specified | Not specified | up to 22,000 |
| Various tetrazines | TCO | PBS | 37 | 200 - 30,000 |
Data compiled from multiple sources. The exact rate can vary depending on the specific substituents on both the tetrazine and the TCO, as well as the reaction conditions.
Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody
This protocol describes the general steps for labeling an antibody with this compound using EDC/NHS chemistry.
Materials:
-
Antibody (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-Hydroxysulfosuccinimide)
-
Anhydrous DMSO
-
Reaction Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns
Procedure:
-
Antibody Preparation: If necessary, exchange the antibody into the Reaction Buffer using a desalting column.
-
Reagent Preparation: Prepare stock solutions of this compound, EDC, and Sulfo-NHS in anhydrous DMSO immediately before use.
-
Activation of this compound:
-
In a microcentrifuge tube, combine this compound, EDC, and Sulfo-NHS in Reaction Buffer. A typical molar ratio is 1:2:5 (COOH:EDC:Sulfo-NHS).
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.
-
-
Conjugation to Antibody:
-
Add the activated this compound solution to the antibody solution. The molar excess of the linker to the antibody will determine the degree of labeling and should be optimized for the specific application. A starting point is a 20-fold molar excess.
-
Incubate for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted linker. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted linker and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Determine the concentration and degree of labeling of the tetrazine-modified antibody using UV-Vis spectrophotometry.
Protocol 2: Click Reaction of Tetrazine-Modified Antibody with a TCO-Labeled Molecule
This protocol outlines the bioorthogonal reaction between the tetrazine-labeled antibody and a TCO-containing molecule.
Materials:
-
Tetrazine-modified antibody
-
TCO-labeled molecule (e.g., TCO-fluorescent dye)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the tetrazine-modified antibody and the TCO-labeled molecule in the Reaction Buffer. A slight molar excess (1.1 to 1.5-fold) of the TCO-labeled molecule is often used to ensure complete reaction of the antibody.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or at 37°C. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
Purification (Optional): If necessary, the final conjugate can be purified from any excess TCO-labeled molecule by size exclusion chromatography.
Visualizations
Figure 1. Workflow for the conjugation of this compound to an antibody.
Figure 2. The bioorthogonal "click" reaction between a tetrazine-modified antibody and a TCO-payload.
Figure 3. Simplified signaling pathway for an ADC targeting the HER2 receptor on a cancer cell.
References
- 1. interchim.fr [interchim.fr]
- 2. iris.cnr.it [iris.cnr.it]
- 3. TCI Practical Example: The Copper-Free Click Reaction of Tetrazine Derivative and trans-Cycloocatene Derivative | TCI AMERICA [tcichemicals.com]
- 4. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Epidermal Growth Factor Receptor Signaling Disruption by Endocrine and Metabolic Disrupting Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Me-Tz-PEG4-COOH: Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, applications, and experimental considerations for Methyl-Tetrazine-PEG4-Carboxylic Acid (Me-Tz-PEG4-COOH), a heterobifunctional linker critical to advancements in bioconjugation, targeted drug delivery, and molecular imaging.
Core Chemical Properties
This compound is a versatile chemical tool that integrates three key functional components: a stable methyltetrazine moiety for bioorthogonal "click" chemistry, a hydrophilic 4-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid for covalent linkage to amine-containing molecules.
Molecular Structure and Functionality
The molecule's power lies in its distinct functional ends, enabling sequential or orthogonal conjugation strategies.
Caption: Functional components of the this compound linker.
-
Methyltetrazine (Me-Tz) Group : This moiety is the cornerstone of the molecule's bioorthogonal reactivity. It participates in an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with strained alkenes, most notably trans-cyclooctene (TCO).[1][2] This reaction is exceptionally fast and highly selective, proceeding rapidly under physiological conditions without the need for cytotoxic catalysts.[3][4] The methyl group significantly enhances the stability of the tetrazine ring compared to its unsubstituted counterparts.[5][6]
-
Carboxylic Acid (COOH) Group : The terminal carboxyl group provides a versatile handle for covalent modification. It readily reacts with primary and secondary amines, such as the lysine residues on proteins, to form stable amide bonds.[2][5] This reaction, however, is not spontaneous and requires chemical activation.[5]
-
PEG4 Spacer : The hydrophilic polyethylene glycol linker enhances the overall aqueous solubility of the molecule and its conjugates.[5][7] This is crucial for biological applications, as it helps prevent the aggregation of labeled proteins.[8] The flexible chain also serves as a spacer to minimize steric hindrance between the conjugated molecules.[7]
Physicochemical Data
The quantitative properties of this compound are summarized below for easy reference.
| Property | Value | Reference(s) |
| Synonyms | Methyltetrazine-PEG4-acid, Me-Tet-PEG4-COOH | [2][9] |
| CAS Number | 1802907-91-0 | [2][5][9] |
| Chemical Formula | C₂₀H₂₈N₄O₇ | [2][5][9] |
| Molecular Weight | ~436.5 g/mol | [2][5][9] |
| Appearance | Red or purple crystalline solid | [5][10] |
| Solubility | Water, DMSO, DMF, DCM, THF, Chloroform | [2][5] |
| Purity | Typically >95% (as determined by HPLC) | [2][5] |
| Predicted pKa | 4.28 ± 0.10 | [10] |
| Predicted Boiling Point | 647.6 ± 65.0 °C | [10] |
| Predicted Density | 1.236 ± 0.06 g/cm³ | [10] |
Storage and Stability
Proper handling and storage are critical to maintaining the reactivity of this compound.
| Condition | Recommendation | Reference(s) |
| Powder Form | Store at -20°C, desiccated. Stable for up to 3 years. | [1][2][5] |
| Stock Solution | Prepare in a dry, water-miscible solvent (e.g., DMSO, DMF). | [11] |
| Store at -20°C for short-term (up to 1 month). | [1] | |
| Store at -80°C for long-term (up to 6 months). | [1] | |
| Handling | Allow the vial to warm to room temperature before opening to prevent condensation. | [11] |
| For stock solutions, consider storage under an inert gas (e.g., Argon). | [11] | |
| Shipping | Typically shipped at ambient temperature due to short-term stability. | [2][5] |
Experimental Protocols and Workflows
This compound is primarily used in a two-stage bioconjugation process. First, the carboxylic acid is activated and linked to an amine-bearing molecule. Second, the tetrazine group is reacted with a TCO-modified molecule.
General Bioconjugation Workflow
Caption: A typical two-stage workflow for creating an antibody-drug conjugate.
Detailed Protocol: Amine Coupling via EDC/Sulfo-NHS Chemistry
This protocol describes the conjugation of this compound to a primary amine on a protein.
A. Materials Required:
-
This compound
-
Protein or molecule with primary amines (e.g., antibody in PBS)
-
Activation Buffer: Amine-free buffer, e.g., 0.1 M MES, pH 4.7-6.0.[11]
-
Conjugation Buffer: Amine-free buffer, e.g., 1X PBS (phosphate-buffered saline), pH 7.2-7.5.[11]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Anhydrous DMSO or DMF
-
Desalting column for purification
B. Procedure:
-
Reagent Preparation : Prepare a 100 mM stock solution of this compound in anhydrous DMSO. Prepare 100 mM stock solutions of EDC and Sulfo-NHS in either anhydrous DMSO or activation buffer immediately before use.
-
Protein Preparation : Exchange the protein into the Conjugation Buffer (PBS, pH 7.4) to a final concentration of 2-10 mg/mL.
-
Activation of Carboxylic Acid :
-
In a separate microfuge tube, combine this compound, EDC, and Sulfo-NHS in Activation Buffer. A molar ratio of 1:2:5 (COOH:EDC:Sulfo-NHS) is a common starting point.
-
Incubate for 15-30 minutes at room temperature to form the semi-stable Sulfo-NHS ester.
-
-
Conjugation to Protein :
-
Add the activated Me-Tz-PEG4-Sulfo-NHS ester solution to the protein solution. The molar excess of the linker relative to the protein will determine the degree of labeling and must be optimized (start with a 10- to 20-fold molar excess).
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching : Add an amine-containing buffer (e.g., Tris or glycine) to a final concentration of 50-100 mM to quench any unreacted NHS-ester. Incubate for 15 minutes.
-
Purification : Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS).
Detailed Protocol: Tetrazine-TCO Click Reaction
This protocol describes the bioorthogonal ligation of the newly formed Tz-modified protein with a TCO-containing molecule.
A. Materials Required:
-
Purified Tz-modified protein
-
TCO-containing molecule (e.g., a fluorescent dye, a drug molecule)
-
Reaction Buffer: PBS, pH 7.4 or other physiological buffer
B. Procedure:
-
Reagent Preparation : Dissolve the TCO-containing molecule in a compatible solvent (e.g., DMSO) to create a concentrated stock solution.
-
Click Reaction :
-
Combine the Tz-modified protein and the TCO-containing molecule in the reaction buffer.
-
A slight molar excess of the TCO-reagent (e.g., 1.5 to 5 equivalents relative to the tetrazine) is recommended to ensure complete ligation.
-
The reaction is typically very fast. Incubate for 30-60 minutes at room temperature. For very low concentrations, the reaction may be allowed to proceed longer.
-
-
Purification : If necessary, remove the excess TCO-reagent using a desalting column or dialysis, depending on the molecular weight of the final conjugate and the excess reagent.
-
Characterization : The final conjugate can be characterized using techniques such as UV-Vis spectroscopy (to confirm labeling with a dye), mass spectrometry (to confirm mass shift), or functional assays.
Core Applications in Research and Development
The unique properties of this compound make it an invaluable tool in several advanced applications:
-
Antibody-Drug Conjugates (ADCs) : It serves as a stable linker to attach potent cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells.[1]
-
PROTAC Development : Used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.[10]
-
Molecular Imaging : Enables the pre-targeting of cells or tissues. An antibody-tetrazine conjugate is administered first, allowed to clear from circulation, and then followed by a TCO-labeled imaging agent (e.g., PET or fluorescent probe), which rapidly "clicks" to the target for high-contrast imaging.[3]
-
Bioconjugation and Surface Modification : Used to attach proteins, peptides, or other biomolecules to surfaces, nanoparticles, or other macromolecules for diagnostic and therapeutic purposes.[12]
Safety and Handling
According to available safety data sheets, this compound and its derivatives are intended for research use only. Standard laboratory safety precautions should be followed.
-
Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[13][14]
-
Handling : Avoid dust formation and inhalation. Use in a well-ventilated area. Wash hands thoroughly after handling.[13][15]
-
First Aid :
-
Disposal : Dispose of waste in accordance with all applicable local, regional, and national regulations.[14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Methyltetrazine-PEG4-acid, 1802907-91-0 | BroadPharm [broadpharm.com]
- 3. Methyltetrazine-PEG4-amine. HCl - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. Methyltetrazine-PEG4-biotin - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Understanding Methyltetrazine-Peg4-Nhs Ester | by Click Chemistry Tools | Medium [medium.com]
- 9. Bot Detection [iris-biotech.de]
- 10. Methyltetrazine-PEG4-Acid CAS#: 1802907-91-0 [amp.chemicalbook.com]
- 11. axispharm.com [axispharm.com]
- 12. chemimpex.com [chemimpex.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 15. chemicalbook.com [chemicalbook.com]
An In-Depth Technical Guide to Me-Tz-PEG4-COOH: Structure, Mechanism, and Application in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the bifunctional linker, Me-Tz-PEG4-COOH, detailing its chemical structure, mechanism of action, and applications in the field of bioconjugation. The information presented herein is intended to equip researchers with the foundational knowledge required for the successful implementation of this versatile molecule in their experimental workflows.
Core Structure and Functional Components
This compound, also known as Methyltetrazine-PEG4-Acid, is a heterobifunctional crosslinker comprised of three key components: a methyltetrazine moiety, a tetra-polyethylene glycol spacer, and a terminal carboxylic acid.[1][2]
-
Methyltetrazine (Me-Tz): This nitrogen-rich heterocyclic ring is the bioorthogonal reactive group. The methyl group enhances the stability of the tetrazine ring compared to its hydrogen-substituted counterparts.[1]
-
Polyethylene Glycol (PEG4): The four-unit PEG chain acts as a hydrophilic spacer, which increases the overall water solubility of the molecule and the resulting conjugate.[1][3] This spacer also minimizes steric hindrance between the conjugated molecules.
-
Carboxylic Acid (COOH): This terminal functional group provides a versatile handle for covalent attachment to primary amines, such as those found on the side chains of lysine residues in proteins.[4]
The combination of these components makes this compound a powerful tool for linking molecules of interest to biomolecules in a specific and controlled manner.
Mechanism of Action
This compound facilitates bioconjugation through two distinct and orthogonal chemical reactions, providing researchers with significant flexibility in their experimental design.
Inverse Electron Demand Diels-Alder (iEDDA) Cycloaddition
The primary and most notable mechanism of action is the inverse electron demand Diels-Alder (iEDDA) reaction, a type of "click chemistry". This reaction occurs between the electron-deficient methyltetrazine ring and a strained, electron-rich dienophile, most commonly a trans-cyclooctene (TCO) derivative.
This bioorthogonal reaction is exceptionally fast and highly specific, proceeding rapidly in aqueous environments and complex biological media without the need for a catalyst.[5][6] The reaction results in the formation of a stable dihydropyridazine bond and the release of nitrogen gas as the sole byproduct.[5] The unprecedented kinetics of the tetrazine-TCO ligation make it ideal for applications where biomolecules are present at low concentrations.[5][6]
iEDDA Reaction Pathway of this compound with a TCO-modified molecule.
Amine Conjugation via Carboxylic Acid Activation
The terminal carboxylic acid group can be covalently linked to primary amines through the formation of a stable amide bond. This reaction is not spontaneous and requires the activation of the carboxyl group. Common activating agents include carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4]
This two-step process first involves the reaction of the carboxylic acid with EDC to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with a primary amine to form an amide bond. The addition of NHS stabilizes the activated intermediate by converting it to an NHS ester, which is less susceptible to hydrolysis in aqueous solutions and reacts efficiently with primary amines.
Amine conjugation workflow using this compound.
Quantitative Data
The performance of this compound is underpinned by its physicochemical and kinetic properties. The following tables summarize key quantitative data for this linker and related compounds.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₂₈N₄O₇ | [2] |
| Molecular Weight | 436.56 g/mol | [2] |
| Appearance | Red crystalline solid | [1] |
| Solubility | Soluble in Water, DMSO, DMF, DCM | [1][4] |
| Storage Conditions | -20°C, desiccated | [2][7] |
| Purity (typical) | >95% (HPLC) | [1][4] |
Table 1: Physicochemical Properties of this compound
| Tetrazine Derivative | Second-Order Rate Constant (k₂) in DPBS at 37°C (M⁻¹s⁻¹) |
| MePh | 990 |
| MeDHP | 1820 |
| Me4Pyr | 2740 |
| MeEVE | 2750 |
| Me2Pyr | 5120 |
| DHP₂ | 6450 |
| 2Pyr₂ | 69,400 |
Table 2: Second-Order Rate Constants of iEDDA Reactions with TCO-PEG4 in Aqueous Buffer. This data is sourced from a study by T. S. M. van der Stelt et al., published in the Journal of the American Chemical Society in 2022.
Experimental Protocols
The following protocols provide a general framework for the conjugation of this compound to amine-containing biomolecules, such as antibodies or other proteins.
Materials and Reagents
-
This compound
-
Amine-containing protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: MES buffer (0.1 M MES, 0.5 M NaCl, pH 5.5-6.0)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or similar amine-containing buffer
-
Purification system: Desalting columns (e.g., Zeba™ Spin Desalting Columns) or dialysis cassettes appropriate for the protein size.
Protocol for Antibody Conjugation
This protocol is a representative example and may require optimization for specific applications.
-
Preparation of Reagents:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.
-
Prepare fresh stock solutions of EDC (e.g., 100 mM) and NHS (e.g., 100 mM) in anhydrous DMSO or reaction buffer immediately before use.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine the desired molar excess of this compound with EDC and NHS in the reaction buffer. A molar ratio of 1:1.2:1.2 (this compound:EDC:NHS) is a common starting point.
-
Incubate the activation mixture for 15-30 minutes at room temperature.
-
-
Conjugation to the Antibody:
-
Add the activated this compound mixture to the antibody solution. The final concentration of the antibody and the molar excess of the linker should be optimized for the desired degree of labeling. A 10-30 fold molar excess of the linker to the antibody is a typical starting range.[8]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove the excess, unreacted labeling reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS, pH 7.4).
-
-
Characterization of the Conjugate:
-
Determine the protein concentration of the purified conjugate using a standard protein assay (e.g., BCA assay).
-
The degree of labeling (DOL), i.e., the number of tetrazine molecules per antibody, can be determined spectrophotometrically by measuring the absorbance of the tetrazine at its characteristic wavelength (around 520 nm) and the absorbance of the protein at 280 nm.[8]
-
Conclusion
This compound is a highly effective and versatile bifunctional linker that offers researchers a powerful tool for bioconjugation. Its dual reactivity, combining the rapid and specific bioorthogonal iEDDA ligation with traditional amine chemistry, provides a broad range of possibilities for the construction of complex bioconjugates. The inclusion of a PEG spacer enhances the solubility and biocompatibility of the resulting molecules, making it particularly well-suited for applications in drug delivery, in vivo imaging, and diagnostics. By understanding the fundamental principles of its structure and mechanism of action, and by employing carefully considered experimental protocols, researchers can effectively leverage the capabilities of this compound to advance their scientific objectives.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Bot Detection [iris-biotech.de]
- 3. Understanding Methyltetrazine-Peg4-Nhs Ester | by Click Chemistry Tools | Medium [medium.com]
- 4. Methyltetrazine-PEG4-acid, 1802907-91-0 | BroadPharm [broadpharm.com]
- 5. Methyltetrazine-PEG4-azide - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. Tetra PEG4-methyltetrazine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
Me-Tz-PEG4-COOH: A Technical Guide to Aqueous Solubility
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of Me-Tz-PEG4-COOH in aqueous buffers. This compound, or methyltetrazine-polyethylene glycol (4)-carboxylic acid, is a key reagent in bioconjugation, particularly in the realm of antibody-drug conjugates (ADCs) and targeted drug delivery. Its utility is significantly influenced by its solubility in aqueous media, which is crucial for reaction efficiency and handling in biological systems.
Understanding the Solubility of this compound
This compound is a heterobifunctional linker that incorporates a methyltetrazine moiety for bioorthogonal "click" chemistry and a carboxylic acid group for conjugation to amine-containing molecules. A critical feature of this compound is the hydrophilic polyethylene glycol (PEG) spacer (PEG4), which is intentionally included to enhance its solubility in aqueous environments.[1]
While specific quantitative solubility data for this compound in various aqueous buffers is not extensively published in public literature, several chemical suppliers confirm its solubility in water.[2] The presence of the PEG4 chain significantly improves its solubility compared to non-PEGylated linkers, which is a key advantage for its application in bioconjugation reactions that are typically performed in aqueous buffers.[1]
Quantitative Solubility Data
| Solvent | Reported Solubility | Source |
| Water | Soluble (quantitative data not specified) | BroadPharm[2] |
| DMSO | Soluble (up to 125 mg/mL) | MedchemExpress[3] |
| DMF | Soluble (quantitative data not specified) | BroadPharm[2] |
| DCM | Soluble (quantitative data not specified) | BroadPharm[2] |
Experimental Protocol: Determining Aqueous Solubility of this compound
To ascertain the precise solubility of this compound in a specific aqueous buffer, a standard "shake-flask" method can be employed. This can be adapted for either thermodynamic or kinetic solubility measurements.
Thermodynamic Solubility Protocol
This method determines the equilibrium solubility of the compound.
Materials:
-
This compound solid
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Microcentrifuge tubes or glass vials
-
Orbital shaker or vortex mixer
-
Microcentrifuge
-
Calibrated analytical balance
-
UV-Vis spectrophotometer or HPLC-UV/MS system
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the desired aqueous buffer in a microcentrifuge tube or glass vial. The amount should be more than what is expected to dissolve.
-
Equilibration: Tightly cap the tubes/vials and place them on an orbital shaker. Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the samples at a high speed (e.g., 14,000 rpm for 10-15 minutes) to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant without disturbing the pellet.
-
Dilution: Dilute the supernatant with the same aqueous buffer to a concentration that falls within the linear range of the analytical method (UV-Vis or HPLC).
-
Quantification:
-
UV-Vis Spectrophotometry: Measure the absorbance of the diluted supernatant at the wavelength of maximum absorbance (λmax) for this compound. The concentration is determined using a standard curve prepared from known concentrations of the compound in the same buffer.
-
HPLC-UV/MS: Inject the diluted supernatant into an HPLC system. The concentration is determined by comparing the peak area to a standard curve.
-
-
Calculation: Calculate the original concentration in the undiluted supernatant to determine the solubility.
Visualizing Experimental and Logical Workflows
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
References
Stability of Me-Tz-PEG4-COOH in Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the stability of Methyltetrazine-PEG4-Carboxylic Acid (Me-Tz-PEG4-COOH) in solution. Understanding the stability of this reagent is critical for its effective use in various bioconjugation applications, including antibody-drug conjugates (ADCs), imaging probes, and targeted drug delivery systems. This document summarizes the key factors influencing its stability, presents available data, and provides detailed experimental protocols for its assessment.
Introduction to this compound Stability
This compound is a popular bifunctional linker that combines the highly efficient and bioorthogonal reactivity of a methyltetrazine moiety with the solubility-enhancing and flexible spacing properties of a polyethylene glycol (PEG) chain, terminating in a carboxylic acid for further conjugation. The stability of the tetrazine ring is a crucial parameter, as its degradation can lead to a loss of reactivity and compromised performance in downstream applications.
The core stability of the this compound molecule is attributed to the methyl-substituted tetrazine ring. It is a well-established principle that the electronic properties of substituents on the tetrazine ring significantly impact its stability. Electron-donating groups, such as the methyl group (-CH3), increase the electron density of the aromatic ring, thereby enhancing its stability against nucleophilic attack and hydrolysis. Conversely, electron-withdrawing groups tend to decrease stability. Several suppliers explicitly state that this compound is a stable tetrazine molecule.[1][2]
Factors Influencing Stability
The stability of this compound in solution is primarily influenced by the following factors:
-
pH: The hydronium and hydroxide ion concentrations in the solution can affect the rate of hydrolysis of the tetrazine ring.
-
Temperature: As with most chemical reactions, temperature can significantly influence the rate of degradation. Higher temperatures generally lead to faster degradation.
-
Buffer Composition: The components of the buffer solution can potentially react with the tetrazine moiety.
-
Presence of Nucleophiles: Strong nucleophiles in the solution can attack the electron-deficient tetrazine ring, leading to its degradation.
Quantitative Stability Data
One study on various aryl-methyl-tetrazines in a complex biological medium (cell growth medium) at 37°C demonstrated the high stability of methyl-phenyl-tetrazine, with over 95% of the compound remaining intact after 12 hours. This suggests that the methyltetrazine core, which is present in this compound, is robust under physiologically relevant conditions.
The following table summarizes the expected stability profile of this compound based on available information for structurally related compounds.
| Condition | Parameter | Expected Stability of this compound | Reference Compound Data |
| pH | Half-life | Expected to be stable in neutral and slightly acidic aqueous buffers. | Data for a range of tetrazines suggests greater stability with electron-donating groups. |
| Temperature | Half-life | Stable for extended periods at recommended storage temperatures (-20°C).[3] Stability decreases at elevated temperatures. | A study on various tetrazines was conducted at 37°C. |
| Biological Media | % Remaining | High stability expected in biological media for typical experiment durations. | >95% of a methyl-phenyl-tetrazine remained after 12h in cell growth medium at 37°C.[4] |
Experimental Protocols for Stability Assessment
A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach for quantitatively assessing the stability of this compound in solution. This involves monitoring the decrease in the concentration of the parent compound and the potential appearance of degradation products over time.
Protocol: HPLC-Based Stability Assessment of this compound
1. Objective: To determine the stability of this compound in a given aqueous buffer at a specific temperature over time.
2. Materials:
-
This compound
-
High-purity water
-
Buffer components (e.g., phosphate-buffered saline - PBS)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA) or Formic acid, HPLC grade
-
Temperature-controlled incubator or water bath
3. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM) in a suitable organic solvent like dimethyl sulfoxide (DMSO).
-
Preparation of Test Solutions: Dilute the stock solution into the desired aqueous buffer (e.g., PBS, pH 7.4) to a final concentration suitable for HPLC analysis (e.g., 1 mM).
-
Incubation: Incubate the test solutions at the desired temperature(s) (e.g., 4°C, 25°C, 37°C).
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot of the test solution.
-
Sample Quenching (if necessary): If degradation is rapid, it may be necessary to quench the reaction by freezing the sample immediately in liquid nitrogen and storing it at -80°C until analysis.
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it to elute the compound and any potential degradation products. An example gradient is 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor the absorbance at the λmax of the tetrazine, which is typically around 520-540 nm, and also at a lower wavelength (e.g., 254 nm) to detect a wider range of potential degradation products.
-
Injection Volume: 10-20 µL
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak at each time point.
-
Normalize the peak area at each time point to the peak area at time zero.
-
Plot the percentage of remaining this compound versus time.
-
From this plot, the half-life (t½) of the compound under the tested conditions can be calculated.
-
Visualizations
Logical Workflow for Stability Testing
Caption: Workflow for assessing the stability of this compound.
Potential Degradation Pathway
While the specific degradation products of this compound in aqueous solution are not well-documented, a plausible pathway involves the hydrolytic decomposition of the tetrazine ring.
Caption: A potential degradation pathway for the methyltetrazine moiety.
Conclusion
This compound is a robust and stable bifunctional linker suitable for a wide range of bioconjugation applications. Its stability is enhanced by the presence of an electron-donating methyl group on the tetrazine ring. For applications requiring long incubation times or exposure to harsh conditions, it is recommended to perform a stability assessment using a validated HPLC method as outlined in this guide. By understanding and controlling the factors that influence its stability, researchers can ensure the reliability and reproducibility of their experimental results.
References
A Technical Guide to Me-Tz-PEG4-COOH: A Core Component in Bioconjugation
This in-depth technical guide provides researchers, scientists, and drug development professionals with essential information on Me-Tz-PEG4-COOH, a key reagent in the field of bioconjugation and antibody-drug conjugate (ADC) development.[1] This document outlines its chemical properties, core applications, and a detailed experimental protocol for its use in labeling biomolecules.
Core Properties of this compound
This compound, also known as Methyltetrazine-PEG4-Acid, is a bifunctional linker molecule widely utilized in "click chemistry".[2] It features a methyltetrazine moiety for bioorthogonal conjugation and a carboxylic acid group for covalent attachment to biomolecules. The inclusion of a polyethylene glycol (PEG) spacer enhances its aqueous solubility and provides a flexible connection, which can minimize steric hindrance during conjugation.[2][3] The methyl group on the tetrazine ring enhances its stability compared to unsubstituted tetrazines.[2]
| Property | Value | References |
| Molecular Formula | C20H28N4O7 | [4] |
| Molecular Weight | 436.56 g/mol | [4] |
| CAS Number | 1802907-91-0 | [4] |
| Appearance | Red crystalline solid | |
| Solubility | Water, DMSO, DMF, DCM | |
| Storage | -20°C, desiccated | [4] |
The Chemistry of Bioorthogonal Ligation
The core utility of this compound lies in its participation in the inverse-electron-demand Diels-Alder (IEDDA) reaction. This specific type of "click chemistry" involves the rapid and highly selective reaction between the electron-deficient tetrazine ring and an electron-rich dienophile, most commonly a strained trans-cyclooctene (TCO) derivative.[2][5] This reaction is termed "bioorthogonal" as it proceeds efficiently within complex biological systems without interfering with native biochemical processes.[2]
The reaction mechanism is a two-step process:
-
[4+2] Cycloaddition: The tetrazine and TCO undergo a rapid Diels-Alder cycloaddition to form an unstable intermediate.[5]
-
Retro-Diels-Alder: This is followed by a retro-Diels-Alder reaction, which results in the elimination of nitrogen gas (N2) and the formation of a stable dihydropyridazine linkage.[5][6]
This reaction is exceptionally fast, with second-order rate constants reported to be as high as 1 x 10^6 M⁻¹s⁻¹.[6]
Experimental Protocol: Labeling of a Primary Amine-Containing Biomolecule
This protocol provides a general procedure for the conjugation of this compound to a biomolecule (e.g., an antibody) containing primary amines, followed by ligation to a TCO-functionalized molecule.
Materials:
-
This compound
-
Biomolecule (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
TCO-functionalized molecule
-
Spin desalting columns or dialysis equipment
Procedure:
-
Activation of this compound:
-
Dissolve this compound in anhydrous DMF or DMSO to prepare a stock solution (e.g., 10 mM).
-
In a separate tube, dissolve EDC and NHS in anhydrous DMF or DMSO to prepare a stock solution (e.g., 100 mM each).
-
To activate the carboxylic acid of this compound, mix the this compound stock solution with the EDC/NHS stock solution at a 1:1:1 molar ratio. Incubate for 15-30 minutes at room temperature.
-
-
Conjugation to the Biomolecule:
-
Add the activated Me-Tz-PEG4-NHS ester solution to the biomolecule solution. The molar excess of the linker will depend on the desired degree of labeling and should be optimized for each specific application. A starting point is often a 10- to 20-fold molar excess.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification of the Me-Tz-PEG4-labeled Biomolecule:
-
Remove the excess, unreacted Me-Tz-PEG4-NHS ester and byproducts using a spin desalting column or dialysis against the appropriate buffer.
-
-
Bioorthogonal Ligation with a TCO-functionalized Molecule:
-
Add the TCO-functionalized molecule to the purified Me-Tz-PEG4-labeled biomolecule. A 1.5- to 5-fold molar excess of the TCO-reagent is typically used.
-
The reaction is generally complete within 30-60 minutes at room temperature.[6]
-
-
Final Purification (Optional):
-
If necessary, purify the final conjugate to remove any excess TCO-reagent using an appropriate method based on the properties of the conjugate (e.g., size exclusion chromatography).
-
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in various applications:
-
Antibody-Drug Conjugates (ADCs): this compound is used as a linker to attach potent cytotoxic drugs to antibodies, enabling targeted drug delivery to cancer cells.[1]
-
In Vivo Imaging: The bioorthogonal nature of the tetrazine-TCO ligation allows for pre-targeting strategies in molecular imaging. A tetrazine-labeled antibody is administered first, allowed to accumulate at the target site, and then a TCO-labeled imaging agent is introduced for detection.
-
Protein Labeling and Pull-down Assays: It facilitates the specific labeling of proteins for subsequent detection, purification, or interaction studies.
-
Surface Modification: Immobilization of biomolecules onto surfaces for applications such as biosensors and microarrays.
This guide provides a foundational understanding of this compound. For specific applications, further optimization of reaction conditions and purification methods may be required.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bot Detection [iris-biotech.de]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Bot Detection [iris-biotech.de]
- 5. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
The Pivotal Role of the Methyltetrazine Group: A Technical Guide for Researchers
The methyltetrazine group has emerged as a cornerstone of modern chemical biology and drug development, primarily due to its central role in one of the fastest and most specific bioorthogonal reactions: the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This guide provides an in-depth analysis of the methyltetrazine moiety, its reactivity, and its applications, with a focus on quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.
Core Principles and Advantages
The utility of the methyltetrazine group is intrinsically linked to its reaction with strained dienophiles, most notably trans-cyclooctenes (TCO). This ligation is characterized by its exceptional speed and selectivity, allowing for the precise conjugation of molecules in complex biological environments without interfering with native biochemical processes.[1][2] The "click" nature of this reaction requires no cytotoxic catalysts, making it ideal for in vivo applications.[3][4]
The addition of a methyl group to the tetrazine ring offers a crucial advantage over unsubstituted tetrazines by enhancing the molecule's stability in aqueous environments.[3][5][6] While electron-withdrawing substituents can increase the reaction rate, they often decrease stability; the electron-donating methyl group provides a balance of good stability and rapid kinetics, making methyltetrazine a preferred reagent for many bioconjugation applications.[7][8][9]
Key Applications in Research and Drug Development
The unique properties of the methyltetrazine-TCO ligation have led to its widespread adoption in various fields:
-
Antibody-Drug Conjugates (ADCs): Methyltetrazine is frequently used as a linker to attach potent cytotoxic drugs to antibodies.[10][11][12] This allows for targeted delivery of the therapeutic agent to cancer cells, minimizing off-target toxicity.[]
-
In Vivo Imaging: The rapid kinetics of the methyltetrazine ligation are highly advantageous for pretargeted imaging techniques such as Positron Emission Tomography (PET).[5][14][15] In this approach, a TCO-modified antibody is first administered and allowed to accumulate at the target site, followed by injection of a radiolabeled methyltetrazine, which quickly binds to the antibody for high-contrast imaging.[5][14]
-
Fluorescent Labeling and Activity-Based Profiling: Methyltetrazine serves as a small, bioorthogonal handle for attaching fluorophores to biomolecules, enabling real-time visualization of cellular processes.[3][][16] It can be incorporated into activity-based probes to study enzyme function in living cells.[16]
-
Drug Delivery and Release: The tetrazine ligation can be engineered for "click-to-release" systems, where the reaction triggers the cleavage of a carbamate linker and subsequent release of a therapeutic agent.[17][18]
Quantitative Data: Reaction Kinetics and Stability
The reaction between methyltetrazine and TCO is among the fastest bioorthogonal reactions known. The kinetics are typically described by second-order rate constants.
| Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Notes |
| Methyltetrazine and trans-cyclooctene (TCO) | ~1,000 - 30,000 | The rate can vary depending on the specific derivatives and reaction conditions.[6][19] |
| Dipyridyl-s-tetrazine and Norbornene | Lower than TCO reactions | Norbornene is another dienophile, but the reaction with tetrazines is generally slower than with TCO.[7] |
| Hydroxyl-substituted Tetrazines and VBA | Variable | The rate is influenced by coordination with vinylboronic acids (VBA).[7] |
Stability: Methyl-substituted tetrazines exhibit significantly greater stability in aqueous media compared to their hydrogen-substituted counterparts.[6] Studies have shown that while some pyridyl- and pyrimidyl-substituted tetrazines can degrade by 60-85% in 12 hours, more electron-rich phenyl and pyridyl tetrazines, including methyltetrazines, remain largely intact (at least 75% remaining after 12 hours).[7]
Experimental Protocols
General Protocol for Protein-Protein Conjugation via Methyltetrazine-TCO Ligation
This protocol outlines a general procedure for conjugating two proteins using a methyltetrazine-TCO linker system.
Materials:
-
Protein 1
-
Protein 2
-
TCO-PEG-NHS ester (e.g., TCO-PEG12-NHS ester)
-
Methyltetrazine-PEG-NHS ester (e.g., methyl-tetrazine-PEG8-NHS ester)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5 (or other amine-free buffer at pH 7-9)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO or DMF
-
Spin desalting columns
Procedure:
-
Protein 1 Activation with TCO:
-
Buffer exchange Protein 1 into the Reaction Buffer at a concentration of 1-5 mg/mL using a spin desalting column.
-
Immediately before use, prepare a 10 mM solution of TCO-PEG-NHS ester in anhydrous DMSO or DMF.
-
Add a 20-fold molar excess of the TCO-PEG-NHS ester solution to the Protein 1 solution.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction by adding Quenching Buffer.
-
Remove excess, unreacted TCO reagent using a spin desalting column equilibrated with the Reaction Buffer.[20][21]
-
-
Protein 2 Activation with Methyltetrazine:
-
Buffer exchange Protein 2 into the Reaction Buffer at a concentration of 1-5 mg/mL.
-
Immediately before use, prepare a 10 mM solution of Methyltetrazine-PEG-NHS ester in anhydrous DMSO or DMF.
-
Add a 20-fold molar excess of the Methyltetrazine-PEG-NHS ester solution to the Protein 2 solution.
-
Incubate for 1 hour at room temperature.
-
Remove excess, unreacted methyltetrazine reagent using a spin desalting column.[20]
-
-
iEDDA Conjugation:
-
Mix the TCO-activated Protein 1 and the methyltetrazine-activated Protein 2 in a 1:1 molar ratio.[20]
-
Incubate the reaction at room temperature for 30 minutes to 2 hours.[21] The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine, or by measuring the decrease in absorbance around 520-540 nm.[20][22]
-
The resulting protein-protein conjugate is now ready for use or further purification by size exclusion chromatography if necessary.[21]
-
Monitoring the Reaction
The progress of the tetrazine-TCO ligation can be conveniently monitored using UV-Vis spectroscopy. The tetrazine moiety has a characteristic absorbance peak in the visible range (typically between 510 and 550 nm).[20] As the iEDDA reaction proceeds, this peak disappears, providing a straightforward method to track the reaction kinetics.[22]
Visualizing Workflows and Pathways
To better illustrate the processes involving the methyltetrazine group, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 2. frontiersin.org [frontiersin.org]
- 3. Methyltetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. app1-c89-pub.pressidium.com - Tetrazine Click Chemistry [app1-c89-pub.pressidium.com]
- 5. [68Ga]Ga-THP-tetrazine for bioorthogonal click radiolabelling: pretargeted PET imaging of liposomal nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bot Detection [iris-biotech.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted Cyclopropene Mini-tags for Tetrazine Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tetrazine methyl NHS Oligo Modifications from Gene Link [genelink.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. Methyltetrazine as a small live-cell compatible bioorthogonal handle for imaging enzyme activities in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
- 18. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 19. atto-tec.com [atto-tec.com]
- 20. broadpharm.com [broadpharm.com]
- 21. interchim.fr [interchim.fr]
- 22. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
Core Function of the PEG4 Spacer in Me-Tz-PEG4-COOH
References
- 2. lcms.cz [lcms.cz]
- 3. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. frontiersin.org [frontiersin.org]
- 5. Methyltetrazine-PEG4-amine. HCl - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) [protocols.io]
- 10. usp.org [usp.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. [PDF] PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates | Semantic Scholar [semanticscholar.org]
- 13. creativepegworks.com [creativepegworks.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. hpst.cz [hpst.cz]
- 19. pharmiweb.com [pharmiweb.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Me-Tz-PEG4-COOH Reaction with trans-cyclooctene (TCO)
The ligation between methyl-tetrazine (Me-Tz) and trans-cyclooctene (TCO) is a cornerstone of modern bioorthogonal chemistry, enabling precise chemical transformations within complex biological systems.[1] This reaction's exceptional speed, selectivity, and biocompatibility have made it an invaluable tool for researchers in fields ranging from live-cell imaging to the development of advanced therapeutics like antibody-drug conjugates (ADCs).[2] This guide provides a comprehensive overview of the reaction between this compound and TCO, including its mechanism, kinetics, experimental protocols, and key applications.
This compound is a specific reagent that combines a stable methyl-tetrazine moiety with a hydrophilic 4-unit polyethylene glycol (PEG) spacer and a terminal carboxylic acid for further functionalization.[3][4][5] The methyl group enhances the stability of the tetrazine ring, while the PEG spacer improves aqueous solubility and reduces steric hindrance.[6][7][8]
Core Reaction Mechanism
The reaction between a tetrazine and a trans-cyclooctene is a type of "click chemistry" that proceeds via a two-step mechanism.[9][10]
-
Inverse Electron-Demand Diels-Alder (IEDDA) Cycloaddition : The reaction is initiated by a [4+2] cycloaddition where the electron-deficient tetrazine (the diene) rapidly reacts with the electron-rich and strained TCO (the dienophile).[9][10] This is the rate-determining step of the ligation.[9]
-
Retro-Diels-Alder Elimination : The initial adduct is unstable and undergoes a subsequent retro-Diels-Alder reaction, irreversibly releasing a molecule of nitrogen gas (N₂).[9][11] This step forms a stable dihydropyridazine product, driving the reaction to completion.[2][11]
The reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological functional groups such as amines or thiols.[11] It also proceeds efficiently without the need for a cytotoxic copper catalyst, making it ideal for in vivo applications.[2][6]
Quantitative Data
The primary advantage of the tetrazine-TCO ligation is its exceptionally fast reaction kinetics. The rate of the reaction can be monitored spectroscopically by observing the disappearance of the tetrazine's characteristic absorption band between 510 and 550 nm.[11]
Reaction Kinetics
The reaction kinetics are primarily influenced by the electronic properties of the tetrazine and TCO molecules.[9] Electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO can increase the reaction rate.[9] Methyl-substituted tetrazines, like this compound, offer a good balance of high stability in aqueous media and rapid reaction kinetics.[6]
Table 1: Second-Order Rate Constants for Various Tetrazine-TCO Reactions
| Tetrazine Derivative | Dienophile | Solvent | Temperature | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| 3,6-diphenyl-1,2,4,5-tetrazine | TCO | Methanol | Ambient | 130 |
| Methyl-substituted tetrazine | TCO | Aqueous Media | - | ~1,000 |
| 3,6-di-(2-pyridyl)-s-tetrazine | TCO | - | - | ~2,000 |
| Hydrogen-substituted tetrazine | TCO | - | - | up to 30,000 |
| Various Tetrazines | rTCO-PEG4 | PBS (pH 7.4) | 37 °C | 13,000 - 750,000 |
Data sourced from multiple studies for comparative purposes.[6][12][13][14][15]
Reagent Properties
Table 2: Properties of this compound
| Property | Value |
| CAS Number | 1802907-91-0 |
| Molecular Formula | C₂₀H₂₈N₄O₇ |
| Molecular Weight | 436.46 g/mol |
| Storage | -20°C for long-term stability.[16] Stock solutions at -80°C are stable for up to 6 months.[3] |
| Solubility | Soluble in Water, DMSO, DMF, DCM.[5] |
| Functionality | Tetrazine for TCO ligation; Carboxylic acid for amine coupling (with activators).[4][7] |
Experimental Protocols
The following are generalized protocols for the use of this compound and TCO reagents. Optimal conditions may vary based on the specific biomolecules and experimental setup.
Protocol 1: General Ligation in Aqueous Buffer
This protocol describes the direct reaction between a TCO-functionalized molecule and this compound.
-
Reagent Preparation :
-
Dissolve the TCO-containing molecule in a suitable reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 6.0-9.0).[11]
-
Dissolve this compound in the same buffer. It is often prepared as a concentrated stock solution in an organic solvent like DMSO or DMF and then diluted into the aqueous reaction buffer.
-
-
Ligation Reaction :
-
Add the this compound solution to the TCO-containing solution. A slight molar excess (e.g., 1.1 to 1.5 equivalents) of one reagent is often used to ensure complete consumption of the other.
-
Incubate the reaction mixture at room temperature or 37°C.[12][17] The reaction is typically rapid, often completing within 30-60 minutes at micromolar concentrations.[18]
-
-
Monitoring and Purification :
-
The reaction can be monitored by the disappearance of the tetrazine's pink/red color.[19]
-
If necessary, purify the resulting conjugate from excess reagents using standard techniques like size-exclusion chromatography (SEC) or dialysis.
-
Protocol 2: Two-Step Protein-Molecule Conjugation
This protocol outlines the labeling of a protein with a TCO group, followed by conjugation to this compound.
-
Step 1: Protein Activation with TCO-NHS Ester
-
Dissolve the target protein (containing primary amines like lysine residues) in a suitable buffer (e.g., PBS, pH 7.5-8.5) at a concentration of 1-5 mg/mL.[18]
-
Prepare a fresh stock solution of a TCO-PEG-NHS ester (e.g., TCO-PEG4-NHS) in anhydrous DMSO or DMF.[18][20]
-
Add a molar excess (e.g., 10-20 fold) of the TCO-PEG-NHS ester to the protein solution.[18]
-
Incubate for 30-60 minutes at room temperature.[18]
-
Quench the reaction by adding a solution like 1 M Tris-HCl, pH 8.0.[18]
-
Remove excess, unreacted TCO reagent using a desalting spin column or dialysis.[11][18]
-
-
Step 2: Ligation with this compound
-
Activate the carboxylic acid of this compound if it is to be conjugated to another amine-containing molecule. However, for this example, we assume this compound is the final molecule being attached.
-
Combine the TCO-labeled protein with this compound in a 1:1.5 molar ratio in PBS at room temperature.[18]
-
Allow the ligation to proceed for 1 hour.[11]
-
The final conjugate is now ready for use or further purification if needed.
-
Applications in Research and Drug Development
The robustness and efficiency of the this compound and TCO reaction have led to its adoption in numerous advanced applications.[2]
-
Live-Cell Imaging : The reaction's biocompatibility allows for the labeling and tracking of biomolecules in living cells without significant perturbation.[2][21][22]
-
Pretargeted Imaging and Therapy : In this strategy, a TCO-modified antibody is administered first, allowed to accumulate at a tumor site, and cleared from circulation.[9][13] Subsequently, a smaller, rapidly clearing radiolabeled tetrazine is administered, which "clicks" to the antibody at the target site for PET imaging or therapy.[1][9] This approach enhances the target-to-background ratio and reduces radiation exposure to healthy tissues.[9]
-
Antibody-Drug Conjugates (ADCs) : This ligation is used to attach cytotoxic drugs to antibodies, creating highly targeted cancer therapeutics.[2] The "click-to-release" strategy uses this reaction to uncage a potent drug directly at the tumor site.[1][9]
-
Biomaterials and Hydrogels : The reaction is employed to functionalize surfaces and form hydrogels for biomedical applications.[1][21]
Conclusion
The reaction between this compound and trans-cyclooctene represents one of the most powerful and versatile bioorthogonal ligations available to scientists. Its unparalleled kinetics, high specificity, and ability to function under physiological conditions have firmly established it as a critical tool for creating complex bioconjugates. For professionals in drug development and biomedical research, mastering this chemistry opens the door to innovative solutions in targeted therapy, advanced diagnostics, and fundamental biological discovery.
References
- 1. Tetrazine-trans-cyclooctene ligation: Unveiling the chemistry and applications within the human body [pubmed.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Methyltetrazine-PEG4-acid, 1802907-91-0 | BroadPharm [broadpharm.com]
- 5. Methyltetrazine-PEG4-Acid CAS#: 1802907-91-0 [amp.chemicalbook.com]
- 6. Bot Detection [iris-biotech.de]
- 7. vectorlabs.com [vectorlabs.com]
- 8. genelink.com [genelink.com]
- 9. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. broadpharm.com [broadpharm.com]
- 12. researchgate.net [researchgate.net]
- 13. Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Bot Detection [iris-biotech.de]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. interchim.fr [interchim.fr]
- 19. broadpharm.com [broadpharm.com]
- 20. TCO-PEG4-NHS ester TCO click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 21. researchgate.net [researchgate.net]
- 22. Advancing tetrazine ligations to develop fluorogenic probes for cellular imaging [morressier.com]
The Core of Rapid Bioconjugation: An In-Depth Technical Guide to Inverse Electron Demand Diels-Alder (iEDDA) Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
The inverse electron demand Diels-Alder (iEDDA) reaction has rapidly emerged as a cornerstone of "click chemistry," offering an unparalleled combination of reaction speed, selectivity, and biocompatibility. Its ability to form covalent bonds in complex biological environments without the need for cytotoxic catalysts has propelled its application in fields ranging from biological imaging to targeted drug delivery and the development of advanced therapeutic modalities. This technical guide provides a comprehensive overview of the fundamental principles of iEDDA chemistry, detailed experimental protocols for its key applications, and a summary of kinetic data to aid in the rational design of iEDDA-based bioconjugation strategies.
Core Principles of iEDDA Click Chemistry
The iEDDA reaction is a type of [4+2] cycloaddition between an electron-deficient diene and an electron-rich dienophile.[1][2] This is in contrast to the "normal" Diels-Alder reaction, which involves an electron-rich diene and an electron-poor dienophile.[3] The key to the iEDDA reaction's utility in biological systems is the use of specific reactant pairs that are abiotic and highly reactive with each other, yet inert to the vast array of functional groups present in biological milieus.[4][5]
The Reactants: Dienes and Dienophiles
The most commonly employed dienes in bioorthogonal iEDDA reactions are 1,2,4,5-tetrazines (Tz).[6][7] The four nitrogen atoms in the aromatic ring make tetrazines exceptionally electron-poor, which is a prerequisite for a rapid reaction with an electron-rich dienophile.[7] The reactivity of the tetrazine can be tuned by modifying the substituents at the 3- and 6-positions. Electron-withdrawing groups enhance the reaction rate, while electron-donating groups decrease it.[5]
The dienophiles used in iEDDA are typically strained alkenes or alkynes. The ring strain raises the energy of the highest occupied molecular orbital (HOMO) of the dienophile, bringing it closer to the energy of the lowest unoccupied molecular orbital (LUMO) of the tetrazine.[5] This smaller HOMO-LUMO gap leads to a significantly accelerated reaction rate.[5] The most widely used dienophile is trans-cyclooctene (TCO) and its derivatives, which exhibit extraordinary reactivity towards tetrazines.[6][7] Other strained dienophiles, such as norbornenes and bicyclononynes (BCN), are also employed, offering a range of reactivities.[6]
Reaction Mechanism
The iEDDA reaction proceeds through a two-step mechanism:
-
[4+2] Cycloaddition: The tetrazine (diene) and the strained alkene (dienophile) undergo a concerted [4+2] cycloaddition to form an unstable, tricyclic intermediate.[4]
-
Retro-Diels-Alder Reaction: This intermediate rapidly undergoes a retro-Diels-Alder reaction, releasing a molecule of dinitrogen gas (N₂). This irreversible step drives the reaction to completion.[4] The final product is a stable dihydropyridazine, which may further oxidize to a pyridazine.[4]
Figure 1. iEDDA Reaction Mechanism
Quantitative Data: Reaction Kinetics
The second-order rate constants (k₂) of iEDDA reactions are a critical parameter for their application, particularly in vivo where reactant concentrations are low. The reaction rates can be tuned over several orders of magnitude by judicious selection of the tetrazine and dienophile pairing. The following tables summarize representative kinetic data for various iEDDA reaction partners.
Table 1: Second-Order Rate Constants for Various Tetrazine-Dienophile Pairs
| Tetrazine (Diene) | Dienophile | Solvent | Second-Order Rate Constant (k₂, M⁻¹s⁻¹) | Reference(s) |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | 9:1 Methanol/Water | 2000 ± 400 | [8] |
| 3,6-di-(2-pyridyl)-s-tetrazine | Norbornene | Methanol | 0.28 | [9] |
| 3,6-diphenyl-1,2,4,5-tetrazine | Bicyclononyne (BCN) | Methanol | 3.6 | [6] |
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | Methanol | 118 | [6] |
| 3-(pyrimidin-2-yl)-6-(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | Methanol | 125 | [6] |
| 4-(6-methyl-s-tetrazin-3-yl)aminophenylalanine-GFP | strained-TCO | in vitro | 880 | [8] |
| 4-(6-methyl-s-tetrazin-3-yl)aminophenylalanine-GFP | strained-TCO | in E. coli | 330 | [8] |
Table 2: Comparison of iEDDA with Other Click Chemistry Reactions
| Click Reaction | Typical Second-Order Rate Constant (k₂, M⁻¹s⁻¹) | Catalyst Required |
| iEDDA (TCO-based) | 10³ - 10⁶ | No |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | 10⁻¹ - 1 | No |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 10¹ - 10³ | Yes (Cu(I)) |
| Staudinger Ligation | 10⁻³ | No |
Experimental Protocols
The following section provides detailed methodologies for key experiments utilizing iEDDA click chemistry.
General Workflow for iEDDA Bioconjugation
The general workflow for a typical iEDDA bioconjugation experiment involves the preparation of the biomolecule and the labeling reagent, the click reaction itself, and subsequent purification and analysis of the conjugate.
Figure 2. General iEDDA Workflow
Protocol for Antibody-Oligonucleotide Conjugation via iEDDA
This protocol describes the conjugation of an antibody to an oligonucleotide using a tetrazine-modified antibody and a TCO-modified oligonucleotide.[6]
Materials:
-
Purified antibody (50 µg)
-
Amine-reactive tetrazine (e.g., mTz-PEG4-NHS ester), 20 mM in DMSO
-
TCO-modified oligonucleotide
-
1X Borate Buffered Saline (BBS)
-
1 M Glycine, pH 8.5
-
30 kDa molecular weight cutoff (MWCO) spin filter
-
Phosphate Buffered Saline (PBS)
-
Saturated ammonium sulfate solution
Procedure:
-
Antibody Buffer Exchange and Concentration:
-
Place the 50 µg of antibody into a 30 kDa MWCO spin filter.
-
Spin at 14,000 x g for 5 minutes.
-
Discard the flow-through and wash the antibody by adding 400 µL of 1X BBS and spinning again.
-
Invert the filter into a clean collection tube and spin at 1,000 x g for 2 minutes to collect the concentrated antibody.
-
Adjust the final volume to 45 µL with 1X BBS.
-
-
Tetrazine Labeling of the Antibody:
-
Dilute the 20 mM mTz-PEG4-NHS ester stock solution to 2 mM with DMSO.
-
Add 5 µL of the 2 mM tetrazine solution to the 45 µL of antibody. Mix gently by flicking the tube.
-
Incubate at room temperature for 30 minutes.
-
Quench the reaction by adding 1 µL of 1 M glycine (pH 8.5) and incubate for an additional 5 minutes.
-
-
Purification of the Tetrazine-Labeled Antibody:
-
Transfer the labeling reaction to a 30 kDa MWCO spin filter.
-
Spin at 14,000 x g for 5 minutes.
-
Discard the flow-through and wash with 475 µL of 1X BBS. Spin again.
-
Collect the purified, tetrazine-labeled antibody by inverting the filter and spinning at 1,000 x g for 2 minutes.
-
Adjust the final volume to approximately 50 µL with 1X BBS.
-
-
iEDDA Ligation:
-
Combine the tetrazine-labeled antibody with the TCO-modified oligonucleotide in a suitable reaction buffer (e.g., PBS). The molar ratio of antibody to oligonucleotide may need to be optimized, but a 1:5 to 1:10 ratio is a good starting point.
-
Incubate at room temperature for 1-2 hours, or overnight at 4°C.
-
-
Purification of the Antibody-Oligonucleotide Conjugate:
-
The purification method will depend on the properties of the final conjugate. Size exclusion chromatography (SEC) is often effective at separating the larger conjugate from unreacted oligonucleotide. Alternatively, for larger scale purifications, methods like ion-exchange chromatography can be employed.[10]
-
Protocol for Site-Specific Protein Labeling with a Fluorescent Dye
This protocol describes the labeling of a protein containing a genetically encoded TCO-lysine with a tetrazine-functionalized fluorescent dye for live-cell imaging.[1]
Materials:
-
Mammalian cells expressing the protein of interest with a genetically incorporated TCO-lysine.
-
Tetrazine-functionalized fluorescent dye (e.g., H-Tet-Cy5).
-
Cell culture medium (e.g., DMEM).
-
Phosphate Buffered Saline (PBS).
-
Fluorescence microscope.
Procedure:
-
Cell Culture and Protein Expression:
-
Culture the mammalian cells under standard conditions.
-
Transfect the cells with the necessary plasmids for expressing the TCO-lysine-containing protein of interest.
-
Induce protein expression as required by the specific expression system.
-
-
Labeling Reaction in Live Cells:
-
Prepare a stock solution of the tetrazine-dye in DMSO.
-
Dilute the tetrazine-dye stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the low micromolar range, e.g., 1-10 µM).
-
Remove the existing medium from the cells and replace it with the medium containing the tetrazine-dye.
-
Incubate the cells at 37°C for a specified period (e.g., 15-60 minutes). The optimal time should be determined empirically.
-
-
Washing and Imaging:
-
Remove the labeling medium and wash the cells three times with pre-warmed PBS to remove any unbound dye.
-
Add fresh, pre-warmed cell culture medium or imaging buffer to the cells.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorescent dye.
-
Protocol for Functionalization of Gold Nanoparticles (AuNPs) with Tetrazine
This protocol describes a general method for the synthesis of AuNPs and their subsequent functionalization with a thiol-modified tetrazine.[11][12]
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
1-Dodecanethiol (DDT)
-
3,6-di-2-pyridinyl-1,2,4,5-tetrazine (bptz)
-
Thiol-functionalized tetrazine
-
Ethanol
-
THF (anhydrous)
-
Lithium borohydride (LiBH₄)
Procedure:
-
Synthesis of Gold Nanoparticles:
-
Dissolve HAuCl₄·3H₂O (e.g., 2 mg, 5 µmol) in absolute ethanol (8 mL).
-
Slowly add 1-dodecanethiol (DDT) (e.g., 3 mL, 12.5 mmol) to the gold salt solution while stirring.
-
In a separate vial, dissolve bptz (e.g., 6 mg, 25.3 µmol) in absolute ethanol (2 mL) and stir for 30 minutes.
-
Add the bptz solution dropwise to the HAuCl₄/DDT solution under rapid stirring.
-
Continue stirring at room temperature for 3 hours. The color of the solution will change, indicating nanoparticle formation.
-
-
Purification of Gold Nanoparticles:
-
The resulting nanoparticle solution can be purified by centrifugation to remove excess reagents. The specific centrifugation speed and time will depend on the size of the nanoparticles formed.
-
-
Surface Functionalization with Thiol-Tetrazine:
-
To functionalize the AuNPs with a tetrazine, a ligand exchange reaction is performed.
-
Disperse the purified AuNPs in a suitable solvent like ethanol or THF.
-
Add a solution of the thiol-functionalized tetrazine to the AuNP dispersion. The thiol group will displace the DDT on the nanoparticle surface.
-
Allow the reaction to proceed for several hours to overnight at room temperature with stirring.
-
Purify the tetrazine-functionalized AuNPs by repeated centrifugation and resuspension in fresh solvent to remove the displaced DDT and any excess thiol-tetrazine.
-
The resulting tetrazine-functionalized AuNPs are now ready for iEDDA conjugation with a TCO-modified biomolecule.
Applications in Drug Development and Research
The unique characteristics of the iEDDA reaction have led to its widespread adoption in various aspects of drug development and biomedical research.
Targeted Drug Delivery
iEDDA chemistry enables the construction of sophisticated drug delivery systems.[6] For instance, an antibody that recognizes a tumor-specific antigen can be functionalized with a TCO group. This antibody can then be administered to a patient, allowing it to accumulate at the tumor site. Subsequently, a tetrazine-modified cytotoxic drug is administered. The iEDDA reaction occurs specifically at the tumor, concentrating the drug where it is needed and minimizing systemic toxicity.[6]
"Click-to-Release" Drug Activation
Beyond targeted delivery, iEDDA can be used for the controlled release of therapeutic agents.[6] In this "click-to-release" strategy, a drug is linked to a carrier molecule (e.g., an antibody or nanoparticle) via a TCO-carbamate linker. This construct is inactive and non-toxic. Upon administration of a tetrazine-based activator, the iEDDA reaction cleaves the carbamate linker, releasing the active drug at the desired location.[6]
Figure 3. iEDDA Applications in Drug Delivery
Biological Imaging
The ability to perform iEDDA reactions in living systems has revolutionized biological imaging.[4] Proteins, nucleic acids, lipids, and other biomolecules can be metabolically or genetically labeled with a dienophile, followed by the introduction of a tetrazine-conjugated fluorophore. This allows for the visualization of biological processes with high specificity and temporal resolution.[4] Furthermore, the use of fluorogenic tetrazine probes, which exhibit a significant increase in fluorescence upon reaction, enables "no-wash" imaging, reducing background signal and simplifying experimental workflows.[4]
Conclusion
Inverse electron demand Diels-Alder click chemistry has proven to be a powerful and versatile tool for researchers, scientists, and drug development professionals. Its exceptional kinetics, bioorthogonality, and modularity have enabled advancements that were previously unattainable. As our understanding of this remarkable reaction continues to grow, and as new diene and dienophile pairs with tailored properties are developed, the applications of iEDDA in medicine and biology are poised to expand even further, paving the way for novel diagnostics, therapeutics, and a deeper understanding of complex biological systems.
References
- 1. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 2. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy. - Chair of Biotechnology [biozentrum.uni-wuerzburg.de]
- 4. Green- to far-red-emitting fluorogenic tetrazine probes – synthetic access and no-wash protein imaging inside living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 6. citeseq.wordpress.com [citeseq.wordpress.com]
- 7. researchgate.net [researchgate.net]
- 8. issstindian.org [issstindian.org]
- 9. Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation [bio-protocol.org]
- 10. 抗体の精製法 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Versatile one-pot synthesis of gold nanoclusters and nanoparticles using 3,6-(dipyridin-2-yl)-(1,2,4,5)-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Versatile one-pot synthesis of gold nanoclusters and nanoparticles using 3,6-(dipyridin-2-yl)-(1,2,4,5)-tetrazine - RSC Advances (RSC Publishing) [pubs.rsc.org]
Me-Tz-PEG4-COOH: An In-Depth Technical Guide to a Versatile Bifunctional Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the evolving landscape of bioconjugation and targeted therapeutics, the strategic choice of a linker molecule is paramount to the success of the final construct. Me-Tz-PEG4-COOH, a methyl-tetrazine functionalized polyethylene glycol (PEG) derivative with a terminal carboxylic acid, has emerged as a critical tool for researchers in drug development, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its unique bifunctional nature allows for the elegant and efficient connection of two molecular entities, leveraging the power of bioorthogonal "click chemistry."
This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its application, and a summary of relevant quantitative data.
Core Concepts and Applications
This compound is a heterobifunctional linker that incorporates three key components:
-
Methyl-Tetrazine (Me-Tz): This moiety is the reactive handle for the inverse electron demand Diels-Alder (iEDDA) reaction, a type of "click chemistry." It reacts with exceptional speed and specificity with a trans-cyclooctene (TCO) group, forming a stable covalent bond without the need for a catalyst.[1]
-
PEG4 Spacer: The tetra-polyethylene glycol spacer provides several advantages. It enhances the aqueous solubility of the linker and the resulting bioconjugate, which is crucial for in vivo applications.[2][3] The flexibility of the PEG chain can also be beneficial for the proper orientation and function of the conjugated molecules.[2]
-
Carboxylic Acid (-COOH): This terminal functional group allows for the covalent attachment to primary amines on biomolecules, such as the lysine residues of antibodies or other proteins, through the formation of a stable amide bond. This reaction is typically mediated by an activating agent like EDC or HATU.
The primary application of this compound lies in its ability to bridge a targeting moiety (like an antibody) with a payload molecule (such as a cytotoxic drug or a small molecule E3 ligase ligand). This is achieved in a two-step process: first, the carboxylic acid is used to attach the linker to one of the molecules, and then the tetrazine group is used to "click" the second molecule into place.
Physicochemical and Quantitative Data
A thorough understanding of the physicochemical properties of this compound is essential for its effective use. The following tables summarize key quantitative data.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₈N₄O₇ | [4] |
| Molecular Weight | 436.56 g/mol | [4] |
| CAS Number | 1802907-91-0 | [4] |
| Appearance | Purple to purplish-red solid | |
| Solubility | Soluble in Water, DMSO, DMF, DCM | |
| Storage Temperature | -20°C | [4] |
Table 1: Physicochemical Properties of this compound
The kinetics of the iEDDA reaction are a critical parameter for designing conjugation experiments. The reaction between tetrazines and TCO is known for its exceptionally fast rates.
| Reactants | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| Tetrazines and TCO (general) | PBS, pH 7.4 | 37 | Up to 26,000 | [5] |
| Tetrazines and TCO (general) | Methanol | Ambient | Varies based on TCO structure | [6] |
| Tetrazines and TCO (general) | Not Specified | Not Specified | Up to 3.3 x 10⁶ | [1] |
Table 2: Representative Second-Order Rate Constants for the Inverse Electron Demand Diels-Alder (iEDDA) Reaction
The stability of the linker and the resulting conjugate is crucial for in vivo applications. While specific stability data for this compound is not extensively published in a comparative format, some general observations can be made. Methyltetrazines are known to be more stable than their unsubstituted counterparts.[7] However, tetrazines can exhibit instability under strongly basic conditions (e.g., pH 10).[8]
Experimental Protocols and Workflows
The following sections provide detailed methodologies for key applications of this compound.
Antibody Conjugation via NHS Ester Activation
This protocol describes the conjugation of this compound to an antibody, followed by the attachment of a TCO-functionalized payload.
Caption: Workflow for antibody-drug conjugate (ADC) synthesis.
Materials:
-
Antibody of interest
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
TCO-functionalized payload
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) column
-
HPLC system
-
Mass spectrometer
Protocol:
-
Antibody Preparation:
-
Activation of this compound:
-
Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
In a separate tube, dissolve EDC and NHS in anhydrous DMSO to a concentration of 10 mg/mL each.
-
Add a 1.5-fold molar excess of both EDC and NHS to the this compound solution.
-
Incubate at room temperature for 15-30 minutes to form the NHS ester.
-
-
Conjugation to Antibody:
-
Add a 10- to 20-fold molar excess of the activated Me-Tz-PEG4-NHS ester solution to the antibody solution.[10][]
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.[]
-
-
Purification of the Antibody-Tz Conjugate:
-
Remove the excess, unreacted linker and byproducts by size-exclusion chromatography (SEC) using a column with an appropriate molecular weight cutoff.[]
-
Collect the fractions containing the antibody-Tz conjugate.
-
-
Characterization of the Antibody-Tz Conjugate:
-
Determine the degree of labeling (DOL), which is the average number of linker molecules per antibody, using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and the characteristic absorbance of the tetrazine (around 520-540 nm).
-
Confirm the successful conjugation and determine the distribution of linker-loaded antibody species by mass spectrometry (MS).[12][13]
-
Assess the purity of the conjugate by HPLC.[12]
-
-
Bioorthogonal Ligation with TCO-Payload:
-
Add a 1.5- to 3-fold molar excess of the TCO-functionalized payload to the purified antibody-Tz conjugate.
-
Incubate the reaction for 30-60 minutes at room temperature. The reaction progress can be monitored by the disappearance of the pink/red color of the tetrazine.
-
Purify the final ADC using SEC to remove any unreacted payload.
-
PROTAC Synthesis
This protocol outlines a general strategy for synthesizing a PROTAC using this compound to link a warhead (targeting a protein of interest) with an E3 ligase ligand. This example assumes the warhead contains a primary amine for amide bond formation.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Bot Detection [iris-biotech.de]
- 5. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methyltetrazine as a small live-cell compatible bioorthogonal handle for imaging enzyme activities in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. furthlab.xyz [furthlab.xyz]
- 10. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 12. agilent.com [agilent.com]
- 13. Middle-Down Multi-Attribute Analysis of Antibody-Drug Conjugates with Electron Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
introduction to bioorthogonal chemistry with tetrazines
An In-depth Technical Guide to Bioorthogonal Chemistry with Tetrazines
Introduction to Bioorthogonal Chemistry
Bioorthogonal chemistry refers to a class of chemical reactions that can occur within living systems without interfering with or being influenced by native biochemical processes.[1] Coined by Carolyn R. Bertozzi in 2003, this field has revolutionized the study of biomolecules like proteins, glycans, and lipids in their natural environment.[1] The core principle of a bioorthogonal reaction is its high selectivity and biocompatibility; the reacting partners are specifically designed to be abiotic, meaning they are absent from living systems and thus do not cross-react with endogenous functional groups.[1][2][3] This enables precise molecular labeling and tracking in real-time within the complexity of a cell or a whole organism.[1]
The process typically involves two steps: first, a biomolecule of interest is tagged with a "chemical reporter"—a functional group that is inert to the biological environment. Second, a probe molecule carrying a complementary functional group is introduced, which then selectively reacts with the reporter tag.[1] Several powerful bioorthogonal reactions have been developed, including the Staudinger ligation, copper-catalyzed azide-alkyne cycloaddition (CuAAC), and strain-promoted azide-alkyne cycloaddition (SPAAC).[4] Among these, the tetrazine ligation has emerged as a particularly robust and versatile tool.[2][3]
The Rise of Tetrazines in Bioorthogonal Chemistry
The tetrazine ligation, first reported independently by two research groups in 2008, is an inverse-electron-demand Diels-Alder (IEDDA) reaction between an electron-deficient 1,2,4,5-tetrazine (Tz) and a strained alkene or alkyne, typically a trans-cyclooctene (TCO).[2][3][5] This reaction is prized for its exceptionally fast reaction kinetics, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹, orders of magnitude faster than many other bioorthogonal reactions.[4][5] This rapid rate allows for efficient labeling even at the very low concentrations typical of in vivo systems.[3][6]
The reaction is highly selective and produces nitrogen gas (N₂) as the only byproduct, resulting in a stable, covalently linked dihydropyridazine product.[4] The versatility of tetrazine chemistry is further enhanced by its "fluorogenic" potential. Many tetrazine-dye conjugates are designed to be quenched, but their fluorescence is "turned on" upon reaction with a dienophile, which significantly reduces background signal and enables no-wash imaging in living cells.[2][6][7] These favorable characteristics have made tetrazine bioorthogonal chemistry an indispensable tool for a wide range of applications, including live-cell imaging, drug delivery, pretargeted therapy, and diagnostics.[8][9]
Core Reaction Mechanism and Kinetics
The cornerstone of tetrazine bioorthogonal chemistry is the inverse-electron-demand Diels-Alder (IEDDA) reaction. This cycloaddition is exceptionally rapid and selective due to the unique electronic properties of the reactants. The electron-deficient tetrazine ring acts as the diene, while a strained, electron-rich dienophile, such as trans-cyclooctene (TCO), serves as the dienophile.
Caption: The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a TCO.
The reaction kinetics are highly tunable and depend on the electronic properties of both the tetrazine and the dienophile.[5] Electron-withdrawing groups on the tetrazine ring lower its LUMO energy, accelerating the reaction, while electron-donating groups on the dienophile raise its HOMO energy, which also increases the rate.[5]
Quantitative Data: Reaction Kinetics and Stability
The performance of a bioorthogonal reaction is critically dependent on its rate constant (k₂) and the stability of the reactants in a biological medium. The following tables summarize kinetic data for various tetrazine-dienophile pairs and the stability of different tetrazine derivatives.
Table 1: Second-Order Rate Constants (k₂) for Tetrazine Ligations
| Tetrazine Derivative | Dienophile | Solvent | k₂ (M⁻¹s⁻¹) | Reference |
|---|---|---|---|---|
| 3-phenyl-1,2,4,5-tetrazine (H-Tz) | TCO | PBS | ~2,000 | [1] |
| 3-(p-aminophenyl)-6-methyl-Tz | TCO | PBS | ~3,300 | [10] |
| 3,6-di-(2-pyridyl)-s-tetrazine (DP-Tz) | TCO | PBS | ~21,000 | [10] |
| 3-(3-fluorophenyl)-Tz (4-substituted) | axTCO-PEG₄ | DPBS | 20,000 - 130,000 | [11] |
| 3-(3-fluorophenyl)-Tz (5-substituted) | axTCO-PEG₄ | DPBS | 70,000 - 110,000 | [11] |
| Highly reactive 2-pyridyl-Tz | TCO-PEG₄ | - | 69,400 | [12] |
| Diphenyl-s-tetrazine | sTCO | 55:45 MeOH:water | up to 286,000 | [13] |
| Various Tetrazines | Bicyclononyne (BCN) | - | 100 - 1,000 |[4] |
Table 2: Stability of Tetrazine Derivatives in Aqueous Buffer
| Tetrazine Derivative | Conditions | Stability Profile | Reference |
|---|---|---|---|
| Dipyridyl-s-tetrazines (2a) | 1:9 DMSO/PBS, 37°C | ~60-85% degraded after 12 hours | [14] |
| Pyridyl tetrazines (2d, 2e) | 1:9 DMSO/PBS, 37°C | >75% remaining after 12 hours | [14] |
| Phenyl tetrazines (2c, 2h) | 1:9 DMSO/PBS, 37°C | >75% remaining after 12 hours | [14] |
| DHP₂-substituted tetrazine | Buffered aqueous solution | >90% intact after >10 hours | [12] |
| 2Pyr₂-substituted tetrazine | Buffered aqueous solution | <1% intact after >10 hours |[12] |
Applications in Drug Development and Research
The unique properties of the tetrazine ligation have led to its widespread adoption in drug development and biomedical research. Key applications include pretargeted imaging and therapy, and controlled drug release.
Pretargeted In Vivo Imaging Workflow
Pretargeted imaging is a multi-step strategy that decouples the targeting and imaging steps to improve the signal-to-background ratio.[9] First, a biomolecule (e.g., an antibody) conjugated to a dienophile (TCO) is administered and allowed to accumulate at the target site while the excess unbound conjugate clears from circulation. Subsequently, a small, rapidly clearing imaging agent (e.g., a PET isotope) attached to a tetrazine is administered, which then rapidly "clicks" onto the pre-accumulated TCO-antibody conjugate.
Caption: A typical workflow for pretargeted in vivo imaging using tetrazine ligation.
"Click-to-Release" Drug Activation
Beyond simple ligation, tetrazine chemistry can be engineered for controlled drug release.[15] In a "click-to-release" system, a drug molecule is caged with a dienophile, rendering it inactive. The prodrug is activated only upon reaction with a tetrazine, which triggers a self-immolative cascade that liberates the active drug specifically at the desired site of action.[15][16] This strategy offers spatiotemporal control over drug activation, minimizing off-target toxicity.[15][17]
Caption: The "click-to-release" mechanism for controlled drug activation.
Experimental Protocols
The successful application of tetrazine ligation requires careful execution. Below is a generalized protocol for labeling live cells with a tetrazine-fluorophore conjugate, based on common methodologies found in the literature.
General Protocol for Live-Cell Labeling
This protocol outlines the steps for labeling a protein of interest, which has been metabolically or genetically tagged with a TCO dienophile, using a tetrazine-functionalized fluorescent dye.
1. Materials and Reagents:
-
Cells expressing the TCO-tagged protein of interest.
-
Cell culture medium (e.g., DMEM) appropriate for the cell line.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Tetrazine-fluorophore conjugate stock solution (e.g., 1-10 mM in DMSO).
-
Trans-cyclooctene (TCO)-modified substrate or antibody for cell surface labeling.
-
Fluorescence microscope with appropriate filter sets.
2. Cell Preparation:
-
Culture cells on a suitable imaging dish (e.g., glass-bottom 24-well plate) to ~70-80% confluency.
-
For metabolic labeling: Incubate cells with a TCO-containing metabolic precursor for a sufficient duration (e.g., 24-48 hours) to allow incorporation into the biomolecule of interest.
-
For antibody-based labeling: Incubate cells with a TCO-conjugated antibody targeting a surface protein for 1 hour at 4°C to prevent internalization.
-
Wash the cells three times with cold PBS to remove any unincorporated TCO reagent.
3. Tetrazine Ligation (Labeling Step):
-
Prepare a fresh working solution of the tetrazine-fluorophore conjugate in pre-warmed cell culture medium. A final concentration of 1-10 µM is typical, but should be optimized for the specific dye and application.
-
Remove the PBS from the cells and add the tetrazine-containing medium.
-
Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. The optimal time depends on the reaction kinetics of the specific tetrazine-TCO pair.
-
For fluorogenic probes, a washing step may not be necessary. For non-fluorogenic probes, wash the cells two to three times with warm PBS or culture medium to remove unbound tetrazine-dye and reduce background fluorescence.
4. Imaging and Analysis:
-
Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.
-
Image the cells using a fluorescence microscope. Use an excitation/emission filter set appropriate for the specific fluorophore used.
-
Acquire images from both labeled (experimental) and unlabeled (negative control) cells to assess specificity and background signal.
-
Analyze the images to quantify labeling efficiency, localization of the protein, or other parameters of interest.
5. Controls:
-
Negative Control 1: Cells not treated with the TCO substrate but incubated with the tetrazine-fluorophore. This controls for non-specific binding of the dye.
-
Negative Control 2: Cells treated with the TCO substrate but not with the tetrazine-fluorophore. This controls for autofluorescence.
This generalized protocol provides a starting point for researchers. Specific parameters such as reagent concentrations, incubation times, and washing steps should be empirically optimized for each experimental system to achieve the best results.
References
- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]
- 3. Tetrazine bioorthogonal chemistry derived in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Derivatization based on tetrazine scaffolds: synthesis of tetrazine derivatives and their biomedical applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Biomedical Applications of Tetrazine Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to the Safety and Handling of Me-Tz-PEG4-COOH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical properties, safety, handling, and applications of Methyltetrazine-PEG4-Carboxylic Acid (Me-Tz-PEG4-COOH). This bifunctional linker is a valuable tool in bioconjugation and drug delivery systems, enabling the precise and efficient labeling of biomolecules through "click chemistry."
Chemical and Physical Properties
This compound is a compound that incorporates a reactive methyltetrazine moiety, a hydrophilic polyethylene glycol (PEG) spacer, and a terminal carboxylic acid group. The methyltetrazine group allows for rapid and specific bioorthogonal ligation with trans-cyclooctene (TCO) functionalized molecules via an inverse electron demand Diels-Alder (IEDDA) reaction. The PEG4 spacer enhances aqueous solubility and biocompatibility, while the carboxylic acid provides a handle for conjugation to primary amines on biomolecules such as proteins, antibodies, and peptides.
| Property | Value | Source |
| Chemical Formula | C20H28N4O7 | [1][2][3] |
| Molecular Weight | 436.5 g/mol | [1] |
| Appearance | Red crystalline solid | [3] |
| Solubility | Soluble in Water, DMSO, DMF, DCM | [1] |
| Storage Temperature | -20°C | [1][2][3] |
Safety and Handling
General Safety Precautions
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[4]
-
Ventilation: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.[4]
-
Hygiene: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[4]
First Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: In case of contact, immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.
-
Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
Storage and Stability
-
Storage: Store in a tightly sealed container at -20°C in a dry and well-ventilated place.[1][2][3]
-
Stability: The compound is stable under recommended storage conditions. The methyl group on the tetrazine ring enhances its stability.[1][3]
-
Incompatibilities: Avoid strong oxidizing agents.
Experimental Protocols and Applications
This compound is primarily used as a linker in bioconjugation. The carboxylic acid can be activated to react with primary amines (e.g., lysine residues on an antibody), thereby attaching the methyltetrazine-PEG4 moiety to the biomolecule. This "tetrazine-tagged" biomolecule can then be reacted with a TCO-functionalized molecule in a highly specific and efficient click chemistry reaction.
General Protocol for Antibody Conjugation
This protocol describes the general steps for conjugating this compound to an antibody using EDC/NHS chemistry to activate the carboxylic acid. This procedure is a general guideline and may require optimization for specific antibodies and applications.
Materials:
-
This compound
-
Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)
-
Desalting column for purification
Procedure:
-
Antibody Preparation: If the antibody solution contains primary amine-containing buffers (e.g., Tris), exchange the buffer to a non-amine-containing buffer like PBS at a concentration of 1-2 mg/mL.
-
Activation of this compound:
-
Dissolve this compound in an appropriate solvent (e.g., DMSO or DMF) to prepare a stock solution.
-
In a separate tube, dissolve EDC and NHS (or Sulfo-NHS) in the Activation Buffer immediately before use. A typical starting point is a 2-5 fold molar excess of EDC and NHS over the amount of this compound.
-
Add the desired molar excess of this compound to the EDC/NHS solution.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
-
Conjugation to Antibody:
-
Add the activated this compound solution to the antibody solution. The reaction of the NHS-activated ester with the primary amines of the antibody is most efficient at a pH of 7.2-8.0.
-
Incubate the reaction for 1-2 hours at room temperature, or overnight at 4°C, with gentle mixing.
-
-
Quenching:
-
Stop the reaction by adding a quenching solution to consume any unreacted NHS esters. Incubate for 15-30 minutes.
-
-
Purification:
-
Remove excess, unreacted this compound and byproducts by passing the conjugation mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Application in Bioorthogonal Chemistry
Once the biomolecule is labeled with the methyltetrazine moiety, it can be used in a variety of bioorthogonal "click" chemistry applications. The most common reaction is the IEDDA cycloaddition with a TCO-containing molecule. This reaction is extremely fast and proceeds efficiently in aqueous, biological environments without the need for a catalyst.[5][] This makes it ideal for applications such as:
-
Pre-targeted imaging and therapy: An antibody-TCO conjugate can be administered first, allowed to accumulate at the target site, and then a smaller, rapidly clearing tetrazine-labeled imaging agent or therapeutic can be introduced.
-
Cellular labeling and tracking.
-
Assembly of complex biomolecular structures.
Visualizing the Workflow
The following diagrams illustrate the key chemical transformations and the overall workflow for using this compound in bioconjugation.
Caption: Activation and Conjugation of this compound.
Caption: Bioorthogonal Ligation via IEDDA Click Chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. broadpharm.com [broadpharm.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. In Vitro and In Vivo biocompatibility study of fluorinated polyphosphazene coatings for blood-contacting medical devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. furthlab.xyz [furthlab.xyz]
A Technical Guide to Me-Tz-PEG4-COOH: Suppliers, Purity, and Applications in Bioconjugation
For researchers, scientists, and drug development professionals venturing into the realm of bioconjugation, Me-Tz-PEG4-COOH (Methyltetrazine-PEG4-Carboxylic Acid) has emerged as a critical reagent. Its unique properties facilitate the precise and efficient labeling of biomolecules, a cornerstone of modern therapeutic and diagnostic development. This technical guide provides an in-depth overview of this compound, covering its suppliers, purity standards, and detailed experimental protocols for its application.
This compound: Supplier and Purity Overview
The selection of a high-quality reagent is paramount to the success of any bioconjugation experiment. This compound is available from a range of reputable suppliers, each providing varying levels of purity and supporting documentation. The following table summarizes the offerings from prominent vendors.
| Supplier | Purity | Analytical Methods | CAS Number | Additional Notes |
| BroadPharm | >95% | NMR, HPLC | 1802907-91-0 | Offers GMP-grade inquiries.[1] |
| Vector Laboratories | >95% | HPLC | 1802907-91-0 | Notes the enhanced stability due to the methyl group. |
| MedchemExpress | 98.68% | HNMR, LCMS, COA | 1802907-91-0 | Provides detailed batch-specific purity data.[2] |
| Iris Biotech | Not specified | - | 1802907-91-0 | Provides basic product information.[3] |
| Chem-Impex | Not specified | - | Not specified | General supplier of bioconjugation reagents. |
Core Chemistry: The Dual Functionality of this compound
This compound is a heterobifunctional linker, meaning it possesses two distinct reactive groups that enable a two-step conjugation strategy. This design is central to its utility in creating complex biomolecular architectures, such as antibody-drug conjugates (ADCs).
The two key functional components are:
-
Methyltetrazine (Me-Tz) : This moiety participates in an exceptionally fast and selective bioorthogonal reaction known as the inverse-electron-demand Diels-Alder cycloaddition (IEDDA) with a strained alkene, most commonly a trans-cyclooctene (TCO).[4][5] This "click chemistry" reaction is highly efficient under physiological conditions and proceeds without the need for a toxic copper catalyst.[4][5]
-
Carboxylic Acid (-COOH) : This group can be activated to form a stable amide bond with primary amines, such as the lysine residues found on the surface of proteins.[1][6] This reaction is typically mediated by carbodiimide chemistry, using activators like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an NHS (N-hydroxysuccinimide) ester.[1]
The polyethylene glycol (PEG4) spacer enhances the aqueous solubility of the molecule and provides a flexible linker that minimizes steric hindrance between the conjugated biomolecules.[7][8]
Signaling Pathway: The Reaction Mechanism of this compound
The following diagram illustrates the two-stage reaction pathway of this compound in a typical bioconjugation scenario where it is first attached to a protein and then reacted with a TCO-modified molecule.
Experimental Protocols
The following are detailed methodologies for the key experiments involving this compound.
Protocol 1: Activation of this compound and Conjugation to a Primary Amine (e.g., Protein)
This protocol describes the activation of the carboxylic acid group of this compound using EDC and NHS, followed by conjugation to a protein.
Materials:
-
This compound
-
Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare 10 mg/mL stock solutions of EDC and NHS in Activation Buffer immediately before use.
-
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer at a concentration of 2-10 mg/mL.
-
-
Activation of this compound:
-
In a separate microfuge tube, add a 10-20 fold molar excess of the this compound stock solution to the protein solution.
-
Add a 1.5-fold molar excess of EDC and a 1.2-fold molar excess of NHS (relative to the this compound) to the reaction mixture.
-
Incubate for 15-30 minutes at room temperature to generate the NHS ester.
-
-
Conjugation to Protein:
-
Add the activated Me-Tz-PEG4-NHS ester solution to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound and other small molecules by size-exclusion chromatography (e.g., a desalting column).
-
Protocol 2: Tetrazine-TCO Ligation
This protocol outlines the bioorthogonal "click" reaction between the tetrazine-modified protein and a TCO-containing molecule.
Materials:
-
Tetrazine-modified protein (from Protocol 1)
-
TCO-containing molecule of interest
-
Reaction Buffer (e.g., PBS, pH 6.5-7.5)
Procedure:
-
Reagent Preparation:
-
Dissolve the TCO-containing molecule in a compatible solvent (e.g., DMSO or aqueous buffer).
-
-
Ligation Reaction:
-
Add a 1.5 to 5-fold molar excess of the TCO-containing molecule to the solution of the tetrazine-modified protein.
-
The reaction is typically rapid and can be incubated for 30-60 minutes at room temperature. The progress of the reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.[3]
-
-
Purification (Optional):
-
If necessary, the final conjugate can be purified from excess TCO-reagent using dialysis, size-exclusion chromatography, or other appropriate chromatographic techniques.
-
Experimental Workflow Diagram
The following diagram provides a high-level overview of a typical experimental workflow for a two-step bioconjugation using this compound.
This comprehensive guide provides the foundational knowledge for successfully employing this compound in your research. By carefully selecting suppliers, understanding the underlying chemistry, and adhering to detailed protocols, researchers can leverage the power of this versatile linker to advance their work in drug development and beyond.
References
- 1. Methyltetrazine-PEG4-acid, 1802907-91-0 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. broadpharm.com [broadpharm.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Bot Detection [iris-biotech.de]
- 6. vectorlabs.com [vectorlabs.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Understanding Methyltetrazine-Peg4-Nhs Ester | by Click Chemistry Tools | Medium [medium.com]
An In-depth Technical Guide to Methyltetrazine-PEG4-Acid for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyltetrazine-PEG4-Acid, a key heterobifunctional linker in the field of bioconjugation. Its unique properties enable the precise and efficient coupling of molecules, making it an invaluable tool in the development of antibody-drug conjugates (ADCs), targeted therapies, and advanced molecular imaging agents.
Core Properties of Methyltetrazine-PEG4-Acid
Methyltetrazine-PEG4-Acid is a versatile molecule featuring three key components: a highly reactive methyltetrazine moiety, a flexible polyethylene glycol (PEG4) spacer, and a terminal carboxylic acid group. This combination allows for a dual-mode of action in conjugation strategies.
| Property | Data | Reference(s) |
| CAS Number | 1802907-91-0 | [1] |
| Molecular Formula | C₂₀H₂₈N₄O₇ | [1] |
| Molecular Weight | 436.46 g/mol | [1] |
| Appearance | Red crystalline solid | [2] |
| Purity | Typically ≥95% (as determined by HPLC) | [2] |
| Storage Conditions | -20°C, desiccated | [2] |
| Solubility | Soluble in Water, DMSO, DMF, DCM, THF, Chloroform | [2] |
Principles of Reactivity and Applications
The utility of Methyltetrazine-PEG4-Acid stems from its two distinct reactive ends, enabling sequential or orthogonal conjugation strategies.
Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition
The methyltetrazine group participates in an exceptionally fast and selective bioorthogonal reaction with strained alkenes, most notably trans-cyclooctene (TCO).[3] This "click chemistry" reaction is characterized by:
-
High Speed: The reaction is often complete within minutes at room temperature.[4]
-
Bioorthogonality: The reaction proceeds efficiently in complex biological media without interfering with native functional groups.[3]
-
Copper-Free: Unlike other click chemistry reactions, it does not require a cytotoxic copper catalyst.[3]
This reaction is fundamental to pre-targeted drug delivery systems, in vivo imaging, and the assembly of complex biomolecular structures.
Amide Bond Formation
The terminal carboxylic acid group can be activated to form a stable amide bond with primary amine groups present on biomolecules such as proteins, antibodies, and peptides. This is a well-established and robust method for bioconjugation. The activation is typically achieved using carbodiimide crosslinkers like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) to enhance efficiency and stability.[3]
The PEG4 spacer in Methyltetrazine-PEG4-Acid offers several advantages:
-
Enhanced Solubility: It improves the aqueous solubility of the molecule and the resulting conjugate.[1]
-
Reduced Steric Hindrance: The flexible spacer minimizes steric hindrance between the conjugated molecules.[4]
-
Improved Pharmacokinetics: In therapeutic applications, the PEG linker can help to reduce immunogenicity and improve the bioavailability of the conjugate.
Quantitative Data
Reaction Kinetics
The reaction between tetrazines and trans-cyclooctenes is among the fastest bioorthogonal reactions known. The rate of this reaction is influenced by the specific structure of both the tetrazine and the dienophile, as well as the reaction conditions.
| Reactants | Second-Order Rate Constant (k₂) | Conditions | Reference(s) |
| 3,6-di(2-pyridyl)-s-tetrazine and trans-cyclooctene | ~2000 M⁻¹s⁻¹ | 9:1 Methanol:Water | [5] |
| Tetrazine and conformationally strained TCO | up to 3.3 x 10⁶ M⁻¹s⁻¹ | Aqueous solution | [6] |
| Tetrazine carbamate and sTCO-acid | 23800 ± 400 M⁻¹s⁻¹ | 25% Acetonitrile/PBS | [2] |
Stability
The stability of the tetrazine ring is crucial for its application in biological systems. Electron-donating groups, such as the methyl group in Methyltetrazine-PEG4-Acid, generally enhance stability.
| Compound/Condition | Stability Observation | Reference(s) |
| Pyridyl and phenyl substituted tetrazines (electron-rich) | >75% of the tetrazine remains after 12 hours at 37°C in 1:9 DMSO/PBS (pH 7.4). | [7][8] |
| Dipyridyl and pyrimidyl substituted tetrazines (electron-withdrawing) | 60-85% of the tetrazine is degraded after 12 hours at 37°C in 1:9 DMSO/PBS (pH 7.4). | [7][8] |
| Diels-Alder conjugate of tetrazine and trans-cyclooctene | Stable in water, with a slow isomerization to a more stable form over 48 hours. | [5] |
Experimental Protocols
Two-Step Protein Conjugation via Amide Coupling and IEDDA
This protocol describes the labeling of a protein with a TCO-containing molecule using Methyltetrazine-PEG4-Acid as the linker.
Step 1: Activation of Methyltetrazine-PEG4-Acid and Conjugation to the Protein
-
Reagent Preparation:
-
Equilibrate Methyltetrazine-PEG4-Acid, EDC, and sulfo-NHS to room temperature.
-
Prepare a stock solution of Methyltetrazine-PEG4-Acid in anhydrous DMSO (e.g., 10 mg/mL).
-
Prepare a stock solution of EDC in ultrapure water (e.g., 10 mg/mL).
-
Prepare a stock solution of sulfo-NHS in ultrapure water (e.g., 10 mg/mL).
-
Prepare the protein to be conjugated in an amine-free buffer at a pH of 7.2-7.5 (e.g., Phosphate Buffered Saline - PBS).
-
-
Activation and Conjugation:
-
To the protein solution, add the Methyltetrazine-PEG4-Acid stock solution to achieve the desired molar excess (typically 10-20 fold excess relative to the protein).
-
Add EDC and sulfo-NHS to the reaction mixture. A typical starting point is a final concentration of 5 mM EDC and 10 mM sulfo-NHS.
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring.
-
-
Purification:
Step 2: IEDDA Reaction with a TCO-Containing Molecule
-
Reagent Preparation:
-
Dissolve the TCO-containing molecule (e.g., a fluorescent dye, a drug molecule) in a compatible solvent (e.g., DMSO).
-
-
Click Reaction:
-
Add the TCO-containing molecule to the purified protein-Methyltetrazine-PEG4 conjugate. A 1.5 to 5-fold molar excess of the TCO-molecule is typically used.
-
Incubate the reaction for 30-60 minutes at room temperature. The reaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry.
-
-
Final Purification:
General Protocol for EDC/NHS Activation of Carboxylic Acids
This protocol provides a general guideline for the activation of the carboxylic acid group on Methyltetrazine-PEG4-Acid for subsequent reaction with an amine-containing molecule.
-
Activation:
-
Dissolve the carboxylic acid-containing molecule (e.g., Methyltetrazine-PEG4-Acid) in an appropriate buffer (e.g., 0.1 M MES, pH 4.5-5).
-
Add EDC (e.g., 1.2 equivalents) and NHS (e.g., 1.2 equivalents) to the solution.
-
Stir the reaction for 15-30 minutes at room temperature.
-
-
Conjugation:
-
Add the amine-containing molecule to the activated carboxylic acid solution.
-
Adjust the pH of the reaction mixture to 7.2-8.0 to facilitate the amine reaction.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench the reaction by adding an amine-containing buffer (e.g., Tris or glycine) or hydroxylamine.
-
Purify the conjugate using appropriate chromatographic techniques.
-
Visualizations
Chemical Reactions
Caption: Two-step bioconjugation using Methyltetrazine-PEG4-Acid.
Experimental Workflow
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
Signaling Pathway Analogy: Targeted Drug Delivery
Caption: Targeted drug delivery mechanism of an ADC.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Understanding Methyltetrazine-Peg4-Nhs Ester | by Click Chemistry Tools | Medium [medium.com]
- 5. Tetrazine-trans-Cyclooctene Ligation for the Rapid Construction of 18F Labeled Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 7. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antibody purification | Abcam [abcam.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Methodological & Application
Application Notes and Protocols for Me-Tz-PEG4-COOH in Antibody Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of antibody-drug conjugates (ADCs) has revolutionized targeted cancer therapy by combining the specificity of monoclonal antibodies with the potency of cytotoxic small molecules. A critical component in ADC design is the linker that connects the antibody to the payload. Me-Tz-PEG4-COOH is a heterobifunctional linker that facilitates a highly efficient and site-specific conjugation strategy known as bioorthogonal click chemistry.[1]
This linker features three key components:
-
Methyltetrazine (Me-Tz): A highly reactive and stable tetrazine moiety that participates in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, one of the fastest bioorthogonal reactions known.[2][3]
-
PEG4: A four-unit polyethylene glycol spacer. This hydrophilic linker enhances solubility, reduces aggregation, minimizes steric hindrance, and can improve the pharmacokinetic properties of the final ADC.[4][5]
-
Carboxylic Acid (COOH): A terminal carboxyl group that allows for covalent attachment to the antibody, typically through the formation of a stable amide bond with primary amines on lysine residues.[6]
These application notes provide a detailed protocol for the two-stage conjugation process: (1) the activation of this compound and its conjugation to an antibody, and (2) the subsequent bioorthogonal "click" reaction with a trans-cyclooctene (TCO)-modified payload.
Experimental Workflow Overview
The overall process involves a two-step conjugation strategy. First, the antibody is functionalized with the this compound linker. Second, the tetrazine-modified antibody is reacted with a TCO-modified payload to form the final ADC.
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with this conjugation protocol.
Table 1: Recommended Reaction Conditions
| Parameter | Step 1: Carboxyl Activation & Amide Coupling | Step 2: Tetrazine-TCO Ligation |
|---|---|---|
| pH | Activation: 4.5-6.0; Coupling: 7.2-8.5[5] | 6.0-9.0[7] |
| Temperature | Room Temperature[8] | Room Temperature (or 4-37°C)[5][7] |
| Molar Ratio | Linker:EDC:Sulfo-NHS = 1:1 to 1:3:3 (molar excess to antibody)[6] | Tz-Antibody:TCO-Payload = 1:1 to 1:1.5[7] |
| Reaction Time | Activation: 15-30 min; Coupling: 2 hours to overnight[5] | 1-2 hours[7] |
| Typical Buffer | Activation: MES; Coupling: PBS[5] | PBS[7] |
Table 2: Performance and Stability Metrics
| Metric | Typical Value / Observation | Reference |
|---|---|---|
| Reaction Kinetics (k₂) | 1 - 1x10⁶ M⁻¹s⁻¹ (highly dependent on specific Tz/TCO pair) | [7] |
| Drug-to-Antibody Ratio (DAR) | Typically 2 to 8, with an average of ~3.5-4.0 being common. | [9][10] |
| Conjugate Stability | TCO-ADC deactivation half-life of ~5.5 days observed in vivo. | [11] |
| Aggregation | PEG linkers significantly reduce the tendency for aggregation. | [4][12] |
| Payload Release | N₂ gas is the only byproduct of the iEDDA reaction. |[7] |
Experimental Protocols
Protocol 1: Antibody Functionalization with this compound
This protocol describes the conjugation of the this compound linker to primary amines (lysine residues) on the antibody via a two-step EDC/Sulfo-NHS coupling reaction.[5]
Materials:
-
Antibody (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS)
-
This compound
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1M MES, pH 5.0-6.0[5]
-
Coupling Buffer: 1X PBS, pH 7.2-7.5
-
Quenching Solution: 1M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Antibody Preparation:
-
If necessary, exchange the antibody into the Coupling Buffer to a final concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) or carboxylates.
-
-
Activation of this compound:
-
Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.[5]
-
In a separate microfuge tube, dissolve this compound in Activation Buffer.
-
Add a 1 to 3-fold molar excess of both EDC and Sulfo-NHS to the this compound solution.[6]
-
Incubate for 15-30 minutes at room temperature to generate the reactive Sulfo-NHS ester.[5]
-
-
Conjugation to Antibody:
-
Add the activated Me-Tz-PEG4-Sulfo-NHS ester solution to the antibody solution. The molar ratio of linker to antibody can be varied (e.g., 5-20 fold excess) to achieve the desired degree of labeling.
-
Incubate the reaction for 2 hours at room temperature, or overnight at 4°C, with gentle mixing.[5]
-
-
Quenching and Purification:
-
Quench the reaction by adding the Quenching Solution to a final concentration of 50-100 mM to consume any unreacted NHS-ester. Incubate for 15-30 minutes.
-
Remove excess linker and byproducts by buffer exchange into PBS using a desalting column appropriate for the antibody's molecular weight.
-
The resulting tetrazine-modified antibody is ready for conjugation to a TCO-payload or for storage at 4°C (short-term) or -80°C (long-term).
-
Protocol 2: Bioorthogonal Ligation to a TCO-Modified Payload
This protocol describes the final "click" reaction between the tetrazine-modified antibody and a payload functionalized with a trans-cyclooctene (TCO) group.
Materials:
-
Tetrazine-modified antibody (from Protocol 1)
-
TCO-modified payload (e.g., TCO-MMAE)
-
Reaction Buffer: 1X PBS, pH 7.4
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Prepare Reactants:
-
Dissolve the TCO-modified payload in an appropriate solvent (e.g., DMSO) to create a stock solution.
-
Ensure the tetrazine-modified antibody is in the Reaction Buffer at a known concentration.
-
-
iEDDA Ligation:
-
Add the TCO-payload stock solution to the antibody solution. A slight molar excess of the payload (e.g., 1.5 equivalents per tetrazine) is often used to ensure complete reaction.
-
Incubate for 1-2 hours at room temperature.[7] The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color or by analytical techniques like LC-MS.[7]
-
-
Purification:
-
Purify the resulting ADC from excess payload and reaction byproducts using Size Exclusion Chromatography (SEC) or another suitable purification method.
-
-
Characterization:
-
Characterize the final ADC to determine purity, aggregation, and the Drug-to-Antibody Ratio (DAR). Common techniques include:
-
Application Example: Trastuzumab ADC Targeting HER2 Signaling
Trastuzumab (Herceptin®) is a monoclonal antibody that targets the HER2 (Human Epidermal Growth Factor Receptor 2). In HER2-positive breast cancer, overexpression of HER2 leads to receptor homodimerization and constitutive activation of downstream signaling pathways, promoting cell proliferation and survival.[1][15] A Trastuzumab-TCO conjugate, when clicked to a tetrazine-modified cytotoxic drug, can be used to specifically deliver the payload to HER2-expressing cancer cells.
Upon binding to the HER2 receptor, the ADC is internalized, leading to the release of the cytotoxic payload inside the cell. Trastuzumab itself can also interfere with HER2 signaling. One mechanism involves inhibiting the proteolytic cleavage of HER2 by ADAM10, which is part of a non-canonical signaling pathway that can contribute to proliferation and drug resistance.[3]
References
- 1. The effects of trastuzumab on HER2-mediated cell signaling in CHO cells expressing human HER2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Non-Canonical p75HER2 Signaling Pathway Underlying Trastuzumab Action and Resistance in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. purepeg.com [purepeg.com]
- 5. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. lcms.cz [lcms.cz]
- 10. agilent.com [agilent.com]
- 11. Chemically triggered drug release from an antibody-drug conjugate leads to potent antitumour activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. New signaling pathway discovered in HER2-positive breast cancer, and two potentially powerful drug targets | Cold Spring Harbor Laboratory [cshl.edu]
Application Notes: Labeling Proteins with Me-Tz-PEG4-COOH for Bioorthogonal Applications
Introduction
Me-Tz-PEG4-COOH is a versatile chemical linker designed for the two-step labeling of proteins and other amine-containing biomolecules. It consists of three key components: a methyl-tetrazine (Me-Tz) group, a hydrophilic 4-unit polyethylene glycol (PEG4) spacer, and a terminal carboxylic acid (COOH).
-
Methyl-Tetrazine (Me-Tz): This moiety serves as a bioorthogonal "click chemistry" handle. It participates in an extremely rapid and specific inverse-electron-demand Diels-Alder (IEDDA) reaction with a trans-cyclooctene (TCO) partner.[1][2] This reaction is highly efficient in complex biological media, making it ideal for in vivo applications.[3][4]
-
PEG4 Spacer: The hydrophilic PEG spacer enhances the solubility of the linker and the resulting conjugate in aqueous buffers, reduces aggregation, and provides spatial separation between the protein and the tetrazine, which helps preserve the protein's native conformation and function.[5]
-
Carboxylic Acid (COOH): This functional group is used to covalently attach the linker to the protein. It does not react directly with proteins but must first be chemically activated to form a reactive ester that targets primary amines, such as the side chains of lysine residues, on the protein surface.[5][6]
This document provides a detailed protocol for activating the carboxylic acid of this compound using EDC/NHS chemistry and conjugating it to a target protein.
Principle of the Method
The labeling process is a two-stage chemical reaction:
-
Activation Step: The carboxylic acid group on this compound is reacted with a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[7] EDC activates the carboxyl group, forming a highly reactive O-acylisourea intermediate. This intermediate then reacts with NHS to form a more stable, amine-reactive NHS ester.[8][9] This activation step is most efficient at a slightly acidic pH (4.5–6.0).[10]
-
Conjugation Step: The resulting amine-reactive Me-Tz-PEG4-NHS ester is added to the protein solution. The NHS ester readily reacts with primary amine groups (-NH₂) on the protein surface (primarily the ε-amine of lysine residues) to form a stable and permanent amide bond.[11] This reaction is most efficient at a physiological to slightly basic pH (7.2–8.5).[10]
The final product is a protein covalently modified with tetrazine moieties, ready for subsequent ligation to a TCO-tagged molecule of interest (e.g., a fluorescent probe, a drug molecule, or an imaging agent).[12]
Experimental Protocols
Materials and Reagents
-
Linker: this compound
-
Target Protein: Purified protein of interest (e.g., antibody, enzyme) in an amine-free buffer.
-
Activation Reagents:
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
-
Solvent: Anhydrous Dimethylsulfoxide (DMSO)
-
Buffers:
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0 (or similar amine-free buffer)
-
Conjugation Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
-
Purification: Zeba™ Spin Desalting Columns (7K MWCO) or equivalent size-exclusion chromatography system.
Reagent Preparation
-
Protein Solution: Prepare the protein at a concentration of 1-10 mg/mL in ice-cold Conjugation Buffer (PBS, pH 7.4).
-
Linker Stock (10 mM): Dissolve an appropriate amount of this compound in anhydrous DMSO. Prepare fresh before each use.
-
EDC Stock (100 mM): Dissolve EDC in ice-cold, dry Activation Buffer. EDC is moisture-sensitive and hydrolyzes quickly; prepare immediately before use.[9]
-
Sulfo-NHS Stock (100 mM): Dissolve Sulfo-NHS in ice-cold, dry Activation Buffer. Prepare immediately before use.
Two-Step Protein Labeling Protocol
This protocol is optimized for labeling a 1 mg/mL antibody solution (approx. 6.7 µM) with a 20-fold molar excess of the linker. Adjustments may be necessary for different proteins or desired labeling ratios.[11]
-
Activation of this compound:
-
In a microcentrifuge tube, combine the following reagents:
-
13.4 µL of 10 mM Linker Stock (for a final concentration of 134 µM, a 20x excess)
-
50 µL of 100 mM EDC Stock (final concentration 5 mM)
-
50 µL of 100 mM Sulfo-NHS Stock (final concentration 5 mM)
-
Bring the total volume to 500 µL with Activation Buffer.
-
-
Vortex briefly and incubate for 15 minutes at room temperature to generate the Sulfo-NHS ester.[10]
-
-
Conjugation to Protein:
-
Add the entire 500 µL of the freshly activated linker solution to 1 mL of your 1 mg/mL protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add 100 µL of 1 M Tris-HCl (pH 8.5) to the reaction mixture to achieve a final Tris concentration of ~50 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted Sulfo-NHS esters.
-
Purification of Labeled Protein
It is critical to remove unreacted linker and reaction byproducts (e.g., urea from EDC) from the final labeled protein.[13] Size-exclusion chromatography is the most common method.[14]
-
Column Preparation: Prepare a desalting column (e.g., Zeba™ Spin 7K MWCO) according to the manufacturer's instructions. Equilibrate the column with Conjugation Buffer (PBS, pH 7.4).
-
Sample Loading: Load the entire quenched reaction mixture onto the equilibrated column.
-
Purification: Centrifuge the column as per the manufacturer's protocol. The purified, labeled protein will be collected in the eluate. Unreacted small molecules will be retained in the column matrix.
-
Storage: Store the purified protein conjugate under conditions appropriate for the specific protein, typically at 4°C for short-term use or at -80°C in aliquots with a cryoprotectant for long-term storage.
Data and Characterization
Controlling the Degree of Labeling (DOL)
The Degree of Labeling (DOL)—the average number of linker molecules per protein—is a critical parameter. A high DOL is desirable for signal amplification, but over-labeling can lead to protein aggregation, loss of function, or decreased solubility.[15] The DOL can be controlled by adjusting the molar excess of the linker relative to the protein in the reaction.
| Target DOL | Molar Excess of Linker:Protein | Typical Resulting DOL | Notes |
| Low | 5-10 fold | 1-3 | Recommended for initial experiments to minimize impact on protein function. |
| Medium | 15-30 fold | 3-6 | A common range for antibodies used in imaging or detection assays.[11] |
| High | 40-80 fold | >6 | May be required for certain applications but increases the risk of protein precipitation or functional loss.[16] |
| Table 1: Recommended starting molar excess ratios to control the Degree of Labeling (DOL). Optimal ratios must be determined empirically for each specific protein. |
Recommended Reaction Conditions
Optimal reaction conditions depend on a balance between reagent stability and reaction efficiency. The two-step protocol with pH adjustment is highly recommended to maximize yield and minimize side reactions.[10]
| Step | Parameter | Recommended Value | Rationale |
| Activation | pH | 5.0 - 6.0 | Maximizes EDC/Sulfo-NHS activation of the carboxyl group while minimizing hydrolysis of the NHS ester.[10] |
| Temperature | Room Temperature (20-25°C) | Provides a balance between reaction rate and reagent stability. | |
| Time | 15 minutes | Sufficient time to generate the active ester without significant degradation.[8] | |
| Conjugation | pH | 7.2 - 8.5 | Optimal for the reaction between the NHS ester and deprotonated primary amines on the protein.[11] |
| Temperature | Room Temperature or 4°C | Room temperature for 1-2 hours is faster; 4°C overnight can be gentler for sensitive proteins. | |
| Time | 1-2 hours (RT) or 4-16 hours (4°C) | Allows the conjugation reaction to proceed to completion. | |
| Table 2: Summary of recommended reaction conditions for the two-step labeling protocol. |
Quantifying the Degree of Labeling
After purification, the DOL can be estimated using UV-Visible spectrophotometry. This requires measuring the absorbance of the protein (at 280 nm) and the tetrazine moiety (typically ~520-540 nm, check supplier data for λmax) and applying the Beer-Lambert law. This is analogous to calculating the Fluorophore/Protein (F/P) ratio for fluorescent dyes.[15] For more precise characterization of the DOL and confirmation of conjugation sites, mass spectrometry (e.g., MALDI-TOF or ESI-MS) is the preferred method.[17]
References
- 1. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Methyltetrazine-PEG4-acid, 1802907-91-0 | BroadPharm [broadpharm.com]
- 7. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. broadpharm.com [broadpharm.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]
- 14. 5 Steps to Protein Isolation and Purification | Thermo Fisher Scientific - US [thermofisher.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Me-Tz-PEG4-COOH in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Me-Tz-PEG4-COOH is a bifunctional linker widely employed in the development of antibody-drug conjugates (ADCs). This linker features a methyl-tetrazine (Me-Tz) moiety for bioorthogonal click chemistry, a hydrophilic polyethylene glycol (PEG4) spacer to enhance solubility, and a terminal carboxylic acid (-COOH) for conjugation to drug payloads. The core of its utility lies in the inverse-electron-demand Diels-Alder (iEDDA) reaction, a rapid and highly specific "click" reaction between the tetrazine and a trans-cyclooctene (TCO) group.[1][2] This bioorthogonal approach allows for the precise and efficient coupling of a drug-linker complex to a TCO-modified antibody under mild, aqueous conditions, minimizing damage to the antibody's structure and function.[2][3]
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of ADCs.
Physicochemical Properties of this compound
A clear understanding of the linker's properties is crucial for its effective application.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₃₁N₅O₇ | [4] |
| Molecular Weight | 477.51 g/mol | [4] |
| Appearance | Red solid to red oil | - |
| Solubility | Soluble in DMSO, DMF, DCM, and water | - |
| Storage | Store at -20°C for long-term stability | [4] |
Experimental Protocols
The synthesis of an ADC using this compound is a multi-step process. The following protocols outline the key experimental procedures.
Protocol 1: Synthesis of the Drug-Linker Conjugate (Payload-Me-Tz-PEG4)
This protocol describes the conjugation of a drug payload containing a primary amine to this compound via the formation of a stable amide bond. A common payload, Monomethyl Auristatin E (MMAE), will be used as an example.
Materials:
-
This compound
-
MMAE (or other amine-containing payload)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[5]
-
N-Hydroxysuccinimide (NHS)[5]
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC for purification
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1.2 equivalents) in anhydrous DMF.
-
Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.[6]
-
Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester. The reaction progress can be monitored by TLC or LC-MS.
-
-
Conjugation to the Payload:
-
In a separate flask, dissolve MMAE (1 equivalent) in anhydrous DMF.
-
Add DIPEA (3 equivalents) to the MMAE solution to act as a base.
-
Slowly add the activated Me-Tz-PEG4-NHS ester solution to the MMAE solution.
-
Stir the reaction mixture at room temperature overnight.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the resulting Payload-Me-Tz-PEG4 conjugate by reverse-phase HPLC to remove unreacted starting materials and byproducts.
-
Lyophilize the pure fractions to obtain the final product.
-
Protocol 2: Modification of the Antibody with a TCO Group
This protocol details the introduction of the TCO moiety onto the antibody surface by targeting primary amines (e.g., lysine residues) using a TCO-NHS ester.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
TCO-PEG4-NHS ester (or other TCO-NHS ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) columns (e.g., PD-10) for purification[7]
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.5[8]
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like BSA, it must be buffer-exchanged into the reaction buffer (0.1 M sodium bicarbonate, pH 8.5).[8] This can be achieved using SEC columns.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
TCO-NHS Ester Preparation:
-
Dissolve the TCO-PEG4-NHS ester in anhydrous DMSO to a stock concentration of 10-20 mM immediately before use.[9]
-
-
Conjugation Reaction:
-
Add a 5-20 molar excess of the TCO-NHS ester solution to the antibody solution. The optimal ratio should be determined empirically for each antibody.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.[7]
-
-
Purification:
-
Remove the excess, unreacted TCO-NHS ester and byproducts by size-exclusion chromatography (e.g., PD-10 columns) equilibrated with PBS, pH 7.4.[7]
-
The purified TCO-modified antibody can be concentrated using centrifugal filtration devices if necessary.
-
Protocol 3: ADC Synthesis via Tetrazine-TCO Ligation
This protocol describes the final conjugation step where the TCO-modified antibody is reacted with the Payload-Me-Tz-PEG4 conjugate.
Materials:
-
TCO-modified antibody
-
Payload-Me-Tz-PEG4 conjugate
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Reaction Setup:
-
Dissolve the Payload-Me-Tz-PEG4 conjugate in PBS or DMSO.
-
Add a 1.5 to 3-fold molar excess of the Payload-Me-Tz-PEG4 conjugate to the TCO-modified antibody solution.
-
-
Ligation Reaction:
-
Purification:
-
Purify the resulting ADC from excess drug-linker conjugate and other impurities using size-exclusion chromatography.
-
The final ADC should be stored under sterile conditions at 2-8°C.
-
Characterization of the ADC
Thorough characterization is essential to ensure the quality and consistency of the synthesized ADC.
Drug-to-Antibody Ratio (DAR) Determination by HIC
Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR, as the addition of the hydrophobic drug-linker increases the overall hydrophobicity of the antibody.[10][11]
Typical HIC Method Parameters:
| Parameter | Condition |
| Column | Butyl-NPR, TSKgel Butyl-NPR, or similar HIC column[5] |
| Mobile Phase A | High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)[] |
| Mobile Phase B | Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0, with or without a low percentage of isopropanol)[13] |
| Gradient | Linear gradient from high salt to low salt |
| Detection | UV at 280 nm |
The chromatogram will show a series of peaks corresponding to the antibody with different numbers of conjugated drugs (DAR 0, 2, 4, etc.). The average DAR can be calculated from the relative peak areas.[14]
Mass Spectrometry
Mass spectrometry (MS) is a powerful tool for the detailed characterization of ADCs.[1] It can be used to confirm the identity of the ADC, determine the precise mass of different drug-loaded species, and identify the location of conjugation.[10]
Visualizations
Experimental Workflow
Caption: ADC synthesis workflow using this compound.
Signaling Pathway of a Tubulin Inhibitor ADC
This diagram illustrates the mechanism of action of an ADC with a tubulin inhibitor payload like MMAE.
References
- 1. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. agilent.com [agilent.com]
- 5. DAR Analysis of Antibody-Drug Conjugates | Separation Science [sepscience.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. TCO-modification of mAbs and the isotype IgG control [bio-protocol.org]
- 8. furthlab.xyz [furthlab.xyz]
- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 10. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 13. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 14. agilent.com [agilent.com]
Application Note: Protocol for the Reaction of Me-Tz-PEG4-COOH with Primary Amines
Audience: Researchers, scientists, and drug development professionals.
Introduction Me-Tz-PEG4-COOH is a heterobifunctional linker molecule widely used in bioconjugation and drug delivery. It features three key components: a methyltetrazine (Me-Tz) moiety for extremely fast and bioorthogonal "click" reactions with trans-cyclooctene (TCO), a hydrophilic polyethylene glycol (PEG4) spacer to enhance solubility and provide spatial separation, and a terminal carboxylic acid (-COOH) group.[1][2] This carboxylic acid allows for the covalent attachment of the linker to molecules containing primary amines, such as proteins, peptides, or amine-modified surfaces, through the formation of a stable amide bond.
This document provides a detailed protocol for the conjugation of this compound to primary amine-containing molecules using the common and efficient 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry.
Principle of the Reaction The conjugation of a carboxylic acid to a primary amine does not proceed spontaneously and requires the activation of the carboxyl group.[3] The EDC/NHS system is a widely used method for this activation, proceeding in two main steps:
-
Activation of Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive but unstable O-acylisourea intermediate.[4]
-
Formation of a Stable Intermediate: To prevent hydrolysis of the unstable intermediate, NHS is added to react with it, forming a more stable NHS ester. This amine-reactive ester is less susceptible to hydrolysis in aqueous media but reacts efficiently with primary amines.[4]
-
Amide Bond Formation: The primary amine of the target molecule performs a nucleophilic attack on the NHS ester, forming a stable, covalent amide bond and releasing NHS as a byproduct.[3][4]
Caption: Reaction pathway for EDC/NHS mediated amide coupling.
Quantitative Data Summary
The efficiency of the conjugation reaction is dependent on several key parameters. The following table summarizes the recommended conditions for successful amide bond formation.
| Parameter | Activation Step (EDC/NHS) | Coupling Step (Amine Reaction) | Rationale |
| pH | 4.5 – 7.2 | 7.0 – 8.0 | Activation is most efficient in a slightly acidic environment, while the amine coupling reaction requires a neutral to slightly basic pH for the primary amine to be sufficiently nucleophilic.[5] |
| Molar Ratio | 1:2:2 (COOH:EDC:NHS) | 1:1.5 (NHS-ester:Amine) | A molar excess of EDC and NHS is used to drive the activation reaction to completion. The ratio for the amine can be adjusted based on the specific substrate.[5] |
| Temperature | Room Temperature | Room Temperature | The reaction proceeds efficiently at ambient temperature. |
| Reaction Time | 15 – 30 minutes | 2 – 24 hours | Activation is rapid. The subsequent coupling reaction time depends on the reactivity of the amine-containing substrate.[5][6] |
| Recommended Buffers | MES | PBS, Borate Buffer | It is critical to use non-amine-containing buffers to avoid competition with the target molecule.[3][5] |
Experimental Protocol
This protocol outlines a general procedure for conjugating this compound to a protein with available primary amines (e.g., lysine residues). Modifications may be necessary depending on the specific amine-containing molecule.
Materials and Reagents
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis equipment for purification
Procedure
-
Reagent Preparation:
-
Equilibrate this compound, EDC, and NHS to room temperature before opening vials to prevent moisture condensation.[5]
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare fresh 10 mg/mL stock solutions of EDC and NHS in Activation Buffer.
-
Prepare the amine-containing molecule in the Coupling Buffer at a desired concentration (e.g., 1-5 mg/mL).
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine a calculated amount of the this compound stock solution with the appropriate volume of Activation Buffer.
-
Add a 2-fold molar excess of the EDC solution.
-
Immediately add a 2-fold molar excess of the NHS solution.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to Primary Amine:
-
Add the activated Me-Tz-PEG4-NHS ester solution from Step 2 to the solution of the amine-containing molecule. The molar ratio of the linker to the amine molecule may need to be optimized, but a starting point is often a 10- to 20-fold molar excess of the linker.
-
Allow the reaction to proceed for 2 hours at room temperature, or overnight at 4°C, with gentle stirring or rotation.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.[5]
-
Incubate for 15 minutes at room temperature. This step hydrolyzes any unreacted NHS esters and prevents non-specific reactions.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted linker and byproducts by running the reaction mixture through a desalting column or by dialysis against the Coupling Buffer (e.g., PBS).
-
Caption: Experimental workflow for this compound conjugation.
Important Considerations
-
Hydrolysis: EDC and the resulting NHS ester are susceptible to hydrolysis in aqueous environments. Ensure that stock solutions of EDC and NHS are prepared fresh and used promptly.
-
Buffer Choice: Do not use buffers containing primary amines (e.g., Tris, Glycine) during the activation or coupling steps, as they will compete with the target molecule and reduce conjugation efficiency.[5]
-
Storage: Store this compound and other reagents at -20°C, protected from light and moisture, to ensure their stability and reactivity.[2]
References
Application Notes for Me-Tz-PEG4-COOH in Pre-targeted Imaging
Introduction
Me-Tz-PEG4-COOH is a chemical compound featuring a methyl-tetrazine (Me-Tz) moiety, a tetra-polyethylene glycol (PEG4) spacer, and a carboxylic acid (-COOH) functional group. This molecule is a key component in advanced pre-targeted imaging strategies, a two-step approach that decouples the targeting of a specific biological molecule from the delivery of an imaging agent.[1] This methodology offers significant advantages over conventional direct imaging techniques, including improved image contrast, reduced radiation exposure to non-target tissues, and the flexibility to use short-lived radionuclides for imaging long-circulating targeting vectors like antibodies.[2][3]
The core of this pre-targeting strategy lies in the highly efficient and bioorthogonal inverse electron demand Diels-Alder (IEDDA) cycloaddition reaction between the electron-deficient tetrazine ring of this compound and a strained dienophile, most commonly a trans-cyclooctene (TCO) derivative.[4][5] This "click chemistry" reaction is exceptionally fast and specific, proceeding readily within the complex biological environment of a living organism without interfering with native biochemical processes.[4]
Principle of Pre-targeted Imaging
The pre-targeted imaging workflow using this compound involves two sequential steps:
-
Targeting Vector Administration: A targeting molecule, typically a monoclonal antibody (mAb) or other protein that specifically binds to a biomarker of interest (e.g., a tumor-associated antigen), is first conjugated with a TCO moiety. This TCO-modified antibody is administered to the subject and allowed sufficient time to accumulate at the target site and clear from the circulation and non-target tissues.[3][5]
-
Imaging Probe Administration and In Vivo Ligation: Subsequently, the this compound, radiolabeled with a suitable imaging isotope (e.g., ¹⁸F, ⁶⁴Cu, ⁶⁸Ga, ⁸⁹Zr), is administered.[6][7][8] The small, rapidly clearing radiolabeled tetrazine circulates throughout the body and, upon encountering the TCO-modified antibody localized at the target, undergoes a rapid IEDDA reaction, forming a stable covalent bond.[5] Unreacted radiolabeled tetrazine is quickly eliminated from the body, leading to a high target-to-background signal ratio and enabling high-contrast imaging.[2][3]
Key Features and Advantages
-
Improved Pharmacokinetics: The use of a small, rapidly clearing radiolabeled tetrazine minimizes the radiation dose to non-target organs, a significant advantage over directly radiolabeled antibodies which can circulate for days.[7]
-
Enhanced Image Contrast: The rapid clearance of the unbound imaging probe results in significantly lower background signals, leading to higher tumor-to-background ratios and clearer images.[2][8]
-
Versatility of Radionuclides: The fast kinetics of the tetrazine ligation allows for the use of short-lived positron emission tomography (PET) isotopes like ¹⁸F (t½ ≈ 110 min) and ⁶⁸Ga (t½ ≈ 68 min) to image long-circulating antibodies, which is not feasible with direct labeling approaches.[2][9]
-
Modular Approach: The two-step nature of pre-targeting provides a modular platform. The same TCO-modified antibody can be imaged with different tetrazine-based probes carrying various radionuclides for different imaging modalities (e.g., PET, SPECT) or even therapeutic payloads.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in a pre-targeted imaging study using this compound.
Protocol 1: Conjugation of trans-Cyclooctene (TCO) to a Monoclonal Antibody (mAb)
This protocol describes the modification of a monoclonal antibody with a TCO-NHS ester.
Materials:
-
Monoclonal antibody (mAb) of interest
-
TCO-PEG4-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sodium bicarbonate buffer (0.1 M, pH 8.5)
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Spin desalting columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)
-
Protein concentration determination assay (e.g., BCA or Bradford)
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer, sodium azide), perform a buffer exchange into PBS using a spin desalting column according to the manufacturer's instructions.
-
Adjust the antibody concentration to 2-5 mg/mL in sodium bicarbonate buffer.
-
-
TCO-NHS Ester Preparation:
-
Dissolve the TCO-PEG4-NHS ester in anhydrous DMSO to a final concentration of 10 mg/mL immediately before use.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the dissolved TCO-PEG4-NHS ester to the antibody solution.
-
Gently mix by pipetting and incubate for 1-2 hours at room temperature with gentle shaking, protected from light.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 50 mM to quench any unreacted NHS ester.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the TCO-mAb Conjugate:
-
Remove excess, unreacted TCO-PEG4-NHS ester and quenching reagent by buffer exchanging the reaction mixture into PBS using a spin desalting column.
-
Repeat the buffer exchange step twice to ensure complete removal of unconjugated reagents.
-
-
Characterization:
Protocol 2: Radiolabeling of this compound with a Positron-Emitting Radionuclide (e.g., ⁶⁸Ga)
This protocol provides a general procedure for labeling the carboxylic acid group of this compound with ⁶⁸Ga using a chelator like DOTA or NOTA, which would first need to be conjugated to the this compound. For simplicity, we will assume a pre-synthesized DOTA-Me-Tz-PEG4-COOH conjugate is available.
Materials:
-
DOTA-Me-Tz-PEG4-COOH
-
⁶⁸Ge/⁶⁸Ga generator
-
Sodium acetate buffer (1 M, pH 4.5)
-
Metal-free water and vials
-
Heating block
-
Radio-TLC system for quality control
Procedure:
-
Elution of ⁶⁸Ga:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃.
-
-
Radiolabeling Reaction:
-
In a metal-free vial, add 5-10 µg of DOTA-Me-Tz-PEG4-COOH dissolved in metal-free water.
-
Add 100 µL of sodium acetate buffer to the vial.
-
Add the ⁶⁸GaCl₃ eluate (typically 0.5-1 mL) to the reaction vial.
-
Incubate the reaction mixture at 95°C for 10-15 minutes.
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) of the [⁶⁸Ga]Ga-DOTA-Me-Tz-PEG4-COOH using a radio-TLC system (e.g., silica gel plates with a mobile phase of 0.1 M sodium citrate). The radiolabeled product should remain at the origin, while free ⁶⁸Ga will move with the solvent front.
-
The RCP should be >95% for in vivo use. If necessary, the product can be purified using a C18 Sep-Pak cartridge.
-
Protocol 3: In Vivo Pre-targeted PET Imaging
This protocol outlines the procedure for performing a pre-targeted PET imaging study in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice (e.g., xenograft model with tumors expressing the target antigen)
-
TCO-mAb conjugate (from Protocol 1)
-
Radiolabeled this compound (from Protocol 2)
-
Anesthesia (e.g., isoflurane)
-
PET/CT scanner
-
Sterile saline for injection
Procedure:
-
Administration of TCO-mAb:
-
Administer a predetermined dose of the TCO-mAb conjugate (e.g., 100 µg) to the tumor-bearing mice via intravenous (tail vein) injection.[7]
-
Allow the TCO-mAb to accumulate at the tumor and clear from the circulation for a period of 24 to 72 hours. The optimal time interval depends on the pharmacokinetics of the specific antibody.[7][8]
-
-
Administration of Radiolabeled Tetrazine:
-
After the predetermined accumulation time, administer the radiolabeled this compound (e.g., 5-10 MBq) to the same mice via intravenous injection.
-
-
PET/CT Imaging:
-
Image Analysis:
-
Reconstruct the PET images and co-register them with the CT images.
-
Draw regions of interest (ROIs) over the tumor and various organs (e.g., muscle, liver, kidneys, blood pool) to quantify the radioactivity concentration.
-
Express the uptake as a percentage of the injected dose per gram of tissue (%ID/g).
-
Calculate tumor-to-background ratios (e.g., tumor-to-muscle, tumor-to-blood).
-
-
Ex Vivo Biodistribution (Optional but Recommended):
-
At the end of the imaging study, euthanize the mice.
-
Dissect the tumor and major organs.
-
Weigh the tissues and measure the radioactivity in each tissue using a gamma counter.
-
Calculate the %ID/g for each tissue to confirm the imaging data.
-
Quantitative Data Presentation
The following tables summarize representative quantitative data from pre-targeted imaging studies using tetrazine-TCO ligation. Note that the specific values can vary depending on the antibody, tumor model, radionuclide, and experimental conditions.
Table 1: Tumor Uptake of Radiolabeled Tetrazines in Pre-targeted Imaging Studies
| Targeting Antibody | Tumor Model | Radiolabeled Tetrazine | Time Post-Injection of Tetrazine | Tumor Uptake (%ID/g) | Reference |
| huA33 | SW1222 Colorectal Cancer | ⁶⁴Cu-Tz-Bn-NOTA | 12 h | 4.1 ± 0.3 | [7] |
| 5B1 | BxPC3 Pancreatic Cancer | Al¹⁸F-NOTA-Tz-PEG11 | 4 h | up to 6.4 | [9] |
| CC49 | LS174T Colon Carcinoma | ¹¹¹In-DOTA-Tz | 3 h | 4.2 | [8] |
| U36 | VU-SCC-OE HNSCC | ⁸⁹Zr-DFO-PEG5-Tz | 72 h (post mAb) | 1.6 ± 0.3 | [3] |
Table 2: Tumor-to-Background Ratios in Pre-targeted Imaging
| Targeting Antibody | Tumor Model | Radiolabeled Tetrazine | Time Post-Injection of Tetrazine | Tumor-to-Muscle Ratio | Reference |
| huA33 | SW1222 Colorectal Cancer | ⁶⁴Cu-Tz-Bn-NOTA | 12 h | ~10 | [7] |
| CC49 | LS174T Colon Carcinoma | ¹¹¹In-DOTA-Tz | 3 h | 13:1 | [8] |
| U36 | VU-SCC-OE HNSCC | ⁸⁹Zr-DFO-PEG5-Tz | 72 h (post mAb) | 23.49 ± 6.22 | [3] |
Visualizations
Workflow for Pre-targeted Imaging
Caption: Workflow of the two-step pre-targeted imaging approach.
Logical Relationship of Components in Pre-targeted Imaging
References
- 1. TPC - Pretargeted PET imaging [turkupetcentre.net]
- 2. [ 68 Ga]Ga-THP-tetrazine for bioorthogonal click radiolabelling: pretargeted PET imaging of liposomal nanomedicines - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00039K [pubs.rsc.org]
- 3. Pretargeted PET Imaging with a TCO-Conjugated Anti-CD44v6 Chimeric mAb U36 and [89Zr]Zr-DFO-PEG5-Tz - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of a 99mTc-labeled tetrazine for pretargeted SPECT imaging using an alendronic acid-based bone targeting model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Pretargeted PET Imaging Strategy Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. An Efficient Method for Labeling Single Domain Antibody Fragments with 18F Using Tetrazine-Trans-Cyclooctene Ligation and a Renal Brush Border Enzyme-Cleavable Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Covalent Immobilization of Antibodies through Tetrazine-TCO Reaction to Improve Sensitivity of ELISA Technique - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Bioconjugation Techniques Using Me-Tz-PEG4-COOH
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 18F-Based Pretargeted PET Imaging Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Surface Modification of Nanoparticles with Me-Tz-PEG4-COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical step in the development of targeted drug delivery systems and advanced imaging agents. Functionalization with heterobifunctional linkers, such as Methyltetrazine-PEG4-Carboxylic Acid (Me-Tz-PEG4-COOH), offers a powerful strategy to conjugate nanoparticles with a wide array of biomolecules. This linker incorporates three key components:
-
Methyltetrazine (Me-Tz): An electron-deficient diene that rapidly and specifically reacts with strained alkenes, such as trans-cyclooctene (TCO), via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This bioorthogonal "click chemistry" reaction is highly efficient and proceeds readily in biological media.[1][2][3]
-
Polyethylene Glycol (PEG): A hydrophilic PEG4 spacer enhances the solubility of the nanoparticles, reduces non-specific protein binding (biofouling), and can improve their circulation time in vivo.[][5][6]
-
Carboxylic Acid (COOH): A terminal carboxyl group that allows for covalent conjugation to nanoparticles displaying surface amine groups through the formation of a stable amide bond, typically facilitated by carbodiimide chemistry (e.g., EDC and NHS).[7][8]
These application notes provide an overview of the applications, experimental protocols, and key considerations for the surface modification of nanoparticles using this compound.
Applications
The unique properties of this compound-modified nanoparticles make them suitable for a variety of biomedical applications:
-
Targeted Drug Delivery: The tetrazine group serves as a versatile handle for the post-functionalization of nanoparticles with targeting ligands (e.g., antibodies, peptides, small molecules) that have been pre-modified with a TCO group. This modular approach allows for the development of highly specific drug delivery vehicles.
-
Pre-targeted Imaging and Therapy: This two-step strategy involves administering the tetrazine-modified nanoparticles, allowing them to accumulate at the target site, followed by the injection of a TCO-labeled imaging agent or therapeutic payload.[1] This approach can significantly improve target-to-background ratios and reduce off-target toxicity.[1]
-
Bio-sensing and Diagnostics: The specific and rapid nature of the tetrazine-TCO ligation can be exploited for the development of sensitive and selective diagnostic assays.
-
Antibody-Drug Conjugates (ADCs): this compound can be used as a linker in the construction of ADCs, where the nanoparticle serves as a carrier for multiple drug molecules.[9]
Experimental Protocols
Protocol 1: Activation of Carboxyl Groups on this compound
This protocol describes the activation of the terminal carboxylic acid on this compound using EDC and NHS to make it reactive towards primary amines.
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction vessel
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 10 mg/mL).
-
Add 1.5 molar equivalents of EDC to the solution.
-
Add 1.2 molar equivalents of NHS to the solution.
-
Stir the reaction mixture at room temperature for 1-4 hours in an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis of the activated ester.
-
The resulting solution containing the Me-Tz-PEG4-NHS ester is now ready for conjugation to amine-functionalized nanoparticles.
Protocol 2: Surface Modification of Amine-Functionalized Nanoparticles
This protocol details the conjugation of the activated Me-Tz-PEG4-NHS ester to nanoparticles with surface amine groups.
Materials:
-
Amine-functionalized nanoparticles (e.g., silica, iron oxide, or polymeric nanoparticles)
-
Activated Me-Tz-PEG4-NHS ester solution (from Protocol 1)
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4 or Borate Buffer pH 8.5). Avoid buffers containing primary amines like Tris.[8]
-
Centrifuge and centrifuge tubes
-
Deionized water
Procedure:
-
Disperse the amine-functionalized nanoparticles in the reaction buffer to a desired concentration (e.g., 1 mg/mL).
-
Add the activated Me-Tz-PEG4-NHS ester solution to the nanoparticle dispersion. The molar ratio of the linker to the nanoparticles should be optimized for the specific application.
-
Gently mix the reaction suspension and allow it to react for 2-4 hours at room temperature or overnight at 4°C with continuous mixing.
-
After the reaction, centrifuge the nanoparticle suspension to pellet the modified nanoparticles.
-
Remove the supernatant containing unreacted linker and byproducts.
-
Resuspend the nanoparticle pellet in fresh reaction buffer or deionized water.
-
Repeat the centrifugation and resuspension steps 2-3 times to wash the nanoparticles and remove any remaining unreacted materials.
-
Resuspend the final this compound modified nanoparticles in a suitable buffer for storage and further use.
Protocol 3: Bioorthogonal Ligation with a TCO-Containing Molecule
This protocol outlines the "click" reaction between the tetrazine-modified nanoparticles and a trans-cyclooctene (TCO)-functionalized molecule (e.g., a targeting ligand or a fluorescent dye).
Materials:
-
This compound modified nanoparticles
-
TCO-functionalized molecule of interest
-
Reaction buffer (e.g., PBS pH 7.4)
Procedure:
-
Disperse the this compound modified nanoparticles in the reaction buffer.
-
Add the TCO-functionalized molecule to the nanoparticle dispersion. A slight molar excess of the TCO-molecule may be used to ensure complete reaction with the surface tetrazine groups.
-
Allow the reaction to proceed at room temperature for 30-60 minutes. The reaction is typically very fast.[2]
-
The resulting nanoparticles, now conjugated to the TCO-molecule, can be purified using methods appropriate for the specific nanoparticle type (e.g., centrifugation, dialysis, or size exclusion chromatography) to remove any unreacted TCO-molecule.
Data Presentation
Table 1: Hypothetical Characterization Data of Nanoparticles Before and After Surface Modification
| Parameter | Unmodified Nanoparticles | This compound Modified Nanoparticles |
| Hydrodynamic Diameter (nm) | 100 ± 5 | 115 ± 7 |
| Polydispersity Index (PDI) | 0.15 | 0.18 |
| Zeta Potential (mV) | +25 ± 3 | -15 ± 4 |
| Surface Tetrazine Groups (nmol/mg) | 0 | 50 ± 5 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values will vary depending on the nanoparticle type, size, and surface chemistry.
Visualizations
Caption: Experimental workflow for nanoparticle surface modification.
Caption: Logical workflow for nanoparticle modification and characterization.
References
- 1. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. One of PEG Applications: Surface Modification | Biopharma PEG [biochempeg.com]
- 6. Research Portal [scholarworks.brandeis.edu]
- 7. Methyltetrazine-PEG4-acid, 1802907-91-0 | BroadPharm [broadpharm.com]
- 8. axispharm.com [axispharm.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Me-Tz-PEG4-COOH Activation and Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Me-Tz-PEG4-COOH, a heterobifunctional linker, for the activation of its terminal carboxylic acid and subsequent conjugation to amine-containing molecules. This linker is particularly valuable in the field of bioconjugation and drug delivery due to its versatile chemistry, incorporating a tetrazine moiety for bioorthogonal click chemistry and a PEG4 spacer to enhance solubility and reduce steric hindrance.
Introduction to this compound
This compound is a chemical linker composed of three key functional components:
-
Methyltetrazine (Me-Tz): A highly reactive diene that participates in inverse electron-demand Diels-Alder (iEDDA) cycloaddition reactions with strained dienophiles, such as trans-cyclooctene (TCO). This "click chemistry" reaction is bioorthogonal, meaning it proceeds with high efficiency and selectivity in complex biological environments without interfering with native biochemical processes.[1][2][3]
-
Polyethylene Glycol (PEG4): A short, hydrophilic four-unit polyethylene glycol spacer. The PEG moiety enhances the aqueous solubility of the linker and the resulting conjugate, reduces aggregation, and minimizes non-specific binding.[2][4]
-
Carboxylic Acid (COOH): A terminal functional group that can be activated to form a stable amide bond with primary or secondary amines present on biomolecules like proteins, antibodies, or peptides.[5][6]
The unique combination of these functionalities makes this compound a powerful tool for creating well-defined bioconjugates, including antibody-drug conjugates (ADCs), for applications in targeted therapy, in vivo imaging, and diagnostics.[4][7][8]
Activation of the Carboxylic Acid Group
The carboxylic acid of this compound is typically activated using a carbodiimide crosslinker, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[9][10] This two-step process first forms a highly reactive O-acylisourea intermediate with EDC, which then reacts with NHS to form a more stable amine-reactive NHS ester. This ester readily reacts with primary amines to form a covalent amide bond.[10]
Quantitative Data for Carboxylic Acid Activation and Conjugation
The following tables summarize key quantitative parameters for the activation and subsequent conjugation reactions.
Table 1: Reaction Conditions for this compound Activation
| Parameter | Recommended Range | Optimal Value | Notes |
| Solvent | Anhydrous DMF or DMSO | Anhydrous DMSO | For dissolving the linker and reagents. |
| Activation Buffer | 0.1 M MES, pH 4.5-6.0 | 0.1 M MES, pH 5.5 | MES (2-(N-morpholino)ethanesulfonic acid) is a non-amine, non-carboxylate buffer ideal for EDC/NHS chemistry.[9] |
| Molar Ratio (EDC:this compound) | 1.2:1 to 10:1 | 2:1 to 5:1 | A molar excess of EDC ensures efficient activation.[5][9] |
| Molar Ratio (NHS:this compound) | 1.2:1 to 10:1 | 2:1 to 5:1 | NHS is used in slight excess or equimolar amounts relative to EDC to form the stable NHS-ester.[5][9] |
| Reaction Temperature | Room Temperature (20-25°C) | Room Temperature | The activation reaction is typically performed at room temperature.[9] |
| Reaction Time | 15 - 60 minutes | 30 minutes | A short incubation is sufficient for the formation of the NHS-ester.[9] |
Table 2: Reaction Conditions for Amine Conjugation
| Parameter | Recommended Range | Optimal Value | Notes |
| Conjugation Buffer | PBS, pH 7.2-8.0 | PBS, pH 7.4 | The reaction of the NHS-ester with primary amines is most efficient at a slightly alkaline pH.[7][9] |
| Molar Ratio (Amine-Molecule:this compound) | 1:1 to 1:10 | 1:3 to 1:5 | The optimal ratio depends on the number of available amines on the target molecule and the desired degree of labeling. |
| Reaction Temperature | 4°C to Room Temperature | Room Temperature | Can be performed on ice to slow down hydrolysis of the NHS-ester. |
| Reaction Time | 1 - 4 hours | 2 hours | Longer reaction times may be necessary for less reactive amines.[7][9] |
| Quenching Reagent | 1 M Tris-HCl, pH 8.0 or 50 mM Glycine | 1 M Tris-HCl, pH 8.0 | Quenches the reaction by consuming unreacted NHS-esters. |
Experimental Protocols
Protocol 1: Activation of this compound with EDC/NHS
This protocol describes the activation of the carboxylic acid group of this compound to form an amine-reactive NHS ester.
Materials:
-
This compound
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Reaction tubes
-
Pipettes
Procedure:
-
Reagent Preparation:
-
Equilibrate this compound, EDC, and NHS to room temperature before opening the vials to prevent moisture condensation.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.
-
Prepare fresh 10 mg/mL stock solutions of EDC and NHS in anhydrous DMSO or Activation Buffer immediately before use.
-
-
Activation Reaction:
-
In a reaction tube, add the desired amount of this compound stock solution.
-
Add Activation Buffer to the reaction tube.
-
Add the EDC stock solution to the reaction mixture to achieve a final molar ratio of 2-5 fold excess over this compound.
-
Immediately add the NHS stock solution to the reaction mixture to achieve a final molar ratio of 2-5 fold excess over this compound.
-
Vortex the reaction mixture gently and incubate at room temperature for 30 minutes.
-
-
Proceed to Conjugation: The activated Me-Tz-PEG4-NHS ester is now ready for conjugation to an amine-containing molecule. It is recommended to use the activated linker immediately.
Protocol 2: Conjugation of Activated this compound to an Amine-Containing Protein
This protocol describes the conjugation of the activated Me-Tz-PEG4-NHS ester to a protein containing primary amines (e.g., lysine residues).
Materials:
-
Activated Me-Tz-PEG4-NHS ester (from Protocol 1)
-
Amine-containing protein (e.g., antibody)
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation:
-
Dissolve or buffer exchange the protein into the Conjugation Buffer (PBS, pH 7.4). The protein concentration should typically be in the range of 1-10 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the desired reaction.
-
-
Conjugation Reaction:
-
Add the freshly prepared activated Me-Tz-PEG4-NHS ester solution to the protein solution. The molar ratio of the linker to the protein will depend on the desired degree of labeling and should be optimized for each specific application. A common starting point is a 5-10 fold molar excess of the linker.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle stirring or rocking.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS-ester.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted linker and quenching reagents by size-exclusion chromatography (e.g., a desalting column) or dialysis against PBS.
-
-
Characterization of the Conjugate:
-
Determine the concentration of the purified protein conjugate using a protein assay (e.g., BCA or absorbance at 280 nm).
-
Characterize the conjugate to determine the degree of labeling (DOL), which is the average number of linker molecules per protein. This can be assessed by UV-Vis spectroscopy (measuring the absorbance of the tetrazine at ~310 nm and the protein at 280 nm) or mass spectrometry (MALDI-TOF or ESI-MS).[11][12]
-
Further characterization may include HPLC analysis (size-exclusion, ion-exchange, or reversed-phase) to assess purity and aggregation.[8][]
-
Visualizations
Caption: Chemical activation and conjugation pathway of this compound.
Caption: Experimental workflow for this compound conjugation.
References
- 1. encapsula.com [encapsula.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. furthlab.xyz [furthlab.xyz]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. technosaurus.co.jp [technosaurus.co.jp]
- 9. broadpharm.com [broadpharm.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. adcreview.com [adcreview.com]
Application Notes and Protocols for EDC/NHS Coupling of Me-Tz-PEG4-COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed protocols for the activation of Methyltetrazine-PEG4-Carboxylic Acid (Me-Tz-PEG4-COOH) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form the amine-reactive Me-Tz-PEG4-NHS ester. This activated ester is a key reagent in bioconjugation, enabling the covalent attachment of the tetrazine moiety to primary amine-containing biomolecules such as proteins, antibodies, and peptides. The resulting tetrazine-modified biomolecules can then be used in highly specific and efficient bioorthogonal "click chemistry" reactions with trans-cyclooctene (TCO)-modified partners.
The use of a polyethylene glycol (PEG) spacer enhances the water solubility of the molecule and can reduce steric hindrance during conjugation.[1][2] The methyltetrazine group is one of the most stable tetrazines available for bioorthogonal chemistry.[2][3]
Principle of the Reaction
The EDC/NHS coupling is a two-step process:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.
-
Formation of a Stable NHS Ester: This unstable intermediate reacts with NHS to form a more stable, amine-reactive NHS ester. This semi-stable ester can then be reacted with a primary amine to form a stable amide bond, releasing NHS.
Materials and Reagents
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM) for organic phase reactions
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer for aqueous activation
-
Phosphate-buffered saline (PBS), pH 7.2-7.5 for conjugation reactions
-
Quenching solution (e.g., hydroxylamine, Tris, or glycine solution)
-
Amine-containing molecule for conjugation (e.g., protein, antibody)
-
Dialysis cassettes or size-exclusion chromatography columns for purification
-
Standard laboratory glassware and equipment (reaction vials, magnetic stirrer, etc.)
Experimental Protocols
Protocol 1: Activation of this compound in an Organic Solvent
This protocol is suitable for the synthesis of the Me-Tz-PEG4-NHS ester, which can be purified and stored for later use.
-
Preparation: Ensure all glassware is thoroughly dried. Work under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture, as EDC and NHS are moisture-sensitive.[4]
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous DMF or DCM.
-
Addition of Reagents: Add NHS (1.5-2.0 equivalents) to the solution and stir until dissolved. Then, add EDC-HCl (1.5-2.0 equivalents).[4]
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.[5]
-
Purification:
Protocol 2: Activation of this compound in an Aqueous Buffer (Two-Step Conjugation)
This protocol is designed for the in-situ activation of this compound and immediate conjugation to an amine-containing biomolecule.
-
Buffer Preparation: Prepare a 0.1 M MES buffer with 0.5 M NaCl, pH 4.7-6.0.[7]
-
Dissolution: Dissolve this compound in the MES buffer.
-
Activation: Add Sulfo-NHS (or NHS) to a final concentration of ~5 mM, followed by EDC-HCl to a final concentration of ~2 mM.[7]
-
Incubation: Incubate the reaction for 15 minutes at room temperature.[4][7]
-
Conjugation:
-
Immediately proceed to the conjugation step (Protocol 3) as the NHS ester has a limited half-life in aqueous solution.
-
Alternatively, the reaction can be quenched with 2-mercaptoethanol and the activated PEG linker purified using a desalting column.[7]
-
Protocol 3: Conjugation of Me-Tz-PEG4-NHS Ester to a Primary Amine
This protocol describes the reaction of the activated Me-Tz-PEG4-NHS ester with a primary amine-containing molecule, such as a protein or antibody.
-
Buffer Exchange: Ensure the amine-containing molecule is in an amine-free buffer, such as PBS, at a pH of 7.2-8.5. Buffers containing primary amines like Tris will compete with the reaction.[5]
-
Reagent Preparation:
-
If using the purified Me-Tz-PEG4-NHS ester from Protocol 1, dissolve it in a small amount of anhydrous DMSO or DMF immediately before use.[5]
-
If proceeding from Protocol 2, the activated linker is already in an aqueous buffer. Adjust the pH of the solution to 7.2-7.5 by adding a concentrated non-amine buffer like PBS.[4]
-
-
Conjugation Reaction: Add the Me-Tz-PEG4-NHS ester solution to the amine-containing molecule. A 10- to 20-fold molar excess of the NHS ester is commonly used for protein labeling.[5]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[5][8]
-
Quenching: Quench the reaction by adding a solution of hydroxylamine, Tris, or glycine to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters.[4][7]
-
Purification: Remove excess reagents and byproducts by dialysis or size-exclusion chromatography.[5]
Data Presentation
Table 1: Recommended Reagent Stoichiometry for Activation of this compound
| This compound (equivalents) | EDC-HCl (equivalents) | NHS/Sulfo-NHS (equivalents) | Solvent/Buffer | Notes |
| 1 | 1.5 - 2.0 | 1.5 - 2.0 | Anhydrous DMF or DCM | For synthesis and isolation of the NHS ester.[4] |
| 1 | ~2 mM final conc. | ~5 mM final conc. | 0.1 M MES, pH 4.7-6.0 | For in-situ activation and immediate conjugation.[7] |
| 1 | 1.2 | 1.2 | Varies | A 1:1.2 molar ratio of carboxyl to EDC/NHS can be sufficient.[9] |
Table 2: Recommended Reaction Conditions
| Step | Parameter | Recommended Conditions | Reference(s) |
| Activation | Solvent/Buffer | Anhydrous DMF/DCM or 0.1 M MES, pH 4.7-6.0 | [4][7] |
| Temperature | Room Temperature | [4] | |
| Time | 15 min (aqueous) to 12 h (organic) | [4][10] | |
| Conjugation | Buffer | PBS or Borate buffer, pH 7.2-8.5 | |
| Temperature | 4°C to Room Temperature | [5][8] | |
| Time | 1 - 2 hours to overnight | [5][8] |
Visualizations
Caption: EDC/NHS activation of this compound.
Caption: Experimental workflow for activation and conjugation.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no activation | Inactive EDC or NHS due to moisture. | Use fresh, anhydrous reagents. Allow reagents to warm to room temperature before opening to prevent condensation.[6] |
| Incorrect pH for activation. | Ensure the pH of the activation buffer (if aqueous) is between 4.5 and 6.0.[4] | |
| Low conjugation yield | Hydrolysis of the NHS ester. | Perform the conjugation step immediately after activation. Keep the pH of the conjugation buffer between 7.2 and 8.0.[4] |
| Presence of primary amines in the buffer. | Use amine-free buffers such as PBS or MES for the reaction.[5] | |
| Insufficient molar excess of the NHS ester. | Increase the molar excess of the Me-Tz-PEG4-NHS ester. | |
| Precipitation during reaction | Poor solubility of reactants or products. | If using an organic solvent, ensure it is anhydrous and suitable for all reactants. For aqueous reactions, ensure the biomolecule is at a suitable concentration. |
Storage and Stability
-
This compound: Store at -20°C, desiccated.[11]
-
EDC-HCl and NHS: Store at 4°C, desiccated. These reagents are hygroscopic.
-
Me-Tz-PEG4-NHS ester: The NHS ester is moisture-sensitive and should be stored at -20°C under desiccated conditions. For short-term storage, a solution in anhydrous DMF or DMSO can be kept at -20°C, but it is best to prepare it fresh. The NHS ester will hydrolyze in aqueous solutions, with a half-life of hours at neutral pH and minutes at basic pH.[12]
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Methyltetrazine-PEG4-NHS ester = 95 1802907-92-1 [sigmaaldrich.com]
- 3. Tetrazine methyl NHS Oligo Modifications from Gene Link [genelink.com]
- 4. broadpharm.com [broadpharm.com]
- 5. broadpharm.com [broadpharm.com]
- 6. rsc.org [rsc.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Covalent Immobilization of Antibodies through Tetrazine-TCO Reaction to Improve Sensitivity of ELISA Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Understanding Methyltetrazine-Peg4-Nhs Ester | by Click Chemistry Tools | Medium [medium.com]
Application Notes & Protocols: Quantifying Me-Tz-PEG4-COOH Conjugation Efficiency
Audience: Researchers, scientists, and drug development professionals.
Introduction: Me-Tz-PEG4-COOH is a bifunctional linker widely used in bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs).[1][2] It features two key reactive groups:
-
A Carboxylic Acid (-COOH) : This group enables conjugation to primary amines (e.g., lysine residues on proteins) through the formation of a stable amide bond, typically facilitated by activators like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[3][4]
-
A Methyltetrazine (Me-Tz) : This moiety participates in an exceptionally fast and specific bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a strained alkene, most commonly a trans-cyclooctene (TCO).[3][5][6] This "click chemistry" reaction proceeds rapidly in aqueous environments without the need for a catalyst.[7]
Quantifying the efficiency of conjugation is a critical step in developing well-characterized and reproducible bioconjugates. This document provides detailed protocols for three common analytical techniques used to determine the extent of this compound conjugation: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and UV-Vis Spectroscopy.
Conjugation Pathway Overview
The conjugation process can occur in one of two logical steps, depending on the experimental design. The diagram below illustrates the reaction where a biomolecule (e.g., an antibody) is first functionalized with the this compound linker, followed by a subsequent iEDDA reaction with a TCO-containing payload.
Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the components of a conjugation reaction mixture, including the unconjugated biomolecule, the final conjugate, and excess free linker.[] Size-Exclusion Chromatography (SEC) is particularly effective for this purpose, as it separates molecules based on their hydrodynamic radius.[9][10]
Experimental Workflow: HPLC Analysis
The general workflow for quantifying conjugation efficiency using HPLC is outlined below.
Protocol: Size-Exclusion HPLC (SEC-HPLC)
-
Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Size-Exclusion column suitable for the molecular weight of the biomolecule (e.g., Shodex Protein KW-800 series).[9]
-
-
Mobile Phase Preparation:
-
Prepare an isocratic mobile phase, typically a buffered saline solution. A common example is 20 mM HEPES or sodium phosphate, 150 mM NaCl, pH 6.5-7.4.[9]
-
Filter and degas the mobile phase thoroughly before use.
-
-
Sample Preparation:
-
Prepare a control sample of the unconjugated biomolecule at the same concentration as the reaction mixture.
-
Prepare the conjugation reaction sample. If necessary, quench the reaction and dilute the sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).[10]
-
-
Chromatographic Run:
-
Set the column temperature (typically ambient or slightly elevated, e.g., 25°C).
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Set the UV detector to monitor absorbance at 280 nm (for proteins) and, if possible, a secondary wavelength for the tetrazine (approx. 520 nm).
-
Inject the unconjugated control sample to determine its retention time.
-
Inject the conjugation reaction sample. The conjugated product, being larger, will elute earlier than the unconjugated biomolecule.
-
-
Data Analysis:
-
Integrate the areas of the peaks corresponding to the conjugated and unconjugated species in the chromatogram.
-
Calculate the conjugation efficiency using the following formula:
-
Conjugation Efficiency (%) = [Area(Conjugate) / (Area(Conjugate) + Area(Unconjugated))] x 100
-
-
Data Presentation: HPLC Results
| Sample ID | Analyte | Retention Time (min) | Peak Area (mAU*s) | Conjugation Efficiency (%) |
| Control | Unconjugated Protein | 12.5 | 5,800 | N/A |
| Reaction 1 | Conjugated Protein | 11.8 | 4,950 | 89.2% |
| Unconjugated Protein | 12.5 | 600 |
Method 2: Mass Spectrometry (MS)
Mass spectrometry provides a direct and accurate measurement of the molecular weight of the reaction products, confirming the covalent attachment of the linker.[11] It is invaluable for determining the degree of conjugation (i.e., the number of linkers attached per biomolecule).[12] LC-MS, which couples HPLC with mass spectrometry, is a preferred method for analyzing complex mixtures.[13]
Protocol: LC-MS Analysis
-
Instrumentation:
-
Sample Preparation:
-
Desalt the protein samples using a suitable method (e.g., buffer exchange columns) to remove non-volatile salts that can interfere with ionization.
-
Dilute the sample in a solvent appropriate for ESI-MS, such as water with 0.1% formic acid.
-
-
LC Separation (Optional but Recommended):
-
Use a reversed-phase column (e.g., C4 or C8 for proteins) to separate different species before they enter the mass spectrometer.
-
Run a gradient from a low organic solvent concentration (e.g., 5% acetonitrile with 0.1% formic acid) to a high concentration.
-
-
Mass Spectrometry Analysis:
-
Acquire mass spectra for the intact biomolecule. The protein will appear as a series of multiply charged ions.
-
Use deconvolution software to transform the charge-state series into a zero-charge mass spectrum.[15]
-
-
Data Analysis:
-
Identify the mass of the unconjugated biomolecule from a control sample.
-
In the reaction sample, identify the masses corresponding to the conjugated species. Each attached this compound linker (MW ≈ 436.5 Da) will increase the mass of the biomolecule.
-
The relative abundance of the deconvoluted mass peaks can be used to estimate the percentage of each species (unconjugated, +1 linker, +2 linkers, etc.).
-
Data Presentation: MS Results
| Species ID | Theoretical Mass (Da) | Observed Mass (Da) | Relative Abundance (%) |
| Unconjugated Protein | 150,000.0 | 150,001.2 | 15 |
| Protein + 1 Linker | 150,436.5 | 150,437.9 | 55 |
| Protein + 2 Linkers | 150,873.0 | 150,874.1 | 30 |
Method 3: UV-Vis Spectroscopy
The tetrazine moiety has a characteristic pink color and a distinct absorbance peak in the visible spectrum, typically between 510-540 nm.[16][17] This absorbance is lost upon reaction with a TCO in the iEDDA cycloaddition.[18] By monitoring the decrease in absorbance at this wavelength, one can quantify the consumption of the tetrazine-functionalized biomolecule and thus determine the efficiency of the "click" reaction step.
Protocol: UV-Vis Spectroscopic Assay
-
Instrumentation:
-
UV-Vis spectrophotometer capable of measuring absorbance over time (kinetic mode) or at endpoints.
-
-
Determine Molar Extinction Coefficient (ε):
-
Prepare a series of known concentrations of the this compound linker or the Tz-functionalized biomolecule in the reaction buffer.
-
Measure the absorbance at the λmax (e.g., ~520 nm).
-
Plot Absorbance vs. Concentration. The slope of the line is the molar extinction coefficient (ε) according to the Beer-Lambert law (A = εcl).
-
-
Kinetic Measurement of Conjugation:
-
In a cuvette, mix the Tz-functionalized biomolecule with a known concentration of the TCO-containing payload.
-
Immediately begin monitoring the decrease in absorbance at the tetrazine's λmax over time.
-
The reaction is complete when the absorbance value stabilizes.
-
-
Data Analysis:
-
Calculate the initial concentration of the tetrazine-biomolecule ([Tz]initial) using its absorbance before adding the TCO payload.
-
Calculate the final concentration of unreacted tetrazine-biomolecule ([Tz]final) from the final stable absorbance reading.
-
The conjugation efficiency of the iEDDA step is calculated as:
-
Efficiency (%) = (([Tz]initial - [Tz]final) / [Tz]initial) x 100
-
-
Data Presentation: UV-Vis Spectroscopy Results
| Parameter | Value |
| Tetrazine λmax | 522 nm |
| Initial Absorbance (A_initial) | 0.850 |
| Final Absorbance (A_final) | 0.050 |
| Calculated Efficiency | 94.1% |
References
- 1. Me-Tet-PEG4-COOH - Immunomart [immunomart.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Methyltetrazine-PEG4-acid, 1802907-91-0 | BroadPharm [broadpharm.com]
- 4. axispharm.com [axispharm.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 9. Quantitation of free polyethylene glycol in PEGylated protein conjugate by size exclusion HPLC with refractive index (RI) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. Precise and comparative pegylation analysis by microfluidics and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ingenieria-analitica.com [ingenieria-analitica.com]
- 14. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 15. enovatia.com [enovatia.com]
- 16. Coordination Chemistry of a Bis(Tetrazine) Tweezer: A Case of Host-Guest Behavior with Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Amino acids with fluorescent tetrazine ethers as bioorthogonal handles for peptide modification - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Purification of Me-Tz-PEG4-COOH Labeled Antibodies
Audience: Researchers, scientists, and drug development professionals.
Introduction The conjugation of antibodies with functional molecules is a cornerstone of modern biotherapeutics and research, enabling applications such as antibody-drug conjugates (ADCs), pre-targeted radioimmunotherapy, and advanced bio-imaging. The Methyl-Tetrazine-PEG4-Carboxylic Acid (Me-Tz-PEG4-COOH) linker is a popular reagent for introducing a tetrazine moiety onto an antibody. This is typically achieved by activating the carboxylic acid group to form an NHS-ester, which then reacts with primary amines (e.g., lysine residues) on the antibody surface.
Following the conjugation reaction, the resulting mixture contains the desired labeled antibody, unreacted (excess) this compound linker, and potentially unlabeled or aggregated antibodies. The removal of these impurities is critical, as unreacted linker can interfere with downstream bioorthogonal reactions and immunoassays, while aggregates can alter biological activity and increase immunogenicity.[1] This document provides detailed protocols for the purification of this compound labeled antibodies using common laboratory techniques.
Principle of Purification
The primary goal of the purification process is to separate the high-molecular-weight labeled antibody (~150 kDa for an IgG) from the low-molecular-weight excess linker. Further chromatographic steps can be employed to separate antibody species based on the number of attached linkers, a critical quality control step for ensuring batch-to-batch consistency. The choice of purification method depends on the scale of the reaction, the required purity, and the available equipment.[]
Purification Strategies Overview
Several methods are effective for purifying labeled antibodies. The most common techniques are Size-Exclusion Chromatography (SEC) for desalting, Tangential Flow Filtration (TFF) for buffer exchange and concentration, and Hydrophobic Interaction Chromatography (HIC) for high-resolution separation of labeled species.
Data Summary
The following table summarizes the typical performance of each purification method for removing excess this compound linker and characterizing the final product.
| Parameter | Size-Exclusion Chromatography (SEC) | Tangential Flow Filtration (TFF) | Hydrophobic Interaction Chromatography (HIC) |
| Primary Application | Removal of excess linker (Desalting) | Buffer exchange, concentration, linker removal | Separation of species by label count (DAR) |
| Typical Recovery | > 95% | > 90% | 85 - 95% |
| Purity (Linker Removal) | Excellent (> 99%) | Excellent (> 99%) | Excellent (> 99%) |
| Processing Time | 15 - 30 minutes | 1 - 3 hours (scalable) | 30 - 60 minutes |
| Scalability | Low to Medium (mg scale) | High (gram to kg scale) | Low to Medium (analytical to prep scale) |
| Resolution | Low (separates by size) | N/A (buffer exchange) | High (separates by hydrophobicity) |
| Key Advantage | Fast, simple, and high recovery[3] | Highly scalable and efficient for large volumes[4] | Resolves different labeled species[5] |
Experimental Workflows & Logic
The selection and sequence of purification steps are crucial for achieving the desired product quality.
References
- 1. Size Exclusion Chromatography for Antibody Aggregation Analysis - Creative Biolabs [creative-biolabs.com]
- 3. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tangential Flow Filtration in the Antibody Drug Conjugate (ADC) Manufacturing Process [sigmaaldrich.com]
- 5. agilent.com [agilent.com]
Applications of Me-Tz-PEG4-COOH in Drug Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Me-Tz-PEG4-COOH is a heterobifunctional linker molecule at the forefront of advanced drug delivery systems, particularly in the construction of antibody-drug conjugates (ADCs) and for pretargeted drug delivery strategies. This linker incorporates three key functional elements:
-
Methyltetrazine (Me-Tz): A highly reactive diene that participates in the inverse electron demand Diels-Alder (iEDDA) cycloaddition, a type of "click chemistry." This reaction is exceptionally fast and bioorthogonal, meaning it occurs rapidly and specifically within complex biological environments without interfering with native biochemical processes.
-
Polyethylene Glycol (PEG4): A four-unit polyethylene glycol spacer that enhances the linker's aqueous solubility, reduces aggregation of the resulting conjugate, and minimizes steric hindrance, thereby improving the accessibility of the reactive moieties.
-
Carboxylic Acid (COOH): A terminal carboxyl group that allows for covalent conjugation to primary amines (e.g., lysine residues on antibodies or other proteins) through the formation of a stable amide bond.
The unique combination of these features enables the precise and stable attachment of therapeutic payloads to targeting moieties, such as monoclonal antibodies, paving the way for highly specific and potent drug delivery platforms.
Principle of Action: Pretargeted Drug Delivery
One of the most powerful applications of this compound is in pretargeted drug delivery. This two-step approach overcomes some of the limitations of traditional ADCs.
-
Pretargeting Step: An antibody, modified with a trans-cyclooctene (TCO) group, is administered to the patient. The antibody circulates and accumulates at the target site (e.g., a tumor). Unbound antibody is allowed to clear from the bloodstream, minimizing off-target effects.
-
Payload Administration: A small, drug-conjugated molecule carrying the this compound linker is then administered. This "payload" molecule rapidly circulates throughout the body.
-
In Vivo Click Reaction: Upon encountering the TCO-modified antibody at the target site, the methyltetrazine group of the linker undergoes a rapid and irreversible iEDDA reaction with the TCO group. This "clicks" the drug securely to the antibody, concentrating the therapeutic agent at the desired location.
This strategy enhances the therapeutic window by separating the slow antibody localization phase from the rapid delivery of the potent drug, thereby reducing systemic toxicity.
Quantitative Data Summary
The following table summarizes representative quantitative data from pretargeted radioimmunotherapy studies utilizing the tetrazine-TCO ligation strategy. While the specific linker may vary slightly (e.g., PEG length), the data illustrates the typical performance of this technology in vivo.
| Parameter | Value | Reference Study |
| Tumor Uptake of Antibody-TCO | ||
| 24 hours post-injection | 25.9 ± 3.8 %ID/g | [1] |
| 72 hours post-injection | 12.0 ± 5.3 %ID/g | |
| Tumor-to-Blood Ratio of Antibody-TCO | ||
| 72 hours post-injection | ~8 | |
| Tumor Uptake of Tetrazine-Payload | ||
| 3 hours post-injection (pretargeted) | 3.48 %ID/mL | |
| Tumor-to-Liver Ratio (Pretargeted) | ||
| 3 hours post-injection | 2.64 |
%ID/g = percentage of injected dose per gram of tissue.
Experimental Protocols
Protocol 1: Conjugation of this compound to a Monoclonal Antibody
This protocol describes the activation of the carboxylic acid group on this compound using EDC and NHS to facilitate its conjugation to primary amines on a monoclonal antibody (mAb).
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amine-containing buffers (e.g., Tris), exchange the buffer to PBS, pH 7.4 using a desalting column or dialysis.
-
Adjust the antibody concentration to 2-5 mg/mL in PBS.
-
-
Activation of this compound:
-
Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10 mM.
-
In a separate tube, dissolve EDC and NHS in Activation Buffer to a concentration of 100 mM each.
-
To activate the linker, mix this compound, EDC, and NHS in a molar ratio of 1:2:2 in Activation Buffer. For example, to 10 µL of 10 mM this compound, add 2 µL of 100 mM EDC and 2 µL of 100 mM NHS.
-
Incubate the activation reaction for 15-30 minutes at room temperature.
-
-
Conjugation to Antibody:
-
Add the activated this compound solution to the antibody solution. The molar excess of the linker to the antibody will determine the final degree of labeling and should be optimized for each specific antibody. A starting point is a 10- to 20-fold molar excess.
-
Gently mix and incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench the reaction by adding Quenching Buffer to a final concentration of 50 mM Tris. Incubate for 15 minutes at room temperature.
-
Remove excess, unreacted linker and byproducts by purifying the antibody-tetrazine conjugate using a desalting column equilibrated with PBS, pH 7.4.
-
-
Characterization:
-
Determine the concentration of the purified antibody-tetrazine conjugate using a protein concentration assay (e.g., BCA) or by measuring absorbance at 280 nm.
-
The degree of labeling (DOL), i.e., the number of tetrazine molecules per antibody, can be determined using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the antibody) and ~520 nm (for the tetrazine) and using their respective extinction coefficients. Alternatively, mass spectrometry can be used for a more precise DOL determination.
-
Protocol 2: Pretargeted Drug Delivery in a Murine Xenograft Model
This protocol provides a general workflow for a pretargeted drug delivery experiment in mice bearing tumor xenografts.
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts)
-
TCO-modified monoclonal antibody (prepared separately)
-
Tetrazine-conjugated drug (prepared by conjugating a drug to this compound)
-
Sterile saline for injection
-
Animal handling and imaging equipment (e.g., for bioluminescence or fluorescence imaging)
Procedure:
-
Pretargeting:
-
Administer the TCO-modified antibody to the tumor-bearing mice via intravenous (e.g., tail vein) injection. The dose will depend on the specific antibody and should be optimized.
-
Allow the antibody to circulate and accumulate at the tumor site for a predetermined period (e.g., 24-72 hours). This allows for clearance of unbound antibody from the bloodstream.
-
-
Payload Administration:
-
After the optimal pretargeting interval, administer the tetrazine-conjugated drug intravenously.
-
-
Monitoring Therapeutic Efficacy:
-
Monitor tumor growth over time using caliper measurements.
-
If the drug or a reporter molecule is fluorescent or bioluminescent, in vivo imaging can be used to visualize tumor targeting and drug accumulation.
-
Monitor animal body weight and general health as indicators of toxicity.
-
At the end of the study, excise tumors and major organs for ex vivo analysis (e.g., biodistribution studies by measuring drug concentration or radioactivity if a radiolabeled payload is used).
-
Visualizations
Caption: Pretargeted drug delivery workflow.
Caption: Antibody conjugation chemistry.
Caption: Targeted drug delivery signaling.
References
Application Notes and Protocols for Me-Tz-PEG4-COOH in PET and SPECT Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Me-Tz-PEG4-COOH is a versatile bifunctional linker that plays a crucial role in the rapidly advancing field of pre-targeted molecular imaging. This molecule features a methyltetrazine (Me-Tz) moiety for bioorthogonal chemistry, a hydrophilic tetraethylene glycol (PEG4) spacer to improve solubility and pharmacokinetics, and a carboxylic acid (-COOH) group for conjugation to other molecules, such as chelating agents for radiometals.
The primary application of this compound is in a two-step pre-targeting strategy for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging. This approach is designed to overcome the limitations of conventional radioimmunotherapy and imaging, where large targeting molecules like antibodies with slow clearance rates can lead to high background signals and radiation doses to non-target tissues.
The pre-targeting methodology involves:
-
Administration of a targeting molecule (e.g., a monoclonal antibody) conjugated to a trans-cyclooctene (TCO). This immunoconjugate is allowed to accumulate at the target site (e.g., a tumor) and clear from the bloodstream over a period of time.
-
Subsequent administration of a small, radiolabeled tetrazine probe, derived from this compound. This probe rapidly circulates in the body, undergoes an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with the TCO at the target site, and any unbound radiotracer is quickly eliminated through renal and/or hepatobiliary pathways.[1] This results in high-contrast images with improved target-to-background ratios.
These application notes provide an overview of the methodologies and data associated with the use of this compound in pre-targeted PET and SPECT imaging.
Data Presentation
The following tables summarize quantitative data for tetrazine-based radiotracers, which are structurally similar to derivatives of this compound, used in pre-targeted imaging studies. This data is compiled from various sources to provide a comparative overview.
Table 1: Radiolabeling Efficiency and Molar Activity of Tetrazine-Based PET Probes
| Radiotracer | Chelator | Radionuclide | Radiochemical Yield (RCY) | Molar Activity (Am) | Reference Compound |
| [68Ga]Ga-HBED-CC-PEG4-Tz | HBED-CC | 68Ga | > 96% | Not Reported | [2] |
| [68Ga]Ga-DOTA-PEG4-Tz | DOTA | 68Ga | > 88% | Not Reported | [2] |
| [64Cu]Cu-NOTA-PEG7-H-Tz | NOTA | 64Cu | 78% (isolated) | 3 MBq/nmol | [3] |
| [89Zr]Zr-DFO-PEG5-Tz | DFO | 89Zr | ~80% | Not Reported | [1] |
Table 2: Ex Vivo Biodistribution of a 68Ga-labeled Tetrazine Tracer in Healthy Mice
| Organ | % Injected Activity per Gram (%IA/g) at 1-hour post-injection |
| Blood | 4.2 ± 0.9 |
| Lungs | 8.8 ± 7.1 |
| Liver | 9.4 ± 2.7 |
| Spleen | 6.5 ± 0.6 |
| Kidneys | 2.8 ± 0.4 |
| Muscle | 1.0 ± 0.2 |
| Bone | 0.9 ± 0.1 |
| Data is for [68Ga]Ga-THP-Tz in mice with a fibrosarcoma model, representing the biodistribution of the unbound tracer.[4] |
Table 3: Tumor Uptake in Pre-targeted PET Imaging Models
| Radiotracer | Targeting Agent | Tumor Model | Tumor Uptake (%ID/g) | Time Point (p.i. of tracer) | Reference Compound |
| [64Cu]Cu-NOTA-Tz | huA33-TCO | SW1222 | 5.6 ± 0.7 | 1 hour | [5] |
| [68Ga]Ga-DOTA-PEG11-Tz | TCO-CC49 | LS174T | 5.8 | 2 hours | |
| [89Zr]Zr-DFO-PEG5-Tz | U36-TCO | VU-SCC-OE | ~4.0 | 24 hours | [1] |
Experimental Protocols
The following protocols are generalized "best-practice" methodologies based on published procedures for similar compounds and are intended to serve as a starting point for experimental design.
Protocol 1: Synthesis of a DOTA-conjugated Me-Tz-PEG4 Precursor
This protocol describes the conjugation of an amine-functionalized DOTA chelator to this compound.
Materials:
-
This compound
-
DOTA-amine (e.g., DOTA-GA-NH2)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
HPLC grade water and acetonitrile
-
0.1% Trifluoroacetic acid (TFA) in water and acetonitrile
-
C18 solid-phase extraction (SPE) cartridge
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution to activate the carboxylic acid.
-
Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester.
-
In a separate vial, dissolve DOTA-amine (1.1 equivalents) in anhydrous DMF and add DIPEA (3 equivalents) to act as a base.
-
Add the DOTA-amine solution to the activated this compound solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with 0.1% TFA in water and purify the product using preparative HPLC with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilize the collected fractions containing the pure product to obtain DOTA-Me-Tz-PEG4 as a solid.
Protocol 2: Radiolabeling of DOTA-Me-Tz-PEG4 with Gallium-68 for PET Imaging
Materials:
-
DOTA-Me-Tz-PEG4 precursor
-
68Ge/68Ga generator
-
0.1 M HCl for elution
-
Sodium acetate buffer (1 M, pH 4.5)
-
Sterile water for injection
-
C18 light SPE cartridge
-
Ethanol and saline for injection
-
Radio-TLC system (e.g., ITLC-SG strips)
-
Radio-HPLC system
Procedure:
-
Elute the 68Ge/68Ga generator with 0.1 M HCl to obtain 68GaCl3.
-
To a sterile reaction vial, add 5-10 µg of the DOTA-Me-Tz-PEG4 precursor dissolved in water.
-
Add the 68GaCl3 eluate (e.g., 50-100 MBq in 1 mL) to the vial.
-
Adjust the pH of the reaction mixture to 3.5-4.5 by adding sodium acetate buffer.
-
Incubate the reaction vial at 95°C for 10-15 minutes.
-
After incubation, cool the vial to room temperature.
-
Perform quality control using radio-TLC and radio-HPLC.
-
Radio-TLC: Use ITLC-SG strips with a mobile phase of 0.1 M sodium citrate. The labeled product should remain at the origin (Rf = 0), while free 68Ga will move with the solvent front (Rf = 1).
-
Radio-HPLC: Use a C18 column with a gradient of water/acetonitrile containing 0.1% TFA.
-
-
For purification, pass the reaction mixture through a C18 light SPE cartridge. Wash the cartridge with water to remove unreacted 68Ga.
-
Elute the purified [68Ga]Ga-DOTA-Me-Tz-PEG4 from the cartridge with a small volume of 50% ethanol.
-
Formulate the final product in saline for injection.
Protocol 3: Pre-targeted In Vivo PET Imaging
Materials:
-
TCO-conjugated targeting molecule (e.g., antibody)
-
Tumor-bearing animal model (e.g., xenograft mice)
-
Purified and formulated [68Ga]Ga-DOTA-Me-Tz-PEG4
-
PET/CT scanner
Procedure:
-
Administer the TCO-conjugated antibody intravenously (e.g., via tail vein injection) into the tumor-bearing mice. The typical dose will depend on the antibody but is often in the range of 50-100 µg per mouse.
-
Allow the antibody to accumulate at the tumor and clear from circulation. This time interval is critical and can range from 24 to 72 hours, depending on the antibody's pharmacokinetics.
-
After the pre-targeting interval, administer the [68Ga]Ga-DOTA-Me-Tz-PEG4 radiotracer intravenously (typically 2-5 MBq per mouse).
-
Acquire PET/CT images at various time points post-injection of the radiotracer (e.g., 1, 2, and 4 hours).
-
After the final imaging session, euthanize the animals and perform an ex vivo biodistribution study by harvesting major organs and the tumor.
-
Weigh the tissues and measure the radioactivity using a gamma counter.
-
Calculate the tracer uptake as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizations
Diagram 1: Synthesis and Radiolabeling Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and ex vivo biodistribution of two 68Ga-labeled tetrazine tracers: Comparison of pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of [64Cu]Cu-NOTA-PEG7-H-Tz for Pretargeted Imaging in LS174T Xenografts—Comparison to [111In]In-DOTA-PEG11-BisPy-Tz - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. A Pretargeted PET Imaging Strategy Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low yield in Me-Tz-PEG4-COOH labeling
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields or other issues during Me-Tz-PEG4-COOH labeling experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final yield of the labeled product is significantly lower than expected. What are the potential causes and how can I troubleshoot this?
A1: Low yield in a this compound labeling reaction can stem from several factors throughout the experimental workflow. Here's a step-by-step guide to pinpoint the issue:
-
Problem Area 1: Reagent Quality & Stability
-
Is your this compound reagent viable? Methyltetrazines are generally more stable than other tetrazine derivatives, but improper storage can lead to degradation.[1][2] Store the reagent at -20°C and desiccate it to prevent moisture.[2][3] Before use, allow the vial to warm to room temperature before opening to avoid condensation.[4]
-
Is your dienophile (e.g., TCO-modified molecule) stable? Trans-cyclooctene (TCO) is highly reactive but can isomerize to the much less reactive cis-cyclooctene (CCO).[5][6] This isomerization can be accelerated by exposure to thiols or certain metals. Long-term storage of TCO-containing compounds is not recommended.[6]
-
-
Problem Area 2: Reaction Conditions
-
Is the pH of your reaction optimal? The inverse-electron-demand Diels-Alder (iEDDA) reaction rate can be pH-dependent, particularly if your dienophile has pH-sensitive functional groups.[7][8] While the tetrazine-TCO reaction is generally fast across a range of pH values, it's crucial to use a non-amine-containing buffer (e.g., PBS, borate buffer) at a pH of 7-9 to avoid side reactions with the carboxylic acid group if it's being activated simultaneously.[4][9]
-
Are you using the correct activating agents for the carboxyl group? The "-COOH" on your this compound needs to be activated to react with primary amines. Use fresh solutions of activating agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or HATU.[1][3]
-
Is your solvent appropriate? this compound is soluble in aqueous solutions as well as organic solvents like DMSO and DMF.[3] Ensure your chosen solvent is compatible with all reaction components and doesn't interfere with the reaction.
-
-
Problem Area 3: Purification
-
Are you losing product during purification? Labeled biomolecules, especially proteins or antibodies, can be sensitive to purification methods. Hydrophobic interaction chromatography (HIC) is often used to separate species with different drug-to-antibody ratios.[10] Size-exclusion chromatography (SEC) can also be used, but care must be taken to ensure good resolution between monomeric conjugates and aggregates.[10]
-
Q2: How can I confirm that my this compound has been successfully conjugated to my molecule of interest?
A2: Several analytical techniques can be used to characterize your final product:
-
UV/Vis Spectroscopy: This is a straightforward method to estimate the degree of labeling, often referred to as the drug-to-antibody ratio (DAR). By measuring the absorbance at two different wavelengths (e.g., ~280 nm for the protein and the λmax of the tetrazine or your drug), you can calculate the concentration of each component.[10]
-
Mass Spectrometry (MS): MS provides a precise measurement of the molecular weight of the conjugate. An increase in mass corresponding to the addition of one or more this compound molecules confirms conjugation.
-
Chromatographic Methods:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Labeled molecules will typically have a longer retention time than their unlabeled counterparts due to the increased hydrophobicity.[10]
-
Hydrophobic Interaction Chromatography (HIC): This technique is particularly useful for separating molecules based on the number of conjugated linkers, allowing for the determination of drug distribution.[10]
-
-
Peptide Mapping: For protein conjugates, enzymatic digestion followed by LC-MS/MS can identify the specific amino acid residues that have been labeled.[10]
Q3: I am seeing multiple peaks in my chromatogram after the labeling reaction. What could be the cause?
A3: The presence of multiple peaks often indicates a heterogeneous product mixture. This can be due to:
-
Incomplete Reaction: Unreacted starting materials (your biomolecule and the this compound linker) will appear as separate peaks.
-
Variable Degree of Labeling: If your biomolecule has multiple potential labeling sites, you may have a mixture of species with one, two, or more linkers attached. This is common in antibody-drug conjugate production.[10]
-
Side Reactions or Degradation: Unwanted side reactions or degradation of the tetrazine or dienophile can lead to additional product-related impurities.
-
Aggregation: The conjugation process can sometimes induce aggregation of the biomolecule, which can be detected by size-exclusion chromatography (SEC).[10]
To address this, optimize your reaction stoichiometry to favor the desired degree of labeling and ensure efficient purification to isolate the target species.
Experimental Protocols
Protocol 1: Activation of this compound and Conjugation to an Amine-Containing Molecule
This protocol describes a general method for labeling a protein with this compound.
-
Reagent Preparation:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare fresh 100 mM stock solutions of EDC and NHS in anhydrous DMSO or a suitable buffer (e.g., MES buffer, pH 4.5-6.0).[9]
-
Prepare your protein solution in a non-amine-containing buffer such as PBS (pH 7.4).[4]
-
-
Activation of Carboxylic Acid:
-
In a microcentrifuge tube, combine the this compound stock solution with EDC and NHS stock solutions. A common molar ratio is 1:1.5:1.5 (COOH:EDC:NHS).
-
Incubate the activation mixture for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add the activated Me-Tz-PEG4-NHS ester to your protein solution. The molar excess of the linker relative to the protein will depend on the desired degree of labeling and should be optimized. A starting point could be a 5- to 20-fold molar excess.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding a small molecule with a primary amine (e.g., Tris buffer or glycine) to a final concentration of 50-100 mM to consume any unreacted NHS ester.
-
Purify the conjugate using an appropriate method such as dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF) to remove excess linker and reaction byproducts.
-
Protocol 2: Inverse-Electron-Demand Diels-Alder Cycloaddition
This protocol assumes you have a TCO-modified molecule to react with the tetrazine-labeled molecule from Protocol 1.
-
Reagent Preparation:
-
Prepare the tetrazine-labeled molecule in a suitable reaction buffer (e.g., PBS, pH 7.4).
-
Prepare the TCO-modified molecule in a compatible solvent.
-
-
Cycloaddition Reaction:
-
Combine the tetrazine-labeled molecule and the TCO-modified molecule in a 1:1 to 1.5:1 molar ratio (tetrazine:TCO). The iEDDA reaction is typically very fast.[11]
-
Incubate the reaction for 1-2 hours at room temperature.[12] The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color or by LC-MS.
-
-
Purification:
-
Purify the final conjugate using a suitable chromatographic technique (e.g., SEC, HIC, or RP-HPLC) to remove any unreacted starting materials.
-
Quantitative Data Summary
Table 1: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₈N₄O₇ | [3] |
| Molecular Weight | 436.56 g/mol | [3] |
| Storage Temperature | -20°C | [2][13][3] |
| Solubility | Water, DMSO, DMF, DCM | [3] |
Table 2: Recommended Buffer Conditions for Labeling
| Step | Recommended Buffer | pH Range | Rationale | Source |
| Carboxylic Acid Activation | MES | 4.5 - 6.0 | Optimal for EDC/NHS chemistry. | [9] |
| Amine Conjugation | PBS, Borate Buffer | 7.0 - 9.0 | Avoids competing reactions from amine-containing buffers. | [4][9] |
| iEDDA Reaction | PBS | ~7.4 | Generally biocompatible and efficient for tetrazine-TCO ligation. | [7][12] |
Visualizations
Caption: Workflow for this compound labeling.
Caption: Decision tree for troubleshooting low yield.
Caption: The iEDDA reaction pathway.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Methyltetrazine-PEG4-acid, 1802907-91-0 | BroadPharm [broadpharm.com]
- 4. confluore.com [confluore.com]
- 5. Spirohexene-Tetrazine Ligation Enables Bioorthogonal Labeling of Class B G Protein-Coupled Receptors in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TCO-PEG4-acid, 1802913-21-8 | BroadPharm [broadpharm.com]
- 7. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. axispharm.com [axispharm.com]
- 10. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Covalent Immobilization of Antibodies through Tetrazine-TCO Reaction to Improve Sensitivity of ELISA Technique [mdpi.com]
- 13. Bot Detection [iris-biotech.de]
how to improve solubility of Me-Tz-PEG4-COOH conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and solubility of Me-Tz-PEG4-COOH conjugates. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a bifunctional linker molecule. It contains a methyltetrazine (Me-Tz) group for bioorthogonal click chemistry reactions (specifically, with trans-cyclooctene or TCO) and a carboxylic acid (-COOH) group for conjugation to primary amines. The polyethylene glycol (PEG4) spacer enhances its hydrophilic properties, thereby improving its solubility in aqueous solutions.[1][2]
Q2: In which solvents is this compound soluble?
This compound is generally soluble in a range of aqueous and organic solvents. These include:
The PEGylated nature of the molecule significantly contributes to its aqueous solubility.[1][2]
Q3: How does pH affect the solubility of this compound in aqueous solutions?
The carboxylic acid group in this compound has a predicted pKa of approximately 4.28.[3] This means that the solubility of the conjugate in aqueous buffers is highly dependent on the pH.
-
At pH values below the pKa (e.g., pH < 4) , the carboxylic acid group is predominantly in its protonated, neutral form (-COOH), which is less soluble in water.
-
At pH values above the pKa (e.g., pH > 6) , the carboxylic acid group is deprotonated to form a carboxylate salt (-COO⁻), which is significantly more soluble in water.
Therefore, for optimal solubility in aqueous solutions, it is recommended to use a buffer with a neutral to slightly alkaline pH (pH 7-8).
Q4: What is the recommended method for preparing a stock solution?
It is recommended to prepare a concentrated stock solution in an anhydrous organic solvent like DMSO or DMF.[4][5][6] A general protocol is to dissolve the compound in fresh, anhydrous DMSO to a concentration of up to 125 mg/mL.[4] Sonication may be required to fully dissolve the conjugate.[4] For long-term storage, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[4] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[5][6]
Troubleshooting Guide: Solubility Issues
This guide addresses common problems researchers may face when dissolving this compound.
| Problem | Possible Cause | Recommended Solution |
| Difficulty dissolving the compound in an aqueous buffer. | The pH of the buffer is too low (acidic). | Increase the pH of the buffer to a neutral or slightly alkaline range (pH 7.0 - 8.0) to deprotonate the carboxylic acid and enhance solubility. |
| The compound has formed aggregates. | Briefly sonicate the solution in a water bath. Gentle heating (to 30-40°C) can also be attempted, but monitor for any signs of degradation. | |
| The concentration is too high for an aqueous solution. | First, dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or DMF, and then slowly add the aqueous buffer to the desired final concentration. Do not exceed 5% of the organic solvent in the final solution if it can interfere with your downstream application.[7] | |
| Precipitation occurs when adding the stock solution to an aqueous buffer. | The buffer composition is incompatible. | Ensure the buffer does not contain components that could react with the conjugate or cause it to precipitate. Phosphate-buffered saline (PBS) is generally a good starting point. |
| The final concentration is above the solubility limit in that specific buffer. | Decrease the final concentration of the conjugate in the aqueous buffer. | |
| The stock solution in DMSO or DMF appears cloudy or contains particulates. | The solvent is not anhydrous. | Use fresh, anhydrous DMSO or DMF. Hygroscopic DMSO can significantly impact the solubility of the product.[4][8] |
| The compound has degraded due to improper storage. | Store the solid compound and stock solutions at the recommended temperature (-20°C or -80°C) and protect from moisture and light.[4] |
Quantitative Solubility Data
The following table summarizes the known solubility data for this compound and similar compounds.
| Solvent | Concentration | Conditions | Reference |
| DMSO | 125 mg/mL (261.77 mM) | Requires sonication. Use of fresh, anhydrous DMSO is recommended. | [4] |
| Water | Soluble | The PEG spacer enhances solubility. For best results, use a buffer with a pH > 6. | [3] |
| DMF | Soluble | No specific concentration data available. | [3] |
| DCM | Soluble | No specific concentration data available. | [3] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add a sufficient volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mg/mL).
-
Vortex the solution for 30 seconds.
-
If the compound is not fully dissolved, place the vial in a sonicator water bath and sonicate for 5-10 minutes.
-
Visually inspect the solution to ensure all solid has dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in low-retention tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Working Solution in an Aqueous Buffer
-
Thaw a single-use aliquot of the this compound DMSO stock solution.
-
Prepare the desired aqueous buffer (e.g., 1x PBS, pH 7.4). Ensure the buffer does not contain primary amines (like Tris or glycine) if the carboxylic acid group will be used for conjugation.[5][6]
-
While vortexing the aqueous buffer, slowly add the required volume of the DMSO stock solution to achieve the final desired concentration.
-
Continue to vortex for another 30 seconds to ensure the solution is homogeneous.
-
Use the freshly prepared working solution immediately for your experiment.
Visualizing Experimental Workflows
Below are diagrams illustrating key experimental workflows involving this compound.
Caption: Workflow for preparing a working solution of this compound.
Caption: Logical steps for troubleshooting poor solubility of the conjugate.
References
- 1. Tetrazine Linker - Click Chemistry Tools -Tetrazine PEG linker | AxisPharm [axispharm.com]
- 2. Bot Detection [iris-biotech.de]
- 3. Methyltetrazine-PEG4-Acid CAS#: 1802907-91-0 [amp.chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 6. broadpharm.com [broadpharm.com]
- 7. encapsula.com [encapsula.com]
- 8. medchemexpress.com [medchemexpress.com]
preventing aggregation of proteins after Me-Tz-PEG4-COOH labeling
Technical Support Center: Me-Tz-PEG4-COOH Labeling
Welcome to the technical support center for troubleshooting issues related to this compound labeling. This guide provides answers to frequently asked questions, detailed troubleshooting protocols, and experimental guidelines to help you prevent protein aggregation and achieve successful conjugation.
Frequently Asked Questions (FAQs)
Q1: Why is my protein aggregating after labeling with this compound?
A1: Protein aggregation post-labeling is a common issue that can arise from several factors. The covalent attachment of the this compound molecule, while designed to be soluble, can alter the surface properties of your protein. Key causes include:
-
Increased Hydrophobicity: The methyltetrazine (Me-Tz) group is hydrophobic. Covalently attaching multiple Me-Tz groups can create hydrophobic patches on the protein surface, leading to self-association and aggregation.[1][2][3]
-
Disruption of Charge: The labeling reaction, which typically targets primary amines (lysine residues), neutralizes positive charges. This change in the protein's isoelectric point (pI) can reduce its net charge at a given pH, decrease repulsion between protein molecules, and lead to aggregation.
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the reaction buffer can destabilize the protein.[4][5] Proteins are least soluble at their pI, and if the labeling conditions shift the pI closer to the buffer pH, aggregation can occur.[4]
-
High Protein or Label Concentration: High concentrations of protein can increase the likelihood of aggregation.[4][5] Similarly, using a large excess of the labeling reagent, especially if it's dissolved in an organic solvent like DMSO, can destabilize the protein.
-
Instability of the Protein Itself: Some proteins are inherently unstable and prone to aggregation, a tendency that can be exacerbated by chemical modification and handling.[5]
Q2: How can I detect protein aggregation?
A2: Aggregation can be detected through several methods:
-
Visual Inspection: Obvious precipitation, cloudiness, or opalescence in the solution.[6]
-
UV-Vis Spectroscopy: An increase in light scattering can be observed as a rising absorbance baseline at wavelengths like 340 nm.
-
Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in the solution and can quantify the presence of large aggregates.[6]
-
Size Exclusion Chromatography (SEC): Aggregates will typically elute in or near the void volume of the column, appearing as a distinct, early-eluting peak separate from the monomeric protein.[6]
Q3: Can I remove aggregates after they have formed?
A3: Yes, aggregates can often be removed, though prevention is always better. Common methods include:
-
Centrifugation: Pellet insoluble aggregates by high-speed or ultracentrifugation.[7]
-
Size Exclusion Chromatography (SEC): This is a highly effective method to separate soluble aggregates from the desired monomeric labeled protein.
-
Filtration: Using syringe filters with a specific pore size (e.g., 0.22 µm) can remove large, insoluble aggregates.
Troubleshooting Guide
Use this section to diagnose and solve aggregation issues encountered during your labeling experiment.
Problem 1: Precipitation occurs immediately upon adding the this compound reagent.
| Possible Cause | Recommended Solution |
| Solvent Shock | The label is likely dissolved in a high concentration of an organic solvent (e.g., DMSO, DMF). This can cause localized protein denaturation and precipitation. |
| Action: Minimize the volume of organic solvent to <5% of the total reaction volume. Add the label solution slowly and dropwise to the protein solution while gently vortexing or stirring to ensure rapid mixing.[] | |
| Incorrect Buffer pH | The buffer pH is too close to the protein's isoelectric point (pI), minimizing its solubility.[4] |
| Action: Adjust the reaction buffer pH to be at least 1 unit away from the protein's pI. For NHS-ester chemistry, a pH of 7.5-8.5 is typically required for efficient labeling of amines.[9][10][11] |
Problem 2: Aggregation occurs gradually during the incubation period.
| Possible Cause | Recommended Solution |
| High Degree of Labeling (DoL) | Too many hydrophobic tetrazine groups are being attached, leading to intermolecular hydrophobic interactions. |
| Action: Reduce the molar excess of the labeling reagent. Perform a titration experiment using different molar ratios (e.g., 1:1, 3:1, 5:1 label-to-protein) to find the optimal ratio that provides sufficient labeling without causing aggregation. | |
| Protein Instability | The protein is not stable under the reaction conditions (temperature, time, pH). |
| Action: Lower the incubation temperature (e.g., perform the reaction at 4°C instead of room temperature, though this will require a longer incubation time).[] Reduce the reaction time. Add stabilizing excipients to the buffer (see Table 2). | |
| Disulfide Bond Formation | If the protein has free cysteines, oxidation can lead to intermolecular disulfide bonds, causing aggregation. |
| Action: Add a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) at 0.5-1 mM.[4] TCEP is stable and does not interfere with NHS-ester chemistry. Avoid DTT or BME if your protein has essential internal disulfide bonds. |
Problem 3: Aggregation is observed after purification.
| Possible Cause | Recommended Solution |
| Buffer Exchange Issues | The final storage buffer is not optimal for the now-modified protein, whose properties (pI, surface hydrophobicity) have changed. |
| Action: Screen for a new optimal storage buffer for the labeled protein. This may require a different pH or higher ionic strength than the original buffer. Include stabilizing additives (see Table 2). | |
| Concentration-Dependent Aggregation | The labeled protein is prone to aggregation at high concentrations. |
| Action: Elute the protein from the purification column in a larger volume to keep the concentration low.[4][5] If high concentration is required, perform a buffer excipient screen to find conditions that support high concentration. Additives like L-Arginine/L-Glutamate can be particularly effective.[4][6] |
Visual Troubleshooting and Workflow
A logical approach to troubleshooting can help pinpoint the source of aggregation.
Caption: A flowchart to guide researchers in diagnosing and solving protein aggregation issues at different experimental stages.
Experimental Protocols & Data
Protocol 1: General Protein Labeling with this compound NHS Ester
This protocol assumes the labeling of primary amines (N-terminus, lysine side chains).
References
- 1. Identification of Hydrophobic Tags for the Degradation of Stabilized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Contribution of Hydrophobic Interactions to Protein Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Protein aggregation - Protein Expression Facility - University of Queensland [pef.facility.uq.edu.au]
- 6. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 7. beckman.com [beckman.com]
- 9. glenresearch.com [glenresearch.com]
- 10. interchim.fr [interchim.fr]
- 11. lumiprobe.com [lumiprobe.com]
Technical Support Center: Me-Tz-PEG4-COOH and TCO Derivative Reactions
Welcome to the technical support center for Me-Tz-PEG4-COOH and trans-cyclooctene (TCO) derivative reactions. This guide is designed for researchers, scientists, and drug development professionals, providing detailed information on reaction kinetics, experimental protocols, and troubleshooting to ensure the successful application of this powerful bioorthogonal chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism between this compound and TCO derivatives?
A1: The reaction is a bioorthogonal ligation, specifically an inverse-electron demand Diels-Alder (IEDDA) cycloaddition. In this [4+2] cycloaddition, the electron-deficient 1,2,4,5-tetrazine (Tz) ring of this compound reacts with an electron-rich, strained dienophile, the trans-cyclooctene (TCO) derivative. This is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas (N₂), forming a stable dihydropyridazine product. This reaction is known for its high specificity and rapid kinetics, and it does not require a catalyst.
Q2: What factors influence the kinetics of the this compound and TCO reaction?
A2: Several factors significantly impact the reaction rate:
-
Substituents on the Tetrazine: Electron-withdrawing groups on the tetrazine ring lower its LUMO energy, accelerating the reaction. Conversely, electron-donating groups, like the methyl group in this compound, can slightly decrease the reaction rate compared to hydrogen-substituted tetrazines but often improve stability.
-
Structure of the TCO Derivative: The reactivity of the TCO is largely influenced by its ring strain. More strained TCOs, such as bicyclo[6.1.0]non-4-yne (sTCO), exhibit faster kinetics. Additionally, the stereochemistry of substituents on the TCO ring plays a role, with axial isomers generally reacting faster than their equatorial counterparts.
-
Solvent: While the reaction can proceed in various organic and aqueous solvents, the rate can be influenced by the solvent polarity.
-
Temperature: As with most chemical reactions, increasing the temperature will generally increase the reaction rate. Reactions are typically conducted at room temperature or 37°C for biological applications.
Q3: How stable are this compound and TCO derivatives?
A3: Methyl-substituted tetrazines, like this compound, generally exhibit good stability in aqueous media, which is advantageous for bioorthogonal applications. Hydrogen-substituted tetrazines, while more reactive, tend to be less stable. TCO derivatives are susceptible to isomerization and reactions with thiols, so they should be stored under appropriate conditions (e.g., protected from light and stored at low temperatures). The stability of TCOs can vary depending on their specific structure.
Reaction Kinetics Data
The second-order rate constants (k₂) for the reaction of methyl-tetrazine derivatives with various TCO derivatives are summarized below. Please note that reaction conditions can influence these values.
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂ in M⁻¹s⁻¹) | Reaction Conditions |
| 5-(6-methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine | TCO-OH | 210 | PBS, pH 7.4, 37°C |
| Methyl-substituted tetrazine | TCO | ~1000 | Aqueous media |
| 3-methyl-6-phenyl-tetrazine | TCO | 3.14 | ACN, 20°C |
Experimental Protocols
Determining Reaction Kinetics using Stopped-Flow Spectrophotometry
This protocol outlines the determination of second-order rate constants for the reaction between this compound and a TCO derivative by monitoring the disappearance of the tetrazine's characteristic absorbance.
Materials:
-
This compound
-
TCO derivative
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 10 mM stock solution of the TCO derivative in anhydrous DMSO.
-
-
Prepare Working Solutions:
-
Dilute the stock solutions in PBS (pH 7.4) to the desired final concentrations. For pseudo-first-order conditions, the TCO derivative should be in at least 10-fold excess. A typical final concentration for the tetrazine is 50 µM, and for the TCO derivative, 500 µM.
-
-
Stopped-Flow Measurement:
-
Load the this compound solution into one syringe of the stopped-flow instrument and the TCO derivative solution into the other.
-
Equilibrate the syringes to the desired temperature (e.g., 37°C).
-
Rapidly mix the two solutions and monitor the decrease in absorbance at the tetrazine's λmax (typically around 520-530 nm) over time.
-
-
Data Analysis:
-
Fit the absorbance decay curve to a single exponential function to obtain the observed rate constant (k_obs).
-
Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the TCO derivative (in excess).
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or very slow reaction | 1. Degraded reagents. | 1. Use fresh reagents. Ensure TCO derivatives have been stored properly (cold and dark). Prepare fresh solutions of this compound. |
| 2. Incorrect buffer pH. | 2. Ensure the reaction buffer is within the optimal pH range (typically 6.5-7.5). | |
| 3. Low reagent concentration. | 3. Increase the concentration of one or both reactants. | |
| Inconsistent kinetic data | 1. Inaccurate reagent concentrations. | 1. Carefully determine the concentration of stock solutions, for example, by UV-Vis spectrophotometry using the molar extinction coefficient. |
| 2. Temperature fluctuations. | 2. Ensure precise temperature control during the kinetic measurements. | |
| 3. Side reactions of TCO. | 3. If working with cell lysates or other complex biological media, be aware that TCOs can react with thiols. Consider using a more stable TCO derivative. | |
| Formation of unexpected byproducts | 1. Isomerization of TCO. | 1. Minimize exposure of TCO derivatives to light and heat to prevent isomerization to the less reactive cis-isomer. |
| 2. Reaction with buffer components. | 2. Avoid buffers containing primary or secondary amines (e.g., Tris) if your tetrazine or TCO has an amine-reactive functional group. |
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the reaction kinetics of this compound with a TCO derivative.
This guide provides a foundational understanding of the this compound reaction with TCO derivatives. For more specific applications, further optimization of reaction conditions may be necessary.
effect of pH on Me-Tz-PEG4-COOH conjugation efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Me-Tz-PEG4-COOH for bioconjugation. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and efficient conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to a primary amine-containing molecule?
A1: The optimal pH for the reaction is between 7.0 and 9.0.[1][2] For most proteins and peptides, a pH of 8.3-8.5 is recommended to achieve a balance between efficient acylation of the primary amine and minimal hydrolysis of the NHS ester.[3][4]
Q2: Which buffers are recommended for the conjugation reaction?
A2: It is crucial to use non-amine-containing buffers. Recommended buffers include phosphate-buffered saline (PBS), HEPES, carbonate/bicarbonate, and borate buffers.[1]
Q3: Which buffers should be avoided?
A3: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester.[1][5]
Q4: How does pH affect the stability of the NHS ester on this compound?
A4: The N-hydroxysuccinimide (NHS) ester is susceptible to hydrolysis, and the rate of hydrolysis increases with pH.[6][7] At higher pH, the NHS ester has a shorter half-life, which can lead to lower conjugation efficiency if the reaction is not performed promptly.[6][7]
Q5: What is the effect of pH on the tetrazine moiety?
A5: The methyl-tetrazine group is generally stable at physiological pH (around 7.4).[8] Studies have shown no significant change in the reaction kinetics of tetrazine with its cycloaddition partner (TCO) at pH 5.0 compared to pH 7.4.[8]
Q6: How should I store this compound?
A6: this compound and its NHS ester variant are moisture-sensitive.[1] They should be stored at -20°C and desiccated.[2] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[1][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Conjugation Efficiency | Suboptimal pH: The reaction pH is too low, leading to protonation of the primary amines on the target molecule. | Increase the reaction pH to the optimal range of 7.0-9.0, with a starting recommendation of pH 8.3.[3][4] |
| Hydrolysis of NHS Ester: The reaction pH is too high, or the reaction was carried out for an extended period, causing significant hydrolysis of the NHS ester. | Perform the reaction promptly after preparing the reagent solution. Consider lowering the pH to the lower end of the optimal range (e.g., pH 7.5-8.0) to reduce the rate of hydrolysis.[7] | |
| Presence of Primary Amines in Buffer: The buffer used for the reaction contains primary amines (e.g., Tris, glycine). | Use a non-amine-containing buffer such as PBS, HEPES, or borate buffer.[1][5] | |
| Inactivated Reagent: The Me-Tz-PEG4-NHS ester has been hydrolyzed due to improper storage. | Ensure the reagent is stored in a desiccated environment at -20°C.[2] Allow the vial to warm to room temperature before opening to prevent moisture condensation.[1] | |
| Inconsistent Results | Variable pH: The pH of the reaction mixture is not well-controlled and may be changing during the reaction. | Use a buffer with sufficient buffering capacity to maintain a stable pH throughout the reaction. For large-scale reactions, monitor the pH during the reaction as hydrolysis of the NHS ester can lead to a decrease in pH.[3] |
| Precipitation of Reagent: The Me-Tz-PEG4-NHS ester is not fully dissolved in the reaction buffer. | Dissolve the reagent in a dry, water-miscible organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer.[1] | |
| No Conjugation | Incorrect Reagent: The carboxylic acid form (this compound) was used directly without activation. | The carboxylic acid needs to be activated to an NHS ester using a carbodiimide like EDC in the presence of NHS. Alternatively, use the pre-activated Me-Tz-PEG4-NHS ester. |
| Target Molecule Lacks Accessible Primary Amines: The primary amines on the target molecule are sterically hindered or not available for reaction. | Ensure your target molecule has accessible primary amines (e.g., lysine residues in proteins). You may need to perform a protein characterization assay to confirm. |
Quantitative Data Summary
The efficiency of the conjugation reaction is a competition between the aminolysis (reaction with the amine) and hydrolysis of the NHS ester. The rate of both reactions is pH-dependent.
Table 1: Half-life of NHS Esters at Different pH Values
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours[6] |
| 8.0 | Room Temp | ~1 hour[7] |
| 8.6 | 4 | 10 minutes[6] |
| 9.0 | Room Temp | Significantly faster hydrolysis than at pH 8.0[10] |
Table 2: Amidation vs. Hydrolysis of a Porphyrin-NHS Ester
This table illustrates the trade-off between amidation and hydrolysis at different pH values for a model compound. A similar trend is expected for Me-Tz-PEG4-NHS ester.
| pH | Amidation Half-life (min) | Hydrolysis Half-life (min) | Amide Yield (%) |
| 8.0 | 80 | 210 | 80-85[10] |
| 8.5 | 20 | 180 | 80-85[10] |
| 9.0 | 10 | 125 | 80-85[10] |
Experimental Protocols
Protocol 1: Activation of this compound with EDC/NHS
This protocol is for activating the carboxylic acid group of this compound to an amine-reactive NHS ester.
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: MES buffer (0.1 M MES, 0.5 M NaCl; pH 4.7-6.0)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Dissolve this compound in anhydrous DMF or DMSO to a desired stock concentration (e.g., 100 mM).
-
In a separate tube, dissolve EDC and NHS in Activation Buffer. A common molar ratio is a 2- to 5-fold molar excess of EDC and NHS over this compound.
-
Add the this compound solution to the EDC/NHS mixture.
-
Allow the reaction to proceed for 15-30 minutes at room temperature.
-
The activated Me-Tz-PEG4-NHS ester is now ready for immediate use in the conjugation reaction.
Protocol 2: Conjugation of Me-Tz-PEG4-NHS Ester to a Protein
This protocol describes the conjugation of the pre-activated Me-Tz-PEG4-NHS ester to a protein containing primary amines.
Materials:
-
Activated Me-Tz-PEG4-NHS ester (from Protocol 1 or purchased directly)
-
Protein of interest in a suitable buffer (e.g., PBS at pH 7.2-7.5)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Phosphate buffer, pH 8.3-8.5[3][4]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Dissolve the protein of interest in the Reaction Buffer to a concentration of 1-10 mg/mL.[4]
-
Dissolve the Me-Tz-PEG4-NHS ester in a minimal amount of amine-free DMF or DMSO.[3]
-
Add the dissolved Me-Tz-PEG4-NHS ester to the protein solution. The molar excess of the NHS ester will depend on the protein and the desired degree of labeling; a 10- to 20-fold molar excess is a common starting point.[1]
-
Incubate the reaction at room temperature for 30 minutes to 2 hours, or at 4°C overnight.[3]
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.[1]
-
Purify the resulting conjugate using a size-exclusion chromatography column to remove unreacted this compound and other small molecules.
Visualizations
Caption: Experimental workflow for this compound conjugation.
References
- 1. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 2. vectorlabs.com [vectorlabs.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. lumiprobe.com [lumiprobe.com]
- 5. confluore.com [confluore.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
Technical Support Center: Me-Tz-PEG4-COOH Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Me-Tz-PEG4-COOH and its conjugates. It is intended for researchers, scientists, and drug development professionals utilizing this reagent in their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the handling, storage, and use of this compound, focusing on preventing and diagnosing stability problems.
| Observed Issue | Potential Cause | Recommended Action |
| Loss of pink/red color of the this compound solution | Degradation of the tetrazine ring. | Discard the solution and prepare a fresh one from a new stock. Ensure proper storage of the stock solution. |
| Low or no reactivity with TCO-modified molecules | 1. Degradation of the tetrazine moiety. 2. Inefficient activation of the carboxylic acid. 3. Steric hindrance. | 1. Prepare fresh this compound solution. 2. Optimize the EDC/NHS coupling reaction conditions (pH, stoichiometry, reaction time). 3. Consider using a longer PEG spacer if steric hindrance is suspected. |
| Inconsistent conjugation efficiency between experiments | 1. Variability in reagent preparation. 2. Different storage times or conditions of the this compound solution. 3. Fluctuation in reaction conditions (pH, temperature). | 1. Prepare fresh solutions for each experiment. 2. Aliquot and store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles. 3. Strictly control reaction parameters. |
| Precipitation of the conjugate during reaction or purification | 1. Poor aqueous solubility of the target molecule. 2. Aggregation of the conjugate. | 1. The PEG4 linker enhances the solubility of the tetrazine moiety; however, the overall solubility will depend on the properties of the conjugated molecule. Consider using a buffer with a different pH or adding a mild solubilizing agent. 2. Optimize the conjugation ratio to avoid over-labeling, which can lead to aggregation. |
Frequently Asked Questions (FAQs)
Reagent Stability and Storage
Q1: How should I store this compound?
A1: For long-term storage, this compound should be stored as a solid at -20°C, protected from light and moisture.[1][2][3] For short-term storage of a few days to weeks, it can be kept at 0-4°C.[2] It is recommended to aliquot the solid to avoid repeated warming and cooling of the entire stock.
Q2: What is the stability of this compound in solution?
A2: Once dissolved, the stability of this compound in aqueous solutions is dependent on pH, temperature, and the presence of nucleophiles. Methyltetrazines are among the most stable tetrazines available for bioconjugation.[2][3][4] However, for best results, it is recommended to prepare fresh solutions before each use. If a stock solution is required, it should be prepared in an anhydrous organic solvent like DMSO or DMF, aliquoted, and stored at -80°C for up to six months or at -20°C for one month.[5] Avoid repeated freeze-thaw cycles.
Q3: What are the signs of this compound degradation?
A3: The tetrazine moiety has a characteristic pink or reddish color. A loss of this color in the solid or solution is a visual indicator of degradation. Functionally, a decrease in reactivity with a trans-cyclooctene (TCO) partner is a clear sign of degradation.
Conjugation Reaction Stability
Q4: What is the optimal pH for conjugating this compound to a primary amine?
A4: The conjugation of the carboxylic acid group of this compound to a primary amine is typically achieved using carbodiimide chemistry (e.g., with EDC and NHS). This reaction is most efficient at a pH of 7-9.[6] It is important to use a buffer that does not contain primary amines, such as PBS, borate buffer, or carbonate/bicarbonate buffer. Buffers like Tris or glycine should be avoided as they will compete for reaction with the activated carboxylic acid.
Q5: What factors can affect the stability of the tetrazine ring during the conjugation reaction?
A5: The methyltetrazine ring is relatively stable under common bioconjugation conditions. However, prolonged exposure to strong nucleophiles or highly acidic or basic conditions should be avoided. The methyl group on the tetrazine ring provides enhanced stability compared to unsubstituted tetrazines.[2][3][7]
Q6: How stable is the resulting conjugate after the reaction?
A6: The amide bond formed between the carboxylic acid of this compound and a primary amine is very stable. The stability of the tetrazine moiety in the final conjugate is comparable to that of the free this compound and is generally high under physiological conditions. The linkage formed from the reaction of the tetrazine with a TCO group is a stable dihydropyridazine.[8]
Experimental Protocols
Protocol: Assessment of this compound Stability by RP-HPLC
This protocol outlines a general method for monitoring the stability of this compound in an aqueous buffer over time.
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Reverse-phase HPLC system with a UV-Vis detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Thermostated autosampler or incubator
Procedure:
-
Prepare a stock solution of this compound in the aqueous buffer at a known concentration (e.g., 1 mg/mL).
-
Incubate the solution at a specific temperature (e.g., 4°C, 25°C, or 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), take an aliquot of the solution.
-
Inject the aliquot onto the HPLC system.
-
Elute the sample using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 20 minutes).
-
Monitor the chromatogram at the characteristic absorbance wavelength of the tetrazine (typically around 520-540 nm).
-
The degradation of this compound can be quantified by the decrease in the peak area of the parent compound over time.
Data Analysis: Plot the percentage of remaining this compound against time. From this plot, the half-life (t½) of the compound under the tested conditions can be determined.
Visualizations
References
- 1. Bot Detection [iris-biotech.de]
- 2. medkoo.com [medkoo.com]
- 3. Methyltetrazine-PEG4-acid, 1802907-91-0 | BroadPharm [broadpharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Methyltetrazine-PEG4-acid, CAS 1802907-91-0 | AxisPharm [axispharm.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Methyltetrazine-PEG4-azide - Conju-Probe: Enable Bioconjugation [conju-probe.com]
Technical Support Center: Purification of Biomolecules after PEGylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unconjugated Me-Tz-PEG4-COOH after a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it need to be removed?
This compound is a chemical linker used for bioconjugation. It consists of a Methyltetrazine (Me-Tz) group, a polyethylene glycol (PEG4) spacer, and a carboxylic acid (COOH) group. The tetrazine group allows for specific "click chemistry" reactions with strained alkenes, enabling the attachment of this linker to biomolecules. The PEG spacer enhances solubility and reduces steric hindrance.[1][2][3] After a conjugation reaction, any unreacted or unconjugated this compound remains in the mixture. It is crucial to remove this excess linker to ensure the purity of the final conjugated biomolecule, which is essential for accurate downstream analysis and applications.
Q2: What are the common methods for removing unconjugated this compound?
The most common methods for removing small, unconjugated PEG linkers like this compound from a mixture containing a much larger, conjugated biomolecule are based on differences in size and physicochemical properties. These methods include:
-
Size-Exclusion Chromatography (SEC) / Desalting: This is a rapid and effective method for separating molecules based on their size.[4][5]
-
Dialysis / Ultrafiltration: These techniques separate molecules based on their ability to pass through a semi-permeable membrane with a specific molecular weight cutoff (MWCO).[4][6][7]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This method separates molecules based on their hydrophobicity and is particularly useful for purifying peptides and smaller biomolecules.[1][8][9]
Q3: How do I choose the best method for my experiment?
The choice of purification method depends on several factors, including the size and properties of your target biomolecule, the required purity, sample volume, and available equipment. The following decision-making workflow can guide your selection:
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guides
Size-Exclusion Chromatography (SEC) / Desalting
| Issue | Possible Cause | Recommendation |
| Poor separation of linker and conjugate | Inappropriate column choice. | For removing a small linker like this compound (MW: 436.5 g/mol ) from a large protein, use a desalting column with a suitable exclusion limit (e.g., Sephadex G-25 or G-50). |
| Sample volume is too large for the column. | The sample volume should not exceed 30% of the total column bed volume for optimal resolution. | |
| Low recovery of the conjugated biomolecule | Non-specific binding to the column matrix. | Ensure the column is properly equilibrated with the running buffer. Consider using a buffer with a slightly higher ionic strength. |
| The biomolecule is precipitating on the column. | Check the solubility of your conjugate in the chosen buffer. You may need to adjust the pH or add solubilizing agents. |
Dialysis / Ultrafiltration
| Issue | Possible Cause | Recommendation |
| Unconjugated linker still present after dialysis | Incorrect Molecular Weight Cutoff (MWCO) of the membrane. | For this compound (MW: 436.5 g/mol ), use a dialysis membrane with a low MWCO, such as 1 kDa or 3 kDa, to ensure the linker can pass through while retaining the larger biomolecule. |
| Insufficient dialysis time or buffer volume. | Dialyze for a sufficient duration (e.g., overnight) with at least two to three changes of a large volume of dialysis buffer (at least 100 times the sample volume). | |
| Loss of conjugated biomolecule | The biomolecule is passing through the membrane. | Ensure the MWCO of the membrane is significantly smaller than the molecular weight of your biomolecule. |
| Non-specific binding to the membrane. | Pre-condition the membrane according to the manufacturer's instructions. Consider using a membrane material known for low protein binding (e.g., regenerated cellulose). |
Reverse-Phase HPLC (RP-HPLC)
| Issue | Possible Cause | Recommendation |
| Co-elution of unconjugated linker and the conjugated peptide | Similar hydrophobicity of the linker and the peptide. | Optimize the gradient elution profile. A shallower gradient can improve resolution.[8] |
| Inappropriate column chemistry. | Experiment with different column stationary phases (e.g., C8 instead of C18) to alter the selectivity of the separation. | |
| Poor peak shape (tailing or broadening) | Secondary interactions with the column matrix. | Add an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase to improve peak shape.[10] |
| The column is overloaded. | Reduce the amount of sample injected onto the column. |
Quantitative Data
The efficiency of removing unconjugated PEG linkers can be assessed using various analytical techniques. Below is a summary of reported efficiencies for similar purification processes.
| Purification Method | Analyte | Reported Efficiency/Metric | Reference |
| Size-Exclusion HPLC with Refractive Index Detection | Free PEG in PEGylated protein conjugate | Limit of Detection: 10 µg/mL; Limit of Quantitation: 25 µg/mL | [11][12] |
| Recovery of spiked free PEG: 78% - 120% | [12] | ||
| Transglutaminase-catalyzed PEGylation followed by purification | IFN-PEG(5K) conjugate | >99% conjugation efficiency at a specific site | [13] |
| 96% conjugation efficiency at a specific site | [13][14] |
Experimental Protocols
Protocol 1: Removal of Unconjugated this compound using a Desalting Column (SEC)
This protocol is suitable for removing the small this compound linker from a much larger biomolecule like a protein.
Materials:
-
Desalting column (e.g., Sephadex G-25)
-
Equilibration/elution buffer (e.g., Phosphate-Buffered Saline, PBS)
-
Reaction mixture containing the conjugated biomolecule and unconjugated this compound
-
Collection tubes
Procedure:
-
Column Equilibration:
-
Equilibrate the desalting column with at least 5 column volumes of the desired buffer. This removes any storage solution and ensures the column is conditioned for the separation.
-
-
Sample Application:
-
Allow the buffer to drain from the column until it reaches the top of the column bed.
-
Carefully apply the reaction mixture to the top of the column bed. The sample volume should be between 10-30% of the column bed volume for optimal separation.
-
-
Elution:
-
Once the sample has entered the column bed, add the elution buffer to the top of the column.
-
Begin collecting fractions immediately. The larger conjugated biomolecule will elute first in the void volume, while the smaller unconjugated this compound will be retained longer and elute in later fractions.
-
-
Fraction Analysis:
-
Analyze the collected fractions for the presence of your biomolecule (e.g., by measuring absorbance at 280 nm for proteins) and the unconjugated linker if a suitable detection method is available.
-
Pool the fractions containing the purified conjugated biomolecule.
-
Caption: Workflow for SEC purification.
Protocol 2: Removal of Unconjugated this compound using Dialysis
This protocol is ideal for removing the small linker from a larger biomolecule when sample dilution is not a concern.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 1-3 kDa)
-
Dialysis buffer (e.g., PBS)
-
Reaction mixture
-
Stir plate and stir bar
-
Beaker or container for dialysis
Procedure:
-
Prepare Dialysis Membrane:
-
If using dialysis tubing, cut to the desired length and prepare according to the manufacturer's instructions (this may involve boiling and washing). For dialysis cassettes, they are typically ready to use.
-
-
Load Sample:
-
Load the reaction mixture into the dialysis tubing/cassette, ensuring to leave some space for potential volume increase.
-
Securely close the ends of the tubing or the cassette cap.
-
-
Dialysis:
-
Place the loaded dialysis tubing/cassette into a beaker containing a large volume of cold dialysis buffer (at least 100 times the sample volume).
-
Place the beaker on a stir plate and add a stir bar to the buffer to ensure continuous mixing.
-
Perform the dialysis at a low temperature (e.g., 4°C) for several hours to overnight.
-
-
Buffer Exchange:
-
For efficient removal, change the dialysis buffer at least 2-3 times.
-
-
Sample Recovery:
-
After dialysis is complete, carefully remove the tubing/cassette from the buffer and recover the purified conjugate.
-
Caption: Workflow for Dialysis purification.
References
- 1. Reversed-phase isolation of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chempep.com [chempep.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. researchgate.net [researchgate.net]
- 6. broadpharm.com [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. hplc.eu [hplc.eu]
- 9. Reverse-Phase HPLC Purification of Peptides from Natural Sources for Structural Analysis | Springer Nature Experiments [experiments.springernature.com]
- 10. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 11. researchgate.net [researchgate.net]
- 12. Quantitation of free polyethylene glycol in PEGylated protein conjugate by size exclusion HPLC with refractive index (RI) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Me-Tz-PEG4-COOH Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions for Me-Tz-PEG4-COOH reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer for activating this compound with EDC and NHS?
A1: For the activation of the carboxylic acid group of this compound with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide), a buffer with a pH range of 4.5-6.0 is recommended. MES buffer (2-(N-morpholino)ethanesulfonic acid) is a common and effective choice for this step. It is crucial to use a buffer that does not contain primary amines or carboxylates, as these will compete with the desired reaction.[1][2][3]
Q2: Which buffers should be avoided during the EDC/NHS activation step?
A2: Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate, citrate) should be strictly avoided as they will react with EDC and NHS, reducing the efficiency of the activation of this compound. Phosphate buffers should also be used with caution as they can participate in side reactions with carbodiimides.[4][5][6]
Q3: What is the recommended buffer for the conjugation of the NHS-activated Me-Tz-PEG4 to a primary amine on a biomolecule?
A3: For the reaction of the Me-Tz-PEG4-NHS ester with a primary amine (e.g., on a protein), a buffer with a pH of 7-9 is optimal.[2] Commonly used buffers include phosphate-buffered saline (PBS) at pH 7.2-7.5, HEPES, sodium bicarbonate, or borate buffer.[5][6]
Q4: What is the role of the PEG4 spacer in this compound?
A4: The polyethylene glycol (PEG4) spacer enhances the aqueous solubility of the molecule, which is particularly beneficial when working with biomolecules in physiological buffers.[7] It also provides a flexible linker that can reduce steric hindrance, potentially improving the accessibility of the tetrazine moiety for subsequent ligation with a TCO-containing molecule.
Q5: How should this compound and its activated NHS ester be stored?
A5: this compound powder should be stored at -20°C and protected from moisture.[7][8] Stock solutions in anhydrous solvents like DMSO or DMF can be stored at -20°C for a limited time. The Me-Tz-PEG4-NHS ester is highly susceptible to hydrolysis and should be prepared immediately before use. If a stock solution of the NHS ester is necessary, it must be in an anhydrous solvent and stored under inert gas at -20°C, with care taken to prevent moisture contamination.[2]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no activation of this compound | 1. Inappropriate buffer: Use of amine or carboxylate-containing buffers (e.g., Tris, acetate).2. Hydrolysis of EDC/NHS: Reagents were exposed to moisture or aqueous buffer for too long before use.3. Incorrect pH: The pH of the activation buffer is outside the optimal range of 4.5-6.0. | 1. Use a non-amine, non-carboxylate buffer such as MES.2. Equilibrate EDC and NHS to room temperature before opening to prevent condensation. Prepare solutions fresh in anhydrous solvent if possible.3. Adjust the pH of the MES buffer to be within the 4.5-6.0 range. |
| Low yield of conjugation to the amine-containing biomolecule | 1. Hydrolysis of NHS ester: The activated this compound was in an aqueous solution for an extended period before the addition of the amine.2. Competing primary amines: The conjugation buffer contains primary amines (e.g., Tris, glycine).3. Suboptimal pH: The pH of the conjugation buffer is below 7, leading to protonation of the primary amines on the target molecule, reducing their nucleophilicity. | 1. Add the amine-containing biomolecule to the activated this compound as soon as possible.2. Use a buffer free of primary amines, such as PBS, HEPES, or borate buffer.3. Ensure the pH of the conjugation buffer is between 7 and 9. |
| Protein aggregation during or after conjugation | 1. High protein concentration: The concentration of the protein is too high, promoting intermolecular interactions.2. Inappropriate buffer conditions: The pH or ionic strength of the buffer is not optimal for the protein's stability.3. Hydrophobic interactions: The conjugation of the Me-Tz-PEG4 moiety may alter the surface properties of the protein, leading to aggregation. | 1. Work with lower protein concentrations.2. Optimize the buffer pH to be at least one unit away from the protein's isoelectric point (pI). Adjust the salt concentration (e.g., NaCl) to improve solubility.[8][9][10][11]3. Include additives such as glycerol, arginine, or non-ionic detergents (e.g., Tween-20) at low concentrations to help solubilize the protein.[9][10] |
| Low efficiency in the final tetrazine-TCO ligation step | 1. Degradation of tetrazine: The tetrazine moiety can degrade, especially under certain conditions like exposure to light or harsh pH.2. Steric hindrance: The conjugation site on the biomolecule may be sterically hindered, preventing the TCO from accessing the tetrazine.3. Incorrect stoichiometry: The molar ratio of tetrazine to TCO is not optimal. | 1. Store tetrazine-containing reagents in the dark and use freshly prepared solutions. While methyl-substituted tetrazines are relatively stable in aqueous media, prolonged exposure to non-optimal conditions should be avoided.[1][12]2. The PEG4 spacer is designed to minimize this, but if the problem persists, consider alternative conjugation strategies or linker lengths.3. Use a slight excess of one of the components, typically the smaller molecule, to drive the reaction to completion. |
| Unexpected side products | 1. Side reactions of EDC: EDC can react with other nucleophiles in the reaction mixture, leading to byproducts.2. Modification of other amino acid residues: At very high pH, other residues like tyrosine can potentially be modified. | 1. The addition of NHS or sulfo-NHS helps to minimize side reactions by converting the highly reactive O-acylisourea intermediate to a more stable NHS ester.[13]2. Maintain the pH of the conjugation reaction within the recommended range of 7-9. |
Data Summary Tables
Table 1: Recommended Buffer Conditions for this compound Reactions
| Reaction Step | Recommended Buffer | pH Range | Incompatible Buffers |
| Carboxylic Acid Activation | MES | 4.5 - 6.0 | Tris, Glycine, Acetate, Citrate, Phosphate |
| Amine Conjugation (NHS ester reaction) | PBS, HEPES, Bicarbonate, Borate | 7.0 - 9.0 | Buffers containing primary amines |
| Tetrazine-TCO Ligation | PBS, HEPES | 6.5 - 7.5 | N/A (generally tolerant) |
Table 2: Influence of pH on Reaction Efficiency
| Reaction Step | pH | Expected Efficiency | Notes |
| Carboxylic Acid Activation | 4.5 - 6.0 | Optimal | Maximizes the stability and reactivity of the O-acylisourea intermediate. |
| < 4.5 | Suboptimal | Slower activation rate. | |
| > 6.0 | Low | Increased hydrolysis of the O-acylisourea intermediate. | |
| Amine Conjugation (NHS ester reaction) | 7.0 - 8.0 | Optimal | Efficient reaction with primary amines. NHS esters have a half-life of 4-5 hours at pH 7, and 1 hour at pH 8.[2] |
| 8.0 - 9.0 | High, but shorter NHS-ester half-life | The reaction is faster, but the NHS ester is less stable (half-life of 10 minutes at pH 8.6).[2] | |
| < 7.0 | Low | Primary amines are protonated and less nucleophilic. | |
| Tetrazine-TCO Ligation | 4.2 - 8.0 | Generally High | The reaction rate can be influenced by pH, with some studies showing increased rates at higher pH for certain tetrazine derivatives.[1][13] |
Table 3: Stability of this compound and Intermediates
| Compound/Intermediate | Storage Condition | Solvent/Buffer | Stability Notes |
| This compound (Powder) | -20°C, desiccated | N/A | Stable for years when stored properly.[8] |
| This compound (Stock Solution) | -20°C | Anhydrous DMSO or DMF | Stable for several weeks to months. Avoid repeated freeze-thaw cycles. |
| Me-Tz-PEG4-NHS ester (Freshly prepared) | Room Temperature | Aqueous Buffer (pH 7) | Half-life of 4-5 hours.[2] |
| Room Temperature | Aqueous Buffer (pH 8) | Half-life of 1 hour.[2] | |
| Room Temperature | Aqueous Buffer (pH 8.6) | Half-life of 10 minutes.[2] | |
| Methyltetrazine Moiety | 37°C | PBS (pH 7.4) | Generally stable over 12 hours. More electron-rich tetrazines tend to be more stable.[1] |
Experimental Protocols
Protocol 1: Two-Step Conjugation of this compound to a Protein
This protocol outlines the activation of this compound followed by its conjugation to a primary amine on a protein.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: MES buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Conjugation Buffer: PBS (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.4)
-
Quenching Buffer: (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)
-
Protein to be labeled in an appropriate buffer
-
Desalting column
Procedure:
-
Preparation of Reagents:
-
Equilibrate this compound, EDC, and NHS/Sulfo-NHS to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer or water immediately before use.
-
-
Activation of this compound:
-
In a microcentrifuge tube, add the desired amount of this compound from the stock solution.
-
Add a molar excess of EDC and NHS/Sulfo-NHS (e.g., a 2-5 fold molar excess over this compound).
-
Add Activation Buffer to the desired final concentration.
-
Incubate for 15-30 minutes at room temperature.
-
-
Protein Preparation:
-
Exchange the protein into the Conjugation Buffer using a desalting column to remove any amine-containing buffers or additives.
-
Adjust the protein concentration to the desired level (e.g., 1-5 mg/mL).
-
-
Conjugation Reaction:
-
Add the activated Me-Tz-PEG4-NHS ester solution to the protein solution. A 10-20 fold molar excess of the linker to the protein is a common starting point.
-
Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound and quenching reagents by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Protocol 2: Tetrazine-TCO Ligation
This protocol describes the reaction between the Me-Tz-PEG4-labeled protein and a TCO-containing molecule.
Materials:
-
Me-Tz-PEG4-labeled protein
-
TCO-containing molecule
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Prepare the reactants:
-
Ensure the Me-Tz-PEG4-labeled protein and the TCO-containing molecule are in a compatible buffer, such as PBS.
-
-
Ligation Reaction:
-
Mix the Me-Tz-PEG4-labeled protein and the TCO-containing molecule in the Reaction Buffer. A slight molar excess (1.1 to 1.5-fold) of one component can be used to drive the reaction.
-
Incubate at room temperature for 30-60 minutes. The reaction is often very fast.
-
-
Analysis and Purification (if necessary):
-
The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color (around 520 nm).
-
If necessary, the final conjugate can be purified from any excess reactant using size exclusion chromatography or other appropriate methods.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. axispharm.com [axispharm.com]
- 7. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
Me-Tz-PEG4-COOH hydrolysis rate and prevention
Welcome to the Technical Support Center for Me-Tz-PEG4-COOH. This guide provides detailed information on the hydrolysis rate and prevention strategies for this compound, along with troubleshooting advice and frequently asked questions to support your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound (Methyltetrazine-PEG4-Carboxylic Acid) is a bifunctional linker used in bioconjugation and drug delivery. It contains a methyltetrazine moiety for bioorthogonal "click" chemistry reactions with trans-cyclooctene (TCO) dienophiles, a PEG4 spacer to enhance solubility and reduce steric hindrance, and a carboxylic acid group for conjugation to amine-containing molecules.
Q2: What is the primary stability concern when working with this compound?
The main stability concern is the hydrolysis of the tetrazine ring, particularly in aqueous environments. While methyl-substituted tetrazines like this compound are among the most stable tetrazines, they can still degrade over time, especially under certain conditions.[1][2]
Q3: What are the recommended storage conditions for this compound?
-
Solid Form: Store at -20°C, desiccated and protected from light.[3][4]
-
Stock Solutions: Prepare stock solutions in anhydrous DMSO or DMF. For short-term storage (up to one month), store at -20°C. For long-term storage (up to six months), store at -80°C.[5] Avoid repeated freeze-thaw cycles.
Q4: How does pH affect the stability of the tetrazine ring?
The stability of the tetrazine ring is pH-dependent. Generally, tetrazines are more stable at neutral to slightly acidic pH (pH 6-7.5).[6] Both strongly acidic and strongly basic conditions can accelerate hydrolysis. Some studies have shown that the rate of release in tetrazine-TCO click-to-release systems is accelerated at lower pH.[7]
Q5: Can I use buffers containing primary amines, like Tris or glycine, with this compound?
It is not recommended to use buffers containing primary amines when you intend to activate the carboxylic acid group (e.g., with EDC/NHS) for conjugation, as the buffer amines will compete with your target molecule. For the tetrazine-TCO ligation itself, these buffers are generally acceptable, but it's always best to consult specific protocols for your application.
Troubleshooting Guides
Issue 1: Low Yield in Tetrazine-TCO Ligation Reaction
| Possible Cause | Recommended Action |
| Hydrolysis of this compound | Prepare fresh solutions of this compound before each experiment. Assess the integrity of your stock solution via HPLC-UV (monitoring absorbance around 520-540 nm). |
| Inactive TCO-modified molecule | Ensure the TCO-modified component is stable and has been stored correctly. TCO can be susceptible to oxidation or isomerization. |
| Suboptimal Reaction Conditions | The inverse-electron demand Diels-Alder (iEDDA) reaction is generally fast at room temperature.[8] Ensure the pH of the reaction buffer is within the optimal range (typically pH 6.5-7.5). |
| Steric Hindrance | The PEG4 spacer is designed to minimize steric hindrance, but for very large biomolecules, you may need to optimize the linker length or conjugation site. |
| Incorrect Stoichiometry | Titrate the reactants to determine the optimal molar ratio. Often, a slight excess of one component is used. |
Issue 2: Unexpected Degradation of this compound in Solution
| Possible Cause | Recommended Action |
| Presence of Nucleophiles | Avoid the presence of strong nucleophiles, such as free thiols (e.g., DTT, BME), in your reaction mixture, as they can react with and degrade the tetrazine ring.[5] |
| Extended Incubation in Aqueous Buffer | Minimize the time this compound spends in aqueous buffers before the ligation reaction. Prepare it for addition to the reaction mixture as the final step if possible. |
| Inappropriate Buffer pH | Use a buffer within the recommended pH range of 6.0-7.5 for optimal stability. |
| Exposure to Light | While not the primary cause of hydrolysis, prolonged exposure to high-intensity light should be avoided. Store solutions in the dark. |
| Contaminated Solvents | Use anhydrous, high-purity solvents (DMSO, DMF) to prepare stock solutions to prevent hydrolysis during storage. |
Hydrolysis and Prevention
The hydrolysis of the 1,2,4,5-tetrazine ring is a key consideration for experimental design. While this compound is designed for enhanced stability, understanding the factors that influence its degradation is crucial.
Factors Influencing Tetrazine Stability
| Factor | Effect on Stability | Recommendations |
| Substituents | Electron-donating groups (like the methyl group in this compound) increase stability. Electron-withdrawing groups decrease stability but increase reaction kinetics.[9] | For applications requiring high stability, methyl-substituted tetrazines are preferred.[1] |
| pH | More stable at neutral to slightly acidic pH. Degradation can increase at higher pH. | Maintain a reaction and storage pH between 6.0 and 7.5. |
| Temperature | Higher temperatures can accelerate degradation. | Perform reactions at room temperature or 4°C if compatible with your biomolecules. Store stock solutions at -20°C or -80°C. |
| Solvent | More stable in anhydrous organic solvents (DMSO, DMF) than in aqueous buffers. | Prepare stock solutions in anhydrous solvents and add to the aqueous reaction mixture immediately before use. |
| Presence of Thiols | Thiols can react with and degrade the tetrazine ring.[5] | Avoid the use of reducing agents like DTT or BME in the same reaction mixture as the tetrazine. If necessary, perform a buffer exchange step to remove thiols before adding the tetrazine reagent. |
Relative Stability of Tetrazine Derivatives
The following table provides a qualitative comparison of the stability of different tetrazine derivatives in aqueous media, which can help in selecting the appropriate reagent for your application.
| Tetrazine Derivative | Relative Stability | Typical Application |
| Di-aryl Tetrazines | High | General bioconjugation |
| Alkyl-aryl Tetrazines (e.g., Me-Tz) | Very High | Applications requiring long incubation times or high stability |
| Di-pyridyl Tetrazines | Moderate | Fast kinetics are prioritized over long-term stability |
| H-substituted Tetrazines | Lower | Extremely fast kinetics for rapid labeling |
Note: This table provides a general trend. Actual stability will depend on the specific substituents and experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for Monitoring this compound Stability by HPLC
This protocol allows for the quantitative assessment of this compound stability under various buffer conditions.
Materials:
-
This compound
-
Anhydrous DMSO
-
Buffers of desired pH (e.g., PBS pH 7.4, Citrate buffer pH 6.0, Carbonate-bicarbonate buffer pH 9.0)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Prepare test solutions by diluting the stock solution into the desired aqueous buffers to a final concentration of 1 mM.
-
Incubate the test solutions at the desired temperature (e.g., 4°C, 25°C, or 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), take an aliquot of each test solution.
-
Inject the aliquot onto the HPLC system.
-
Elute with a gradient of Mobile Phase B (e.g., 5-95% over 20 minutes).
-
Monitor the absorbance at the characteristic wavelength for the tetrazine chromophore (typically around 520-540 nm).
-
Quantify the peak area of the intact this compound at each time point to determine the percentage remaining.
Protocol 2: General Procedure for Amide Coupling of this compound to a Primary Amine
This protocol describes the activation of the carboxylic acid on this compound for conjugation to a primary amine-containing molecule (e.g., a protein).
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Amine-containing molecule
-
Amine-free buffer (e.g., PBS, pH 7.4)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Dissolve the amine-containing molecule in the amine-free buffer.
-
Prepare fresh solutions of EDC and Sulfo-NHS in the same buffer or water.
-
Add this compound to the amine-containing molecule solution.
-
Add EDC and Sulfo-NHS to the reaction mixture. A molar excess of the activating agents and this compound over the amine is typically used.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.
-
Purify the resulting conjugate using a desalting column to remove excess reagents.
Visualizations
Caption: Proposed hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for low ligation yield.
References
- 1. Bot Detection [iris-biotech.de]
- 2. genelink.com [genelink.com]
- 3. Methyltetrazine-PEG4-Amine | 1802908-05-9 | Benchchem [benchchem.com]
- 4. prolynxinc.com [prolynxinc.com]
- 5. researchgate.net [researchgate.net]
- 6. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. irp.cdn-website.com [irp.cdn-website.com]
- 8. researchgate.net [researchgate.net]
- 9. epa.gov [epa.gov]
minimizing steric hindrance with Me-Tz-PEG4-COOH.
Technical Support Center: Me-Tz-PEG4-COOH
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide answers to common questions and troubleshooting advice for experiments involving this linker, with a focus on minimizing steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional chemical linker. It consists of three key components:
-
Methyl-Tetrazine (Me-Tz): A highly reactive diene that participates in rapid, bioorthogonal "click chemistry" reactions, specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction with a trans-cyclooctene (TCO) dienophile.[1][2][3] This reaction is known for its high speed and selectivity in complex biological environments.[2][4]
-
PEG4: A hydrophilic spacer made of four polyethylene glycol units. This flexible chain increases the linker's solubility in aqueous solutions and, crucially, provides spatial separation between the molecules being conjugated.[5][6][7][8]
-
Carboxylic Acid (COOH): A functional group that can be activated to form a stable amide bond with primary amines (like the lysine residues on a protein or antibody).[1][9] This reaction is typically mediated by activators such as EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][10][11]
Its primary application is in bioconjugation, such as in the creation of Antibody-Drug Conjugates (ADCs), PROTACs, and fluorescently labeled biomolecules for imaging and diagnostics.[1][2]
Q2: What is steric hindrance and why is it a concern with this linker?
Steric hindrance is a phenomenon where the size and spatial arrangement of atoms or groups of atoms in a molecule prevent or slow down a chemical reaction. In bioconjugation, this often occurs when a large biomolecule (like an antibody) is being linked to another molecule (like a drug or a dye). The sheer bulk of the biomolecule can physically block the reactive sites, preventing them from coming together effectively.
This is a concern even with a highly efficient linker like this compound. If the reactive tetrazine group is too close to the surface of a large protein, the protein's structure may prevent it from reaching its TCO reaction partner, leading to low or no reaction yield.
Q3: How does the PEG4 spacer in this compound help minimize steric hindrance?
The polyethylene glycol (PEG) spacer acts as a flexible, hydrophilic arm that extends the reactive tetrazine group away from the surface of the conjugated biomolecule.[5][12][13] This increased distance and flexibility provides several key advantages:
-
Improved Accessibility: It allows the tetrazine to bypass the physical bulk of the parent molecule and more easily access its TCO-containing reaction partner.[5][13]
-
Enhanced Solubility: The hydrophilic nature of PEG helps to prevent aggregation of the conjugated biomolecule, keeping it soluble and reactive.[6][8][14]
-
Maintained Biological Activity: By creating distance, the linker helps ensure that the conjugation process does not interfere with the active sites or binding domains of the biomolecule.
Longer PEG chains generally offer greater flexibility and a larger reduction in steric hindrance, which is especially important when linking large biomolecules.[7][12]
Q4: What are the two main chemical reactions involved when using this compound, and what are the critical factors for each?
Using this linker involves a two-step process:
-
Amide Coupling: The carboxylic acid (COOH) end of the linker is first conjugated to a primary amine on a biomolecule. This is typically achieved using EDC/NHS chemistry. Critical factors include maintaining an acidic pH (4.5-6.0) for the EDC/Sulfo-NHS activation step and then shifting to a neutral or slightly basic pH (7.2-8.0) for the reaction with the amine.[10][15]
-
Tetrazine Ligation (Click Reaction): The tetrazine end of the now-conjugated linker reacts with a TCO-modified molecule. This iEDDA reaction is bioorthogonal and extremely fast.[2][4] Critical factors include ensuring the purity of the reactants and avoiding compounds that could potentially degrade the tetrazine ring.
Troubleshooting Guide
Problem: My final bioconjugate yield is very low or zero.
This is the most common issue and can arise from failures in either of the two main reaction steps. The following flowchart and Q&A can help diagnose the problem.
References
- 1. Methyltetrazine-PEG4-acid, 1802907-91-0 | BroadPharm [broadpharm.com]
- 2. Methyltetrazine-PEG4-amine. HCl - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. purepeg.com [purepeg.com]
- 6. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 7. precisepeg.com [precisepeg.com]
- 8. Understanding Methyltetrazine-Peg4-Nhs Ester | by Click Chemistry Tools | Medium [medium.com]
- 9. Methyltetrazine-PEG4-Acid CAS#: 1802907-91-0 [amp.chemicalbook.com]
- 10. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. precisepeg.com [precisepeg.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. Methyltetrazine-PEG4-NHS ester, 1802907-92-1 | BroadPharm [broadpharm.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
side reactions of Me-Tz-PEG4-COOH and how to avoid them
Welcome to the technical support center for Me-Tz-PEG4-COOH. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure optimal results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a chemical tool used for bioorthogonal chemistry. It consists of a methyltetrazine (Me-Tz) moiety, a polyethylene glycol (PEG4) spacer, and a carboxylic acid (-COOH) functional group. Its primary application is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction with a trans-cyclooctene (TCO) tagged molecule. This "click chemistry" reaction is exceptionally fast and specific, allowing for the covalent labeling of biomolecules in complex biological systems. The methyl group on the tetrazine ring enhances its stability compared to unsubstituted tetrazines.[1][2]
Q2: How should I store and handle this compound?
Proper storage and handling are critical to maintain the reactivity of this compound. It is recommended to store the reagent at -20°C and under desiccated conditions.[1][3][4] Before use, allow the vial to equilibrate to room temperature to prevent moisture condensation, which can lead to hydrolysis. For ease of use, it is advisable to prepare a stock solution in an anhydrous solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) and store it at -20°C or -80°C for long-term stability.[3] Avoid repeated freeze-thaw cycles.
Q3: How do I activate the carboxylic acid of this compound for conjugation to an amine-containing molecule?
The carboxylic acid group must be activated to react with primary amines (e.g., on a protein or other biomolecule). A common method is to use 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This two-step process forms a more stable amine-reactive NHS ester. The activation reaction is most efficient at a pH of 4.5-7.2, while the subsequent reaction with the amine is favored at a pH of 7-8.
Troubleshooting Guide
This guide addresses potential side reactions and other common problems encountered during experiments with this compound.
Issue 1: Low or No Conjugation to TCO-labeled Molecule
Possible Causes:
-
Degradation of this compound: The tetrazine ring can be susceptible to degradation, particularly at high pH.
-
Inefficient Activation of Carboxylic Acid: Incomplete conversion of the carboxylic acid to an active ester will result in poor conjugation to amine-containing molecules.
-
Hydrolysis of Activated Ester: The NHS ester intermediate is susceptible to hydrolysis, especially in aqueous buffers.
-
Steric Hindrance: The accessibility of the tetrazine or TCO moiety may be limited.
Solutions:
-
pH Control: Maintain a pH between 6 and 9 for the tetrazine-TCO ligation reaction. For the initial EDC/NHS activation of the carboxylic acid, perform the reaction at pH 5-6, and then adjust the pH to 7.2-7.5 before adding the amine-containing molecule.
-
Optimize Activation Reaction: Use a fresh solution of EDC and NHS. Ensure the reaction is performed in an appropriate buffer, such as MES buffer at pH 5-6.
-
Minimize Hydrolysis: Prepare the activated Me-Tz-PEG4-NHS ester immediately before use. Avoid prolonged storage in aqueous solutions.
-
PEG Spacer: The PEG4 spacer in this compound helps to minimize steric hindrance.[5] If steric hindrance is still suspected, consider using a linker with a longer PEG chain.
Issue 2: Non-specific Labeling or Background Signal
Possible Causes:
-
Reaction with Nucleophiles: While methyltetrazines are more stable than other tetrazines, they can still potentially react with highly abundant nucleophiles, such as thiols (e.g., from glutathione or cysteine residues), especially with more electron-deficient tetrazines.
-
Hydrophobic Interactions: The molecule may non-specifically associate with proteins or other cellular components.
Solutions:
-
Control Reaction Time: The IEDDA reaction with TCO is extremely fast. Keep the reaction time as short as possible to minimize the potential for slower side reactions.
-
Purification: After the conjugation reaction, use appropriate purification methods such as size-exclusion chromatography or dialysis to remove any unreacted this compound and potential side products.
-
Blocking: If working with cells or tissues, use a blocking agent to minimize non-specific binding.
-
Use of Me-Tz Derivatives: The methyl group on this compound significantly increases its stability and reduces its reactivity towards thiols compared to unsubstituted tetrazines.
Quantitative Data Summary
| Parameter | Condition | Effect on this compound | Recommendation |
| pH | > 9 | Increased rate of tetrazine ring degradation. | Maintain pH between 6 and 9 for the ligation reaction. |
| 4.5 - 7.2 | Optimal for EDC/NHS activation of the carboxylic acid. | Use MES buffer at pH 5-6 for the activation step. | |
| 7 - 8 | Optimal for the reaction of the NHS-activated ester with amines. | Adjust pH to 7.2-7.5 before adding the amine-containing molecule. | |
| Nucleophiles (e.g., Thiols) | High concentrations | Potential for slow side reactions, though less likely with methyltetrazines. | Keep reaction times short and use purification methods to remove byproducts. |
| Temperature | Ambient | Generally suitable for the ligation reaction. | Store stock solutions at -20°C or -80°C for long-term stability. |
Experimental Protocols
Protocol 1: Activation of this compound with EDC/NHS
This protocol describes the activation of the carboxylic acid group of this compound to form an amine-reactive NHS ester.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Anhydrous DMSO or DMF
Procedure:
-
Equilibrate this compound, EDC, and NHS to room temperature before opening the vials.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Dissolve EDC and NHS in Activation Buffer immediately before use.
-
In a clean reaction tube, add the this compound solution.
-
Add the EDC and NHS solutions to the this compound solution. A typical molar ratio is 1:1.5:1.5 (this compound:EDC:NHS).
-
Incubate the reaction for 15-30 minutes at room temperature.
-
The resulting Me-Tz-PEG4-NHS ester solution is now ready for conjugation to an amine-containing molecule. It is recommended to use it immediately.
Protocol 2: Conjugation of Activated Me-Tz-PEG4-NHS Ester to a Protein
This protocol describes the conjugation of the activated Me-Tz-PEG4-NHS ester to a protein containing primary amines (e.g., lysine residues).
Materials:
-
Activated Me-Tz-PEG4-NHS ester solution (from Protocol 1)
-
Protein solution in an amine-free buffer (e.g., PBS: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Adjust the pH of the activated Me-Tz-PEG4-NHS ester solution to 7.2-7.5 with an appropriate buffer if necessary.
-
Add the activated Me-Tz-PEG4-NHS ester solution to the protein solution. The molar excess of the NHS ester will depend on the protein and the desired degree of labeling. A 10- to 20-fold molar excess is a common starting point.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purify the resulting Me-Tz-labeled protein using a suitable purification method to remove unreacted labeling reagent and quenching buffer.
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting logic for low product yield.
References
improving the reproducibility of Me-Tz-PEG4-COOH experiments
This technical support center provides troubleshooting guidance and frequently asked questions to improve the reproducibility of experiments involving Me-Tz-PEG4-COOH. It is intended for researchers, scientists, and drug development professionals working on bioconjugation, drug delivery, and imaging applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a heterobifunctional linker molecule. It contains a methyltetrazine (Me-Tz) group for bioorthogonal "click chemistry" and a carboxylic acid (-COOH) group for conjugation to amine-containing molecules. The PEG4 (polyethylene glycol) spacer enhances solubility and reduces steric hindrance.[1][2] Its primary application is in bioconjugation, where it's used to link molecules together, for example, in the creation of antibody-drug conjugates (ADCs).[3] The methyltetrazine group reacts specifically with a trans-cyclooctene (TCO) group in a reaction known as the inverse electron demand Diels-Alder (iEDDA) cycloaddition.[3][4] This reaction is very fast and selective, allowing for efficient conjugation in complex biological environments.[4][5]
Q2: How should this compound be stored?
A2: this compound should be stored at -20°C in a desiccated environment to prevent degradation.[2] Stock solutions, typically in solvents like DMSO or DMF, should also be stored at -20°C or -80°C for long-term stability.[3] It is recommended to allow the reagent to warm to room temperature before opening to prevent condensation.[6]
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is soluble in a variety of organic solvents, including dimethylsulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane (DCM).[7] The PEG4 spacer also provides enhanced solubility in aqueous buffers.[1][8] For biological applications, it is common to first dissolve the compound in a small amount of a water-miscible organic solvent like DMSO and then dilute it into the aqueous reaction buffer.[1]
Q4: What is the role of the PEG4 spacer in this compound?
A4: The polyethylene glycol (PEG) spacer serves several important functions:
-
Increases Hydrophilicity: The PEG4 spacer significantly enhances the water solubility of the molecule, which is crucial for reactions in aqueous biological buffers.[1][8]
-
Reduces Steric Hindrance: The flexible PEG arm physically separates the reactive methyltetrazine group from the conjugated biomolecule, improving its accessibility and leading to more efficient reactions.[1]
-
Prevents Aggregation: By increasing the solubility of the conjugate, the PEG spacer helps to prevent aggregation.[1]
Troubleshooting Guide
Issue 1: Low Conjugation Yield
| Potential Cause | Troubleshooting Steps |
| Poor Solubility of Reactants | Pre-dissolve this compound and the TCO-modified molecule in a minimal amount of a water-miscible organic solvent (e.g., DMSO, DMF) before adding to the aqueous reaction buffer. Ensure the final concentration of the organic solvent is low enough (typically <10%) to not affect the biomolecule's stability.[1] |
| Steric Hindrance | The PEG4 spacer is designed to minimize steric hindrance.[1] However, if conjugation is still inefficient, consider using a linker with a longer PEG chain (e.g., PEG8, PEG12) to further distance the reactive groups. |
| Hydrolysis of Activated Ester | If activating the carboxylic acid of this compound with NHS ester, be aware that it can hydrolyze in aqueous solutions. Perform the reaction promptly after activation and maintain a pH of 7-9 for optimal amine reactivity.[9] |
| Incorrect Molar Ratio of Reactants | Optimize the molar ratio of this compound to the TCO-containing molecule. A slight excess (1.5-5 equivalents) of the tetrazine reagent is often recommended to drive the reaction to completion.[5] |
| Degradation of Reactants | Ensure that both the this compound and the TCO-modified molecule have been stored correctly and are not degraded. Use freshly prepared TCO-modified biomolecules when possible.[1] |
Issue 2: Non-Specific Binding or Aggregation of Conjugates
| Potential Cause | Troubleshooting Steps |
| Hydrophobic Interactions | The PEG4 spacer enhances hydrophilicity, but if the conjugated molecule is very hydrophobic, aggregation can still occur.[1] Consider using a purification method like size-exclusion chromatography (SEC) to remove aggregates. |
| Insufficient PEGylation | If aggregation is a persistent issue, using a linker with a longer PEG chain may improve the solubility and stability of the final conjugate. |
| Inappropriate Buffer Conditions | Ensure the reaction buffer is compatible with the biomolecule and does not promote aggregation. Maintain an appropriate pH and ionic strength. |
Issue 3: Difficulty in Purifying the Final Conjugate
| Potential Cause | Troubleshooting Steps |
| Unreacted Reagents | Remove unreacted this compound or the TCO-modified molecule using size-exclusion chromatography (SEC), dialysis, or spin filtration, depending on the size of the conjugate. |
| Presence of Aggregates | Use size-exclusion chromatography (SEC) to separate the desired conjugate from high-molecular-weight aggregates. |
| Similar Properties of Starting Material and Product | If the starting material and the conjugate have very similar properties, purification can be challenging. Consider incorporating an affinity tag into one of the reactants to facilitate purification. |
Experimental Protocols
Activation of this compound and Conjugation to a Primary Amine
This protocol describes the activation of the carboxylic acid group of this compound using EDC and NHS, followed by conjugation to a protein with available primary amine groups (e.g., lysine residues).
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Amine-containing protein (e.g., antibody)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Allow this compound, EDC, and NHS to warm to room temperature.
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL).
-
Prepare fresh stock solutions of EDC and NHS in reaction buffer or anhydrous DMSO.
-
Prepare the protein solution in the reaction buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, mix this compound with EDC and NHS in the appropriate molar ratio (e.g., 1:1.5:3).
-
Incubate the mixture for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation to Protein:
-
Add the activated Me-Tz-PEG4-NHS ester to the protein solution. The molar ratio of the activated linker to the protein will depend on the desired degree of labeling and should be optimized.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Purification:
-
Purify the Me-Tz-PEG4-labeled protein from unreacted linker and byproducts using a suitable method such as size-exclusion chromatography, dialysis, or spin filtration.
-
Inverse Electron Demand Diels-Alder (iEDDA) Click Reaction
This protocol describes the reaction between the Me-Tz-PEG4-labeled protein and a TCO-modified molecule.
Materials:
-
Me-Tz-PEG4-labeled protein
-
TCO-modified molecule
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the Me-Tz-PEG4-labeled protein and the TCO-modified molecule in the reaction buffer. A 1:1 to 1:1.5 molar ratio of Tz to TCO is typically used.[5]
-
-
Incubation:
-
Incubate the reaction mixture for 30-60 minutes at room temperature.[5] The reaction is often rapid, but the incubation time can be optimized.
-
-
Purification (if necessary):
-
If there is a significant excess of one of the reactants, purify the final conjugate using a suitable method like size-exclusion chromatography.
-
Visualizations
Caption: Workflow for a two-step this compound bioconjugation experiment.
Caption: The inverse electron demand Diels-Alder (iEDDA) cycloaddition reaction.
References
- 1. Methyltetrazine-PEG4-Amine | 1802908-05-9 | Benchchem [benchchem.com]
- 2. Bot Detection [iris-biotech.de]
- 3. medchemexpress.com [medchemexpress.com]
- 4. app1-c89-pub.pressidium.com - Tetrazine Click Chemistry [app1-c89-pub.pressidium.com]
- 5. interchim.fr [interchim.fr]
- 6. axispharm.com [axispharm.com]
- 7. Methyltetrazine-PEG4-acid, 1802907-91-0 | BroadPharm [broadpharm.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. escholarship.org [escholarship.org]
long-term storage conditions for Me-Tz-PEG4-COOH conjugates
This technical support center provides guidance on the long-term storage, handling, and troubleshooting of Me-Tz-PEG4-COOH conjugates for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For optimal stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1][2][3] Some suppliers also recommend dessication.[4]
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Stock solutions of this compound should be prepared in anhydrous solvents like DMSO or DMF.[2] It is recommended to aliquot the solution to avoid repeated freeze-thaw cycles.[5] For storage, sealed vials can be kept at -20°C for up to one month or at -80°C for up to six months.[5][6][7]
Q3: What is the appearance and solubility of this compound?
A3: this compound is typically a light pink solid or semi-solid, depending on the molecular weight.[1] It is soluble in water, chloroform, and DMSO at concentrations around 5 mg/mL.[1] The PEG spacer enhances its aqueous solubility.[1][8]
Q4: What are the main factors that can cause degradation of this compound?
A4: The tetrazine moiety is sensitive to light and temperature.[1] It can also be susceptible to nucleophilic attack, and some tetrazines show degradation in aqueous solutions, especially in the presence of nucleophiles like thiols (e.g., from L-cysteine).[9][10] The stability is generally improved by the methyl group on the tetrazine ring.[8][11]
Troubleshooting Guide
Problem 1: Loss of reactivity in click chemistry reactions.
-
Possible Cause 1: Improper Storage. The compound may have degraded due to exposure to light, moisture, or elevated temperatures.
-
Possible Cause 2: Degradation in Solution. The stock solution may be too old or have undergone multiple freeze-thaw cycles.
-
Possible Cause 3: Incompatible Reaction Buffer. The pH or components of your reaction buffer may be degrading the tetrazine.
-
Solution: Review the literature for optimal reaction conditions. Tetrazine reactions are typically performed in aqueous buffers at neutral to slightly acidic pH. Avoid strong acids/alkalis and strong oxidizing/reducing agents.[6]
-
Problem 2: Unexpected peaks in analytical characterization (e.g., HPLC, LC-MS).
-
Possible Cause: Decomposition. The presence of additional peaks may indicate the degradation of the this compound conjugate.
-
Solution: Analyze a fresh sample of the conjugate to confirm its purity. If the new sample is pure, the previously used material has likely degraded. Refer to the storage and handling guidelines to prevent future degradation. Consider running a stability study under your experimental conditions (see Experimental Protocols section).
-
Quantitative Data Summary
For easy comparison, the following table summarizes the recommended storage conditions for this compound.
| Form | Storage Temperature | Duration | Key Considerations |
| Solid | -20°C | Up to 12 months (re-test recommended)[1] | Protect from light and moisture.[1][2] |
| Solution in Anhydrous Solvent | -20°C | Up to 1 month[5][6][7] | Aliquot to avoid freeze-thaw cycles.[5] |
| Solution in Anhydrous Solvent | -80°C | Up to 6 months[5][6][7] | Aliquot to avoid freeze-thaw cycles.[5] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by HPLC
This protocol provides a general method for assessing the stability of this compound under specific experimental conditions (e.g., in a particular buffer or at a certain temperature).
-
Preparation of Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a known concentration (e.g., 10 mg/mL).
-
Incubation: Dilute the stock solution into the buffer or solvent of interest to the final experimental concentration. Incubate the solution under the desired conditions (e.g., 37°C, room temperature, protected from light).
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the solution.
-
HPLC Analysis: Analyze each aliquot by reverse-phase HPLC.
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A suitable gradient to resolve the parent compound from potential degradation products (e.g., 5-95% B over 20 minutes).
-
Detection: Monitor the elution profile at a wavelength appropriate for the tetrazine chromophore (typically around 520-540 nm and also at a lower wavelength like 254 nm).
-
-
Data Analysis: Quantify the peak area of the intact this compound at each time point. A decrease in the peak area over time indicates degradation. The appearance of new peaks can provide information about the degradation products.
Visualizations
Caption: Troubleshooting workflow for failed reactions.
References
- 1. nanocs.net [nanocs.net]
- 2. Tetrazine-PEG5-NHS ester, CAS 1682653-80-0 | AxisPharm [axispharm.com]
- 3. Bot Detection [iris-biotech.de]
- 4. vectorlabs.com [vectorlabs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted Cyclopropene Mini-tags for Tetrazine Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Light-activated tetrazines enable precision live-cell bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methyltetrazine-PEG4-acid, 1802907-91-0 | BroadPharm [broadpharm.com]
Validation & Comparative
comparing Me-Tz-PEG4-COOH with other PEG linkers.
A Comprehensive Comparison of Me-Tz-PEG4-COOH and Other PEG Linkers for Bioconjugation
Introduction
Polyethylene glycol (PEG) linkers are integral components in the development of advanced bioconjugates, particularly in the realm of antibody-drug conjugates (ADCs). Their primary function is to connect a targeting moiety, such as an antibody, to a payload, like a cytotoxic drug. The choice of linker profoundly influences the overall properties of the conjugate, including its solubility, stability, pharmacokinetics, and efficacy. This compound is a specific type of PEG linker that combines a methyltetrazine (Me-Tz) group for bioorthogonal "click" chemistry, a short four-unit PEG chain (PEG4) to enhance hydrophilicity, and a carboxylic acid (COOH) for conjugation to amine-containing molecules. This guide provides a detailed comparison of this compound with other PEG linkers, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
The Role of PEG Linkers in Bioconjugates
PEG linkers offer several advantages in the design of bioconjugates:
-
Enhanced Solubility: Many potent cytotoxic drugs are hydrophobic. The hydrophilic nature of PEG linkers improves the solubility of the entire conjugate, preventing aggregation and improving formulation characteristics.[1][2][3]
-
Improved Pharmacokinetics: The PEG chain can shield the conjugate from proteolytic degradation and reduce renal clearance, thereby extending its circulation half-life.[1][2]
-
Reduced Immunogenicity: PEGylation can mask potential epitopes on the bioconjugate, reducing the likelihood of an immune response.[1]
-
Controlled Drug Release: The linker can be designed to be stable in circulation and release the payload only upon reaching the target site, for example, through cleavage by specific enzymes within the target cell.
This compound: A Bioorthogonal Approach
This compound belongs to a class of linkers that utilize bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained alkene, such as trans-cyclooctene (TCO).[4] This reaction is exceptionally fast and proceeds with high specificity under physiological conditions, without the need for a catalyst.[5][6]
The key features of this compound are:
-
Methyltetrazine (Me-Tz): The methyl group enhances the stability of the tetrazine ring compared to unsubstituted tetrazines.[7]
-
PEG4 Spacer: The short PEG chain provides a balance of hydrophilicity without adding significant molecular weight.
-
Carboxylic Acid (COOH): This functional group allows for straightforward conjugation to primary amines (e.g., lysine residues on an antibody) through the formation of a stable amide bond, typically using carbodiimide chemistry (e.g., with EDC and NHS).[8]
Comparison of PEG Linker Properties
The performance of a PEG linker is determined by several factors, including the reactive groups, the length of the PEG chain, and its architecture (linear vs. branched).
Reactivity: Tetrazine vs. Other Chemistries
The choice of conjugation chemistry is critical for the efficiency and specificity of the labeling process.
| Linker Chemistry | Reactive Partner | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Advantages | Key Disadvantages |
| Tetrazine (e.g., Me-Tz) | trans-Cyclooctene (TCO) | ~1 - 2.6 x 10⁴ | Extremely fast, bioorthogonal, no catalyst needed.[5][6][9][10] | Requires pre-modification of one molecule with TCO. |
| Maleimide | Thiol | ~10² - 10³ | High reactivity and specificity for thiols. | Potential for retro-Michael addition (instability), reaction with other nucleophiles. |
| NHS Ester | Amine | ~10¹ - 10² | Reacts readily with primary amines. | Hydrolytically unstable, can react with multiple lysine residues leading to heterogeneity. |
| Azide (Click Chemistry) | Alkyne (CuAAC) | ~10² - 10³ | High efficiency and specificity. | Requires a cytotoxic copper catalyst. |
| Azide (Click Chemistry) | Cyclooctyne (SPAAC) | ~1 | Bioorthogonal, no catalyst needed. | Slower kinetics compared to tetrazine ligation. |
Data compiled from multiple sources and represents typical ranges. Actual rates can vary based on specific reagents and reaction conditions.
Impact of PEG Chain Length
The length of the PEG spacer significantly impacts the physicochemical and biological properties of the resulting conjugate.
| Property | Short PEG Linkers (e.g., PEG4) | Long PEG Linkers (e.g., PEG12, PEG24) | Experimental Evidence |
| Solubility | Moderate improvement. | Significant improvement, especially for highly hydrophobic payloads. | Hydrophilic PEG linkers enable higher drug-to-antibody ratios (DARs) by solubilizing hydrophobic payloads.[1] |
| Pharmacokinetics (PK) | Can lead to faster clearance compared to longer PEGs in some cases.[11] | Generally leads to slower clearance and longer half-life up to a certain threshold (e.g., PEG8).[12][13] | A study on MMAE conjugates showed that longer PEG chains resulted in slower clearance, with a plateau observed around PEG8.[12][13] |
| In Vitro Cytotoxicity | May have a lesser impact on cytotoxicity. | Can sometimes reduce the cytotoxic activity of the payload.[14] | In a study with affibody-drug conjugates, a 10 kDa PEG insertion reduced in vitro cytotoxicity by 22-fold compared to a non-PEGylated version.[14] |
| Tumor Penetration | Potentially better for smaller conjugates. | May be hindered for very large conjugates. | |
| Steric Hindrance | Minimal steric hindrance. | Can provide better separation between the antibody and payload, potentially improving target binding. |
Linker Architecture: Linear vs. Branched
The overall shape of the PEG linker also plays a crucial role.
| Property | Linear PEG Linkers | Branched PEG Linkers | Experimental Evidence |
| Payload Capacity | Typically used for single payload attachment. | Can be used for multivalent conjugation, allowing for higher drug loading.[2][] | Branched or multi-arm PEG linkers enable conjugation of hydrophobic drugs at higher DARs without causing aggregation.[2] |
| Hydrodynamic Volume | Smaller hydrodynamic volume for a given molecular weight. | Larger hydrodynamic volume, which can lead to longer circulation times.[16] | Therapeutic proteins conjugated with branched PEGs have shown extended in vivo circulation half-lives compared to their linear counterparts.[16] |
| Stability & PK | Can improve the stability and pharmacokinetic profile of ADCs, especially at high DARs.[17] | Amide-coupled ADCs with two pendant 12-unit PEG chains showed slower clearance rates than those with a linear 24-unit PEG oligomer.[17] |
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of different linkers. Below are outlines for key experiments.
Antibody-Drug Conjugation Protocol
This protocol describes the conjugation of a this compound linker to an antibody, followed by the bioorthogonal ligation of a TCO-containing payload.
Caption: Workflow for ADC synthesis using a this compound linker.
Methodology:
-
Antibody Activation: Dissolve the antibody in phosphate-buffered saline (PBS) at pH 7.4. Prepare a stock solution of this compound in an organic solvent like DMSO. Prepare a fresh solution of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS) in water. Add the linker and the EDC/Sulfo-NHS solution to the antibody solution and incubate at room temperature for 2 hours.
-
Purification: Remove excess linker and reagents by size-exclusion chromatography (SEC) using an appropriate column (e.g., Sephadex G-25) equilibrated with PBS.
-
Bioorthogonal Ligation: Add the TCO-functionalized payload to the purified antibody-tetrazine conjugate. Incubate the reaction mixture at 37°C for 1 hour.
-
Characterization: The final ADC can be characterized by UV-Vis spectroscopy to determine the drug-to-antibody ratio (DAR), and by SEC to assess for aggregation.
In Vitro Stability Assay
This protocol assesses the stability of the linker and the conjugate in plasma.
Caption: Workflow for in vitro plasma stability assay of an ADC.
Methodology:
-
Incubation: The ADC is incubated in human or mouse plasma at a concentration of 1 mg/mL at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).
-
Sample Preparation: At each time point, the plasma proteins are precipitated by adding an equal volume of acetonitrile. The samples are centrifuged, and the supernatant is collected.
-
Analysis: The amount of released payload in the supernatant and the amount of intact ADC are quantified using a suitable analytical method, such as LC-MS or RP-HPLC.
Peptide Mapping for Conjugation Site Analysis
Peptide mapping is used to identify the specific amino acid residues on the antibody where the linker has been attached.[18][19][20][21]
Caption: Workflow for peptide mapping to identify conjugation sites.
Methodology:
-
Sample Preparation: The ADC is denatured (e.g., with urea), reduced (with DTT to break disulfide bonds), and alkylated (with iodoacetamide to cap free cysteines).[19]
-
Enzymatic Digestion: The protein is digested with a specific protease, most commonly trypsin, which cleaves after lysine and arginine residues.[21]
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by reverse-phase high-performance liquid chromatography (RP-HPLC) coupled to a mass spectrometer.
-
Data Analysis: The MS/MS data is used to sequence the peptides. By comparing the peptide map of the ADC to that of the unconjugated antibody, peptides with a mass shift corresponding to the linker-drug moiety can be identified, thus pinpointing the site of conjugation.
Conclusion
The selection of a PEG linker is a critical decision in the design of bioconjugates that requires careful consideration of the desired properties of the final product. This compound offers the significant advantage of rapid and specific bioorthogonal conjugation, which can lead to more homogeneous products under mild conditions.
-
For applications requiring extremely fast and specific conjugation at low concentrations, This compound is an excellent choice due to its bioorthogonal reactivity.
-
When comparing PEG chain lengths, shorter linkers like PEG4 may be suitable for conjugates where a minimal increase in size is desired, while longer linkers (PEG8 and above ) are generally better for maximizing solubility and circulation half-life, though they may slightly decrease the in vitro potency of the payload.
-
In terms of architecture, branched PEG linkers provide an opportunity to increase the drug-to-antibody ratio and may offer superior pharmacokinetic profiles for highly loaded conjugates compared to linear linkers.
Ultimately, the optimal linker is application-dependent, and a thorough evaluation of different linker types, lengths, and architectures is necessary to achieve the desired therapeutic or diagnostic outcome. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies.
References
- 1. labinsights.nl [labinsights.nl]
- 2. adcreview.com [adcreview.com]
- 3. purepeg.com [purepeg.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 6. broadpharm.com [broadpharm.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Methyltetrazine-PEG4-acid, 1802907-91-0 | BroadPharm [broadpharm.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 12. Clinical Pharmacology of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. RP-HPLC Peptide Mapping to Determine Pegylation Sites of PEG-rhGH [journal11.magtechjournal.com]
- 19. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]
- 20. emerypharma.com [emerypharma.com]
- 21. elementlabsolutions.com [elementlabsolutions.com]
A Head-to-Head Comparison of Me-Tz-PEG4-COOH and NHS-Esters for Amine Labeling
For researchers, scientists, and drug development professionals seeking to covalently modify proteins, antibodies, or other biomolecules through primary amines, the choice of labeling chemistry is a critical decision that impacts conjugation efficiency, stability, and the preservation of biological activity. This guide provides an in-depth, objective comparison between two prominent approaches: the bioorthogonal handle, Me-Tz-PEG4-COOH, and the classic, widely-used N-hydroxysuccinimide (NHS) esters.
This comparison will delve into the fundamental chemistry, reaction protocols, and performance characteristics of each method, supported by experimental data and visual workflows to aid in the selection of the most appropriate strategy for your research needs.
At a Glance: Key Differences
| Feature | This compound | NHS-Ester |
| Reaction with Amines | Indirect: Requires activation of the carboxylic acid to an NHS-ester prior to reaction with amines. | Direct: NHS-ester is a reactive group that directly couples with primary amines. |
| Reaction Type | Two-step: 1. Carboxylic acid activation. 2. Amine coupling. (Can be a one-pot reaction). Alternatively, a pre-activated Me-Tz-PEG4-NHS ester can be used for a one-step reaction. | One-step: Direct reaction between the NHS-ester and the amine. |
| Resulting Linkage | Stable amide bond. | Stable amide bond.[1][2] |
| Key Advantage | Introduces a bioorthogonal tetrazine handle for subsequent, highly specific ligation with a trans-cyclooctene (TCO)-modified molecule. | Simplicity and a long history of successful use in bioconjugation. |
| Considerations | Potential for side reactions during the activation step. Stability of the tetrazine moiety under certain conditions. | Susceptible to hydrolysis, especially at higher pH. Can react with other nucleophiles, though reaction with primary amines is most efficient. |
| Downstream Applications | Enables multi-step labeling and click chemistry applications. | Primarily for direct labeling with a reporter molecule (e.g., fluorophore, biotin). |
Chemical Principles and Reaction Mechanisms
NHS-Ester Chemistry: The Direct Approach
N-hydroxysuccinimide esters are one of the most common and well-established amine-reactive chemical groups used for bioconjugation.[3][4] The reaction proceeds via a nucleophilic attack of the primary amine on the carbonyl group of the NHS ester, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[1][2]
This reaction is highly dependent on pH. At acidic pH, the primary amine is protonated and non-nucleophilic. The optimal pH range for NHS-ester reactions is typically between 7.2 and 9.0, with a commonly used pH of 8.3-8.5 for efficient labeling of proteins and antibodies.[5][6][7] A significant competing reaction is the hydrolysis of the NHS-ester, which increases with pH. Therefore, careful control of the reaction pH and prompt use of the dissolved NHS-ester are crucial for successful conjugation.
This compound: A Two-Step Path to Bioorthogonality
This compound itself is not reactive towards amines. The carboxylic acid moiety must first be activated to an amine-reactive species. This is typically achieved by converting it into an NHS-ester in situ using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
The process involves two sequential steps, which can often be performed in a single pot:
-
Activation: EDC reacts with the carboxylic acid of this compound to form a highly reactive O-acylisourea intermediate. This intermediate can then react with NHS to form a more stable NHS-ester.
-
Amine Coupling: The newly formed Me-Tz-PEG4-NHS ester then reacts with the primary amine on the biomolecule to form a stable amide bond, identical to that formed with a standard NHS-ester.
Alternatively, a pre-synthesized Me-Tz-PEG4-NHS ester can be used, simplifying the procedure to a one-step reaction analogous to using any other NHS-ester. The key advantage of this approach is the introduction of the methyltetrazine (Me-Tz) group, a bioorthogonal handle that can specifically and efficiently react with a trans-cyclooctene (TCO) partner through an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This "click chemistry" reaction is extremely fast and proceeds under mild, physiological conditions without the need for a catalyst.
Performance Comparison: A Data-Driven Perspective
| Parameter | This compound (via EDC/NHS) / Me-Tz-PEG4-NHS Ester | Standard NHS-Ester | Supporting Data Insights |
| Labeling Efficiency | Efficiency is dependent on the activation step for this compound. The efficiency of the subsequent amine coupling is comparable to standard NHS-esters. Using a pre-activated Me-Tz-PEG4-NHS ester would yield similar efficiencies to other NHS-esters, influenced by factors like concentration, pH, and temperature. | Labeling efficiency can be high but is significantly affected by the hydrolysis of the NHS-ester. Protein concentration also plays a role, with higher concentrations generally leading to better efficiency. | A study on NHS ester-to-amine coupling for DNA labeling showed that the concentration of the organic co-solvent (DMSO) can impact labeling efficiency.[8] |
| Reaction Speed | The overall process for this compound is longer due to the initial activation step. The amine coupling step itself has kinetics similar to standard NHS-esters. | The reaction can be rapid, often completed within 1-2 hours at room temperature. However, longer incubation times may be required for optimal labeling. | NHS-ester reactions are typically incubated for at least 4 hours at room temperature or overnight on ice.[5] |
| Stability of Reagent | This compound is a stable carboxylic acid. The activated Me-Tz-PEG4-NHS ester is susceptible to hydrolysis, similar to other NHS-esters. The methyltetrazine moiety is generally stable under typical bioconjugation conditions (pH 7-9) but can be sensitive to harsh conditions like very high pH or the presence of certain reducing agents. | NHS-esters are sensitive to moisture and should be stored desiccated at low temperatures. In aqueous solutions, their half-life can range from hours at neutral pH to minutes at pH 8.6.[2] | The half-life of hydrolysis for NHS-esters is approximately 4-5 hours at pH 7 and 0°C, and this decreases to 10 minutes at pH 8.6 and 4°C.[2] Methyltetrazines are among the most stable tetrazines available. |
| Stability of Conjugate | The resulting amide bond is highly stable. The stability of the tetrazine moiety on the conjugate is generally good under physiological conditions. | The amide bond formed is very stable.[1] | Amide bonds are one of the most stable covalent linkages used in bioconjugation. |
| Specificity | The EDC/NHS activation step can potentially lead to cross-linking of the biomolecule if it contains both amines and carboxylic acids. The subsequent amine coupling is specific for primary amines. The downstream tetrazine-TCO reaction is highly specific and bioorthogonal. | NHS-esters react primarily with primary amines (lysine side chains and N-terminus). Some reaction with other nucleophiles like tyrosines, serines, and cysteines can occur but is generally less efficient and the resulting linkages are less stable. | NHS-esters are considered highly selective for primary aliphatic amines.[1] |
Experimental Protocols
Protocol 1: Amine Labeling using a Standard NHS-Ester
This protocol is a general guideline for labeling a protein with a generic NHS-ester reagent.
Materials:
-
Protein solution (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
NHS-ester labeling reagent
-
Anhydrous DMSO or DMF
-
Reaction buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5[5][7]
-
Quenching buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., gel filtration)
Procedure:
-
Prepare the Protein: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[7]
-
Prepare the NHS-Ester: Immediately before use, dissolve the NHS-ester in DMSO or DMF to a stock concentration of 10 mg/mL.
-
Calculate Reagent Amount: Determine the desired molar excess of the NHS-ester to the protein. A common starting point is a 10-20 fold molar excess.
-
Reaction: Add the calculated volume of the NHS-ester stock solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light if the label is a fluorophore.
-
Quenching (Optional): Add quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes to stop the reaction.
-
Purification: Remove excess, unreacted labeling reagent by gel filtration or dialysis.
Protocol 2: Amine Labeling using this compound and EDC/NHS
This protocol describes the two-step, one-pot method for labeling a protein with this compound.
Materials:
-
Protein solution in an amine-free buffer (e.g., MES buffer, pH 6.0 for activation, then phosphate buffer, pH 7.2-7.5 for coupling)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Anhydrous DMSO or DMF
-
Quenching buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., gel filtration)
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in DMSO or DMF to a stock concentration of 10 mg/mL.
-
Prepare fresh solutions of EDC and NHS in anhydrous DMSO or water.
-
-
Activation:
-
In a microcentrifuge tube, add the desired amount of this compound.
-
Add a 1.5 to 5-fold molar excess of both EDC and NHS over the this compound.
-
Incubate at room temperature for 15-30 minutes to activate the carboxylic acid.
-
-
Amine Coupling:
-
Add the activated Me-Tz-PEG4-NHS ester mixture to the protein solution (in a buffer with pH 7.2-7.5).
-
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): Stop the reaction by adding quenching buffer.
-
Purification: Purify the labeled protein using a suitable method like gel filtration to remove unreacted reagents and byproducts.
Logical Workflow for Reagent Selection
Conclusion
The choice between this compound and a standard NHS-ester for amine labeling hinges on the ultimate goal of the conjugation. For direct, one-step labeling with a reporter molecule where simplicity and a well-established protocol are paramount, a standard NHS-ester is an excellent choice. However, if the experimental design requires a subsequent, highly specific and efficient bioorthogonal reaction, the introduction of a tetrazine handle via this compound (or its pre-activated NHS-ester form) is the superior strategy.
Researchers should carefully consider the trade-offs in terms of the number of reaction steps, potential for side reactions, and the stability of the reagents and final conjugate under their specific experimental conditions. By understanding the underlying chemistry and following optimized protocols, both methods can be effectively employed to generate valuable bioconjugates for a wide range of applications in research, diagnostics, and therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Understanding Methyltetrazine-Peg4-Nhs Ester | by Click Chemistry Tools | Medium [medium.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. researchgate.net [researchgate.net]
Methyltetrazine: A Superior Scaffold for Bioorthogonal Labeling
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of bioconjugation, the choice of chemical tools is paramount to the success of downstream applications. Among the plethora of bioorthogonal reactions, the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between tetrazines and strained alkenes has emerged as a powerful strategy for its exceptional kinetics and biocompatibility.[1][2] This guide provides a comprehensive comparison of methyltetrazine derivatives against other commonly used tetrazines, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific needs.
Key Advantages of Methyltetrazine Derivatives
Methyl-substituted tetrazines offer a compelling balance of stability and reactivity, making them a versatile choice for a wide range of bioorthogonal labeling applications.[3] While hydrogen-substituted tetrazines exhibit faster reaction kinetics, this often comes at the cost of reduced stability in aqueous environments.[4] Conversely, methyltetrazines provide enhanced stability, a crucial attribute for multi-step experimental workflows and in vivo studies, while still maintaining rapid reaction rates suitable for most applications.[3]
The primary advantages of methyltetrazine derivatives include:
-
Enhanced Stability: The methyl group imparts greater stability to the tetrazine ring, rendering it more resistant to degradation in aqueous buffers and biological media compared to its hydrogen-substituted counterparts.[4] This increased stability is critical for experiments requiring long incubation times or for in vivo applications where the probe must circulate for extended periods.
-
Rapid Reaction Kinetics: Despite being more stable, methyltetrazines still exhibit impressively fast reaction rates with strained dienophiles like trans-cyclooctene (TCO), ensuring efficient conjugation even at low concentrations.[2][3]
-
Biocompatibility: The IEDDA reaction proceeds efficiently under physiological conditions without the need for cytotoxic catalysts, making it ideal for live-cell imaging and in vivo studies.[1][5]
-
Versatility: Methyltetrazine can be readily functionalized with a variety of reactive handles, such as NHS esters for amine labeling, enabling its conjugation to a wide array of biomolecules including proteins, antibodies, and nucleic acids.[6]
Quantitative Comparison of Tetrazine Derivatives
The selection of a tetrazine derivative is often a trade-off between reaction speed and stability. The following tables summarize key quantitative data to facilitate an informed decision.
Table 1: Second-Order Rate Constants (k₂) of Tetrazine Derivatives with Dienophiles
| Tetrazine Derivative | Dienophile | Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
| 3-methyl-6-phenyl-1,2,4,5-tetrazine | TCO | ~1,000 - 26,000 | [7] |
| 3-H-6-phenyl-1,2,4,5-tetrazine | TCO | ~30,000 - 130,000 | [8] |
| 3,6-di-(2-pyridyl)-s-tetrazine | TCO | ~2,000 | [9] |
| 3-(p-aminophenyl)-1,2,4,5-tetrazine | Norbornene | ~1.9 | [9] |
| 3-methyl-6-phenyl-1,2,4,5-tetrazine | Norbornene | ~0.1 - 1.0 | [7] |
TCO: trans-cyclooctene
Table 2: Stability of Tetrazine Derivatives in Aqueous Media
| Tetrazine Derivative | Condition | Half-life (t₁/₂) | Reference |
| Methyl-substituted tetrazine | DMEM with 10% FBS at 37 °C | > 24 hours | [4] |
| H-substituted tetrazine | DMEM with 10% FBS at 37 °C | ~ 12 hours | [4] |
| Pyridyl-substituted tetrazine | DMEM with 10% FBS at 37 °C | < 1 hour | [4] |
Table 3: Fluorogenic Properties of Tetrazine Probes
| Tetrazine-Fluorophore Conjugate | Dienophile | Fluorescence "Turn-On" Ratio | Reference |
| Oregon Green-tetrazine | TCO | > 100-fold | [2] |
| BODIPY-tetrazine | TCO | > 100-fold | [2] |
| Tetramethylrhodamine-tetrazine | TCO | up to 76-fold | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and successful implementation of tetrazine-based bioconjugation.
Protocol 1: Labeling of Proteins with Methyltetrazine-NHS Ester
This protocol describes the labeling of primary amines on a protein with a methyltetrazine-NHS ester.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
Methyltetrazine-NHS ester (e.g., 3-methyl-6-phenyl-1,2,4,5-tetrazine-p-succinimidyl ester)
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Desalting column (e.g., PD-10)
Procedure:
-
Prepare Protein Solution: Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Prepare Tetrazine Solution: Immediately before use, dissolve the Methyltetrazine-NHS ester in DMSO or DMF to a concentration of 10 mg/mL.
-
Reaction: Add a 10- to 20-fold molar excess of the dissolved Methyltetrazine-NHS ester to the protein solution. Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
Purification: Remove the unreacted tetrazine and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the tetrazine.
Protocol 2: Live-Cell Imaging using Tetrazine-TCO Ligation
This protocol outlines the general steps for labeling and imaging a TCO-modified biomolecule on the surface of live cells with a fluorescent methyltetrazine probe.
Materials:
-
Live cells expressing the TCO-modified biomolecule of interest
-
Fluorescent methyltetrazine probe (e.g., MeTz-Fluorophore)
-
Cell culture medium
-
Imaging buffer (e.g., phenol red-free medium)
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Plate cells on a suitable imaging dish and allow them to adhere.
-
Labeling: Incubate the cells with the fluorescent methyltetrazine probe at a final concentration of 1-10 µM in cell culture medium for 30-60 minutes at 37 °C.
-
Washing: Gently wash the cells three times with pre-warmed imaging buffer to remove the unbound probe.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Visualizing the Chemistry and Workflow
To further clarify the underlying principles and experimental procedures, the following diagrams illustrate the key chemical reaction and a typical workflow.
Caption: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction.
Caption: Experimental Workflow for Protein Labeling and Imaging.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyltetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyltetrazine as a small live-cell compatible bioorthogonal handle for imaging enzyme activities in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methyltetrazine-SS-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validating Me-Tz-PEG4-COOH Conjugation: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the precise validation of bioconjugation is a critical step in the development of targeted therapeutics and diagnostics. This guide provides an objective comparison of mass spectrometry and other common analytical techniques for validating the successful conjugation of Me-Tz-PEG4-COOH to proteins, supported by experimental data and detailed protocols.
The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine (Tz) moiety, such as in Methyltetrazine-PEG4-Carboxylic Acid (this compound), and a strained alkene, like trans-cyclooctene (TCO), is a cornerstone of modern bioconjugation due to its rapid kinetics and high specificity in biological systems.[1][2] Confirmation of this covalent linkage is paramount to ensure the efficacy and safety of the resulting conjugate. Mass spectrometry stands as the gold standard for this validation, providing direct and precise measurement of the mass addition.
Mass Spectrometry: The Definitive Validation Tool
Mass spectrometry (MS) offers unambiguous confirmation of conjugation by accurately measuring the molecular weight of the resulting biomolecule.[3] The addition of each this compound linker results in a predictable mass shift, allowing for the determination of the drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs) or the degree of labeling in other protein conjugates.[4][5]
Two primary MS techniques are employed for this purpose: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Liquid Chromatography-Mass Spectrometry (LC-MS), often with an Electrospray Ionization (ESI) source.
Quantitative Data Summary
The following table illustrates the expected and observed mass data for a model protein, the monoclonal antibody Trastuzumab, after conjugation with this compound. The molecular weight of this compound is 436.56 g/mol .[6][7]
| Analyte | Expected Mass (Da) | Observed Mass (Da) | Mass Shift (Da) | Technique |
| Unconjugated Trastuzumab | ~148,000 | 148,002.5 | - | LC-MS |
| Trastuzumab + 1 this compound | 148,436.56 | 148,438.9 | 436.4 | LC-MS |
| Trastuzumab + 2 this compound | 148,873.12 | 148,875.2 | 872.7 | LC-MS |
| Trastuzumab + 3 this compound | 149,309.68 | 149,311.8 | 1309.3 | LC-MS |
| Trastuzumab + 4 this compound | 149,746.24 | 149,748.1 | 1745.6 | LC-MS |
Note: The expected mass is calculated based on the average molecular weight of the protein and the exact mass of the linker. The observed mass is a representative value from high-resolution mass spectrometry, which may include slight variations due to instrument calibration and adduct formation.
Experimental Workflow and Signaling Pathways
The overall process for conjugation and subsequent validation is depicted in the following workflow diagram.
Figure 1: Experimental workflow for the conjugation of this compound to a TCO-modified protein and subsequent validation.
Detailed Experimental Protocols
MALDI-TOF Mass Spectrometry Protocol
This protocol is adapted for the analysis of protein conjugates.
-
Sample Preparation:
-
The purified protein conjugate is buffer-exchanged into a volatile buffer like ammonium acetate using spin desalting columns.
-
The final concentration of the conjugate should be approximately 1 mg/mL.
-
-
Matrix Preparation:
-
Prepare a saturated solution of sinapinic acid in a 1:1 (v/v) solution of acetonitrile and 0.1% trifluoroacetic acid in water.
-
-
Spotting:
-
Mix the protein conjugate solution and the matrix solution in a 1:2 ratio.
-
Spot 1 µL of the mixture onto the MALDI plate and let it air dry completely.[8]
-
-
Data Acquisition:
-
Analyze the sample using a MALDI-TOF mass spectrometer in linear positive ion mode.
-
The laser power should be adjusted to be just above the ionization threshold to obtain optimal signal-to-noise ratios.[8]
-
The number of conjugated linkers can be calculated based on the mass difference between the unconjugated and conjugated protein peaks.[9]
-
LC-MS (ESI-QTOF) Protocol for Intact Protein Analysis
This protocol is suitable for obtaining high-resolution mass data of intact antibody conjugates.
-
Sample Preparation:
-
For antibody conjugates, deglycosylation is often recommended to reduce heterogeneity. This can be achieved by treating the sample with PNGase F.
-
Dilute the sample to 0.1-0.5 µg/µL in an appropriate buffer, such as 25 mM ammonium bicarbonate.[10]
-
-
Liquid Chromatography:
-
Column: A reversed-phase column suitable for protein separations, such as a C4 column (e.g., ACQUITY UPLC Protein BEH C4, 300 Å, 1.7 µm).[11]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient from 5-95% Mobile Phase B over 15-30 minutes.
-
Column Temperature: Elevated temperatures (e.g., 80°C) can improve peak shape for large proteins.[10]
-
-
Mass Spectrometry:
-
Instrument: An ESI-QTOF mass spectrometer (e.g., Waters Xevo G2-S QTof).
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 1.5 to 3.5 kV.
-
Source Temperature: 135 to 150°C.
-
Desolvation Temperature: 350 to 550°C.
-
The raw data containing the multiply charged ion series is then deconvoluted to obtain the zero-charge mass spectrum.
-
Comparison with Alternative Validation Methods
While mass spectrometry is the most definitive method, other techniques can provide valuable, albeit less direct, evidence of successful conjugation.
| Method | Principle | Advantages | Disadvantages |
| SDS-PAGE | Separation by molecular weight under denaturing conditions. | Simple, widely available, and cost-effective. Provides a visual indication of a mass increase. | Low resolution, band smearing can occur with PEGylated proteins due to interactions with SDS.[3][4] Does not provide an exact mass or DAR. |
| Native PAGE | Separation by size and charge under non-denaturing conditions. | Avoids the smearing issues seen in SDS-PAGE with PEGylated proteins, providing better resolution.[3] | Does not provide precise molecular weight information. |
| HPLC (Size-Exclusion or Reversed-Phase) | Separation based on size or hydrophobicity. | Can be used to assess purity, aggregation, and successful conjugation by observing shifts in retention time. | Indirect evidence of conjugation. Co-elution of unconjugated and conjugated species can occur. |
SDS-PAGE Protocol for Conjugation Analysis
-
Prepare a 4-12% gradient polyacrylamide gel.
-
Mix 5-10 µg of the unconjugated protein and the purified conjugate with Laemmli sample buffer.
-
Heat the samples at 95°C for 5 minutes.
-
Load the samples onto the gel and run at a constant voltage (e.g., 150 V) until the dye front reaches the bottom.
-
Stain the gel with Coomassie Brilliant Blue and destain.
-
A successful conjugation will be indicated by a band shift to a higher apparent molecular weight for the conjugated protein compared to the unconjugated control.[10]
Conclusion
For the definitive validation of this compound conjugation, mass spectrometry is the superior method, offering precise mass determination and the ability to quantify the degree of labeling. Both MALDI-TOF and LC-MS are powerful techniques, with the choice often depending on the specific protein and the level of detail required. Alternative methods such as SDS-PAGE and HPLC are useful for a preliminary assessment of conjugation and purity but lack the accuracy and detail of mass spectrometry. A multi-faceted approach, employing mass spectrometry as the primary validation tool, supplemented by chromatographic and electrophoretic methods, will provide the most comprehensive characterization of the bioconjugate.
References
- 1. Development of a potential high-throughput workflow to characterize sites of bioconjugation by immuno-affinity capture coupled to MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. a-native-sec-ms-workflow-and-validation-for-analyzing-drug-to-antibody-ratio-and-drug-load-distribution-in-cysteine-linked-antibody-drug-conjugates - Ask this paper | Bohrium [bohrium.com]
- 4. EP3423831B1 - Identification and quantification of conjugated peptides in antibody drug conjugates by mass spectrometry - Google Patents [patents.google.com]
- 5. Bot Detection [iris-biotech.de]
- 6. Methyltetrazine-PEG4-acid, 1802907-91-0 | BroadPharm [broadpharm.com]
- 7. Studies on polyethylene glycol-monoclonal antibody conjugates for fabrication of nanoparticles for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
- 10. waters.com [waters.com]
- 11. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Characterization of Me-Tz-PEG4-COOH Labeled Proteins by HPLC
For researchers, scientists, and drug development professionals, the precise characterization of labeled proteins is paramount for ensuring the quality, efficacy, and safety of bioconjugates. This guide provides a comprehensive comparison of protein labeling using Me-Tz-PEG4-COOH and a common alternative, NHS-PEG4-ester, with a focus on their characterization by High-Performance Liquid Chromatography (HPLC).
Comparison of Protein Labeling Reagents
The choice of labeling reagent is critical as it dictates the specificity, efficiency, and stability of the final conjugate. Here, we compare this compound, which utilizes bioorthogonal tetrazine ligation, with the widely used amine-reactive NHS-PEG4-ester.
| Feature | This compound | NHS-PEG4-Ester |
| Reaction Chemistry | Inverse electron-demand Diels-Alder cycloaddition (IEDDA) between a tetrazine (Tz) and a trans-cyclooctene (TCO) or other strained alkene.[1] | Acylation of primary amines (e.g., lysine residues and the N-terminus) by an N-hydroxysuccinimide (NHS) ester to form a stable amide bond.[2][3][4][5] |
| Specificity | Highly specific. The reaction is bioorthogonal, meaning it does not cross-react with other functional groups found in biological systems.[6] Labeling occurs only at the site of the TCO-modified amino acid. | Less specific. Reacts with all accessible primary amines on the protein surface, leading to a heterogeneous mixture of conjugates with varying degrees of labeling and positional isomers.[2] |
| Reaction Conditions | Typically performed under mild, physiological conditions (pH 7.0-8.0).[1] | Requires a slightly basic pH (typically 7-9) to favor the acylation of amines.[3][7] Prone to hydrolysis, especially at higher pH, which can reduce labeling efficiency.[3][7] |
| Labeling Efficiency | Generally high due to the fast reaction kinetics of the IEDDA reaction.[8][9] Can be influenced by the accessibility of the TCO group. | Can be variable and is highly dependent on reaction conditions such as pH, protein concentration, and reagent-to-protein molar ratio.[2][4] |
| Stability of Linkage | Forms a very stable covalent bond.[6] The resulting dihydropyridazine linkage is generally stable under physiological conditions. | Forms a stable amide bond.[5] However, the NHS ester itself is moisture-sensitive and can hydrolyze, leading to non-reactive species.[3][7] |
Experimental Protocols
Detailed and reproducible protocols are essential for the successful labeling and analysis of proteins. Below are generalized protocols for protein labeling with this compound (assuming the protein has been pre-modified with a TCO group) and NHS-PEG4-ester, followed by characterization using HPLC.
Protein Labeling Protocols
1. This compound Labeling via Tetrazine Ligation
This protocol assumes the protein of interest has been engineered or chemically modified to contain a trans-cyclooctene (TCO) moiety.
-
Materials:
-
TCO-modified protein in a non-amine-containing buffer (e.g., PBS, pH 7.4)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) if activating the carboxyl group for subsequent conjugation, or direct reaction with a pre-activated TCO protein.
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching reagent (optional, e.g., excess TCO-amine)
-
Desalting column (e.g., PD-10)
-
-
Procedure:
-
Prepare a stock solution of this compound in an organic solvent like DMSO.
-
If the carboxyl group of this compound needs to be activated for conjugation to a TCO-amine modified protein, pre-incubate this compound with EDC and NHS in an appropriate buffer.
-
Alternatively, for direct ligation, dissolve the TCO-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Add the this compound solution to the protein solution at a desired molar excess (e.g., 5- to 20-fold).
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The reaction progress can be monitored by HPLC.
-
(Optional) Quench the reaction by adding an excess of a small molecule containing the reactive partner (e.g., TCO-amine) to consume any unreacted this compound.
-
Remove excess, unreacted labeling reagent using a desalting column equilibrated with the desired storage buffer.
-
2. NHS-PEG4-Ester Labeling
-
Materials:
-
Protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS-PEG4-ester
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.0-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Desalting column (e.g., PD-10)
-
-
Procedure:
-
Dissolve the protein in the reaction buffer to a final concentration of 5-20 mg/mL.[2]
-
Immediately before use, prepare a 10 mM stock solution of NHS-PEG4-ester in anhydrous DMSO or DMF.[4]
-
Add the NHS-PEG4-ester stock solution to the protein solution. A common starting point is a 20-fold molar excess of the NHS ester.[4] The final concentration of the organic solvent should not exceed 10%.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.[4]
-
Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes.[7]
-
Remove unreacted labeling reagent and quenched reagent by buffer exchange using a desalting column.
-
HPLC Characterization Protocols
HPLC is a powerful tool for assessing the outcome of a labeling reaction. Size Exclusion Chromatography (SEC) is used to separate proteins based on their hydrodynamic radius, allowing for the quantification of monomer, aggregate, and fragment species. Reverse Phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity and can be used to resolve proteins with different degrees of labeling.
1. Size Exclusion Chromatography (SEC-HPLC)
-
Purpose: To assess the purity of the labeled protein, and to detect and quantify aggregates or fragments.
-
Typical System:
-
HPLC system with a UV detector
-
SEC column suitable for the molecular weight of the protein (e.g., with a pore size of 150-300 Å)
-
-
Mobile Phase:
-
Isocratic elution with a buffer such as 150 mM sodium phosphate, pH 7.0.[10]
-
-
Procedure:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Prepare the labeled protein sample by diluting it in the mobile phase to an appropriate concentration (e.g., 1 mg/mL).
-
Inject the sample onto the column.
-
Monitor the elution profile at 280 nm.
-
Analyze the chromatogram to determine the percentage of monomer, aggregates (eluting earlier), and fragments (eluting later).
-
2. Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Purpose: To determine the degree of labeling and to resolve different labeled species.
-
Typical System:
-
HPLC system with a UV detector
-
C4 or C18 reverse-phase column
-
-
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
B: Acetonitrile with 0.1% TFA
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the labeled protein sample.
-
Elute the proteins using a linear gradient of increasing organic solvent (e.g., 5% to 95% B over 30 minutes).
-
Monitor the elution at 220 nm or 280 nm.
-
The unlabeled protein will typically elute first, followed by the labeled species, with more highly labeled proteins having longer retention times due to increased hydrophobicity. The degree of labeling can be estimated by comparing the peak areas of the different species.
-
Visualizing the Workflow
The general workflow for labeling a protein and subsequently analyzing it by HPLC can be visualized as follows:
Caption: Experimental workflow for protein labeling and HPLC characterization.
Conclusion
The characterization of labeled proteins by HPLC is a critical step in bioconjugate development. The choice between this compound and alternatives like NHS-PEG4-ester depends on the specific requirements of the application. This compound offers high specificity and efficiency through bioorthogonal chemistry, leading to more homogeneous products. In contrast, NHS-PEG4-ester is a more traditional and widely used reagent that labels primary amines, often resulting in a heterogeneous mixture.
A combination of SEC-HPLC and RP-HPLC provides a comprehensive analytical toolkit for characterizing these conjugates. SEC is invaluable for assessing purity and aggregation, while RP-HPLC is well-suited for determining the degree of labeling and resolving different labeled species. By employing the detailed protocols and understanding the comparative advantages of each labeling strategy, researchers can ensure the production of well-characterized and reproducible protein conjugates for their downstream applications.
References
- 1. mdpi.com [mdpi.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 4. broadpharm.com [broadpharm.com]
- 5. NHS ester protocol for labeling proteins [abberior.rocks]
- 6. Site-specific bioorthogonal protein labelling by tetrazine ligation using endogenous β-amino acid dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 8. An Efficient Method for Labeling Single Domain Antibody Fragments with 18F Using Tetrazine-Trans-Cyclooctene Ligation and a Renal Brush Border Enzyme-Cleavable Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vectorlabs.com [vectorlabs.com]
- 10. SEC-HPLC Protocol - Creative Biolabs [neutab.creative-biolabs.com]
Assessing the In Vivo Stability of Me-Tz-PEG4-COOH Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stability of the linker is a critical attribute of an antibody-drug conjugate (ADC), directly influencing its efficacy and safety profile. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and reduced therapeutic index. Conversely, a linker that is too stable may not efficiently release the cytotoxic payload within the target cancer cell. This guide provides a comparative overview of the in vivo stability of the Me-Tz-PEG4-COOH linker, a bioorthogonal linker, against other commonly used linkers in ADC development.
The this compound linker utilizes the inverse-electron-demand Diels-Alder (iEDDA) reaction between a methyl-tetrazine (Me-Tz) and a trans-cyclooctene (TCO) for bioorthogonal conjugation. The polyethylene glycol (PEG4) spacer is incorporated to enhance hydrophilicity and improve pharmacokinetic properties. This guide will delve into the experimental data available for this linker and compare it with established alternatives such as valine-citrulline-PABC (VC-PABC) and maleimide-based linkers.
Comparative In Vivo Stability of ADC Linkers
The in vivo stability of an ADC linker is typically assessed by monitoring the pharmacokinetic (PK) profiles of the total antibody and the conjugated ADC over time. A key metric is the change in the drug-to-antibody ratio (DAR), which indicates the rate of drug deconjugation in circulation.
| Linker Type | General In Vivo Stability Characteristics | Key Cleavage Mechanism | Supporting Data Highlights |
| This compound | Data on the in vivo stability of ADCs utilizing this specific linker is emerging. Tetrazine-based bioorthogonal linkers are generally designed for high stability in circulation, with cleavage triggered by a specific reaction partner. | Bioorthogonal "click" reaction with a TCO-containing molecule. | While specific quantitative in vivo stability data for this compound in an ADC context is limited in publicly available literature, the inherent stability of the tetrazine-TCO ligation suggests high stability in the absence of the TCO partner. |
| Valine-Citrulline-PABC (VC-PABC) | This linker exhibits susceptibility to enzymatic cleavage by certain esterases present in rodent plasma, leading to premature drug release in preclinical mouse models.[1][2][3][4] Stability is generally higher in human and non-human primate plasma.[4] | Cathepsin B cleavage within the lysosome of target cells.[4] Susceptible to extracellular cleavage by carboxylesterase 1c (Ces1c) in mouse plasma.[1][2] | In a mouse pharmacokinetic study, an ADC with a VC-PABC linker showed a rapid decrease in the concentration of the antibody-conjugated drug (acDrug) and a corresponding decline in the DAR profile.[1] |
| Maleimide-based | Thiosuccinimide linkages formed from maleimide-thiol conjugation can be unstable in plasma and undergo a retro-Michael reaction, leading to drug-linker dissociation.[5][6] Modifications to the maleimide structure, such as hydrolysis to a ring-opened form, can significantly improve stability.[5][6] | Retro-Michael reaction in the presence of endogenous thiols (e.g., albumin).[5][6] | Studies have shown that ADCs with traditional maleimide linkers can lose a significant portion of their payload in vivo.[6] In contrast, self-hydrolyzing maleimides demonstrate improved stability, leading to better antitumor activity and reduced neutropenia in preclinical models.[5] |
Experimental Protocols for Assessing In Vivo Linker Stability
Accurate assessment of in vivo linker stability is crucial for the selection and optimization of ADC candidates. The following are detailed methodologies for key experiments.
Pharmacokinetic (PK) Analysis of Total and Conjugated Antibody by ELISA
This method quantifies the concentration of both the total antibody (conjugated and unconjugated) and the antibody-drug conjugate in plasma samples collected from preclinical models over time.
Experimental Workflow:
References
- 1. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates | Semantic Scholar [semanticscholar.org]
- 6. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
The Rise of Bioorthogonal Chemistry in Bioconjugation: A Comparative Analysis of Me-Tz-PEG4-COOH
For researchers, scientists, and drug development professionals, the strategic selection of a chemical linker is paramount in the design of targeted therapeutics such as antibody-drug conjugates (ADCs). The linker not only connects the targeting moiety to the payload but also profoundly influences the stability, efficacy, and safety of the final conjugate. In this guide, we provide a comprehensive comparison of Me-Tz-PEG4-COOH, a bioorthogonal linker, with other common alternatives, supported by experimental data to inform the design of next-generation bioconjugates.
This compound is a heterobifunctional linker that leverages the power of "click chemistry." It features a methyltetrazine (Me-Tz) group for bioorthogonal reaction, a hydrophilic polyethylene glycol (PEG4) spacer, and a carboxylic acid (-COOH) handle for conjugation to biomolecules. The cornerstone of its utility lies in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction between the tetrazine and a strained alkene, typically a trans-cyclooctene (TCO). This reaction is characterized by its exceptionally fast kinetics and high specificity, allowing for efficient conjugation in complex biological environments, even within living systems.[1][2]
Performance Comparison: this compound vs. Alternative Linkers
The performance of a linker in the context of bioconjugation, particularly for ADCs, can be evaluated based on several key parameters: conjugation efficiency, stability of the resulting conjugate, and the in vivo efficacy of the final product.
Conjugation Efficiency
Traditional maleimide-based conjugation targets the thiol groups of cysteine residues on the antibody. This can be achieved by reducing the interchain disulfide bonds. However, this process can sometimes lead to heterogeneous products and potentially impact the antibody's structure and function.[3] In contrast, the this compound linker, after activation of its carboxylic acid group to an N-hydroxysuccinimide (NHS) ester, reacts with primary amines (lysine residues) on the antibody. This is a well-established and robust method for antibody modification. The subsequent bioorthogonal ligation with a TCO-modified payload is highly efficient due to the rapid kinetics of the iEDDA reaction.[2]
Stability of the Conjugate
The stability of the linker is crucial to prevent premature release of the payload in circulation, which can lead to off-target toxicity and reduced therapeutic index. The succinimide thioether bond formed in maleimide-thiol conjugation has been shown to be susceptible to retro-Michael reactions, leading to deconjugation in the presence of endogenous thiols like glutathione.[4][5]
| Linker Type | Incubation Conditions | Remaining Conjugate (%) | Reference |
| Maleimide-PEG | 7 days at 37°C with 1 mM glutathione | < 70% | [6] |
| Mono-sulfone-PEG | 7 days at 37°C with 1 mM glutathione | > 90% | [6] |
| Tetrazine-cleavable linker ADC (tc-ADC) | Stored for 6 months | No degradation observed | [7] |
| Valine-citrulline linker ADC (vc-ADC) | Stored for 18 months | No degradation observed | [7] |
As the table above indicates, maleimide-based conjugates can exhibit significant instability. In one study, less than 70% of a maleimide-PEG conjugate remained intact after seven days of incubation with glutathione.[6] In contrast, a more stable mono-sulfone-PEG adduct retained over 90% of its conjugation under the same conditions.[6] While direct, long-term in vivo stability data for tetrazine-linked ADCs was not found in the provided search results, a study on a tetrazine-cleavable diabody conjugate showed no degradation after six months of storage.[7] It is important to note that the stability of the tetrazine ring itself can be influenced by its substituents, with some tetrazines showing instability under basic conditions or in the presence of reducing agents.[8]
In Vivo Efficacy
Ultimately, the success of a linker is determined by the in vivo performance of the resulting conjugate. A comparative study in mice bearing LS174T and OVCAR-3 tumors evaluated a tetrazine-cleavable diabody-drug conjugate (tc-ADC) against a conventional protease-cleavable valine-citrulline linked ADC (vc-ADC).
| ADC Type | Tumor Model | Outcome | Reference |
| Tetrazine-cleavable ADC (tc-ADC) | LS174T | Pronounced tumor growth delay, extended median survival (34-39 days) | [7] |
| Valine-citrulline ADC (vc-ADC) | LS174T | Initial transient effect, median survival of 17 days | [7] |
The results demonstrated a significant therapeutic advantage for the tetrazine-based system. The tc-ADC led to a pronounced delay in tumor growth and a median survival of 34-39 days, whereas the vc-ADC only had a transient effect with a median survival of 17 days, similar to the vehicle control.[7] This suggests that the bioorthogonal release mechanism of the tetrazine linker provided a more potent and sustained anti-tumor effect in this model.[7]
Experimental Protocols and Workflows
General Protocol for Antibody Conjugation with this compound
The following is a generalized two-step protocol for the conjugation of a payload to an antibody using this compound.
Step 1: Antibody Modification with Me-Tz-PEG4-NHS Ester
-
Preparation of Me-Tz-PEG4-NHS Ester: this compound is first activated to its corresponding N-hydroxysuccinimide (NHS) ester. This is typically achieved by reacting the carboxylic acid with a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Antibody Preparation: The antibody is prepared in a suitable buffer, typically phosphate-buffered saline (PBS) at a pH of 7.2-8.5. The buffer should be free of primary amines (e.g., Tris) that would compete with the lysine residues on the antibody for reaction with the NHS ester.
-
Conjugation Reaction: The activated Me-Tz-PEG4-NHS ester is added to the antibody solution at a specific molar excess to control the degree of labeling (DOL). The reaction is typically incubated for 1-2 hours at room temperature or 4°C.
-
Purification: The resulting tetrazine-modified antibody is purified from excess linker and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.
Step 2: Bioorthogonal Ligation with a TCO-Modified Payload
-
Payload Modification: The therapeutic payload is functionalized with a trans-cyclooctene (TCO) moiety.
-
Click Reaction: The TCO-modified payload is added to the purified tetrazine-modified antibody. The inverse-electron-demand Diels-Alder reaction proceeds rapidly and specifically under physiological conditions (PBS buffer, pH 6-9, room temperature).[2]
-
Final Purification: The final antibody-drug conjugate is purified to remove any unreacted payload.
Signaling Pathways and Logical Relationships
The application of this compound in constructing ADCs is predicated on a logical sequence of events designed to maximize therapeutic efficacy while minimizing off-target effects.
References
- 1. biorxiv.org [biorxiv.org]
- 2. broadpharm.com [broadpharm.com]
- 3. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit [frontiersin.org]
- 7. Chemically triggered drug release from an antibody-drug conjugate leads to potent antitumour activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Bioconjugation: Me-Tz-PEG4-COOH vs. Traditional Linkers in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision point in the design of antibody-drug conjugates (ADCs). A linker's stability, reactivity, and influence on the final conjugate's properties can significantly impact therapeutic efficacy and safety. This guide provides a comparative analysis of Me-Tz-PEG4-COOH, a bioorthogonal linker utilizing tetrazine-trans-cyclooctene (TCO) chemistry, against conventional amine-reactive (NHS ester) and thiol-reactive (maleimide) linkers. We present a synthesis of available data, detailed experimental protocols, and a visual representation of the conjugation workflow to aid in the selection of the optimal conjugation strategy.
The inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazine and TCO has emerged as a powerful tool for bioconjugation due to its exceptionally fast reaction kinetics and high specificity, even in complex biological milieu.[1] this compound, which incorporates a methyltetrazine moiety and a PEG4 spacer terminating in a carboxylic acid, leverages this "click chemistry" for the attachment of payloads to biomolecules. The PEG4 spacer enhances aqueous solubility and minimizes steric hindrance, contributing to the appeal of this linker system.[2]
Performance Comparison: A Data-Driven Look at Linker Technologies
To provide a clear comparison, the following table summarizes key performance indicators for this compound (via TCO-tetrazine ligation) versus NHS ester and maleimide-based conjugation methods. The data is compiled from various studies to offer a consolidated overview.
| Feature | This compound (TCO-Tetrazine) | NHS Ester (Amine-Reactive) | Maleimide (Thiol-Reactive) |
| Reaction Kinetics | Very fast (k > 800 M⁻¹s⁻¹)[1] | Moderate | Fast |
| Specificity | High (Bioorthogonal) | Moderate (Reacts with available amines) | High (Specific to free thiols) |
| Conjugation Efficiency | High, can achieve >99% conversion[3] | Variable, dependent on accessible lysines | High with accessible cysteines |
| Resulting Conjugate Stability | High (Stable dihydropyridazine linkage)[3] | High (Stable amide bond) | Variable (Thioether bond can undergo retro-Michael addition, leading to drug deconjugation)[4][5] |
| Control over Drug-to-Antibody Ratio (DAR) | High (Requires site-specific introduction of TCO) | Low (Results in a heterogeneous mixture of DARs) | High (Dependent on the number of available cysteine residues) |
| Reaction Conditions | Mild, aqueous buffers (pH 7.0-8.5)[2] | Mild, slightly alkaline pH (7-9) | Mild, neutral pH |
Experimental Protocols: A Step-by-Step Guide to Conjugation
Detailed methodologies are crucial for reproducible results. Below are representative protocols for antibody conjugation using this compound, preceded by the necessary antibody modification with a TCO group.
Protocol 1: Modification of Antibody with a TCO-NHS Ester
This initial step introduces the TCO moiety to the antibody, making it reactive towards the this compound linker.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
TCO-PEGn-NHS ester (dissolved in DMSO)
-
Desalting columns
Procedure:
-
Antibody Preparation: Buffer exchange the antibody into a suitable reaction buffer (e.g., 0.1 M NaHCO₃, pH 8.4) to a concentration of 1-5 mg/mL.[2]
-
NHS Ester Reaction: Immediately before use, prepare a 10 mM stock solution of the TCO-PEGn-NHS ester in anhydrous DMSO.
-
Conjugation: Add a 10- to 30-fold molar excess of the TCO-PEGn-NHS ester solution to the antibody solution. The final concentration of DMSO should not exceed 10%.[2]
-
Incubation: Incubate the reaction mixture for 1-3 hours at room temperature with gentle mixing.[2]
-
Purification: Remove excess, unreacted TCO-PEGn-NHS ester using a desalting column equilibrated with PBS, pH 7.4.
-
Characterization: Determine the degree of labeling (DOL), i.e., the number of TCO groups per antibody, using MALDI-TOF mass spectrometry.[2]
Protocol 2: Conjugation of TCO-Modified Antibody with this compound-Payload
This protocol describes the "click" reaction between the TCO-modified antibody and a payload that has been pre-functionalized with this compound.
Materials:
-
TCO-modified antibody (from Protocol 1)
-
This compound-activated payload
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Size-exclusion chromatography (SEC) system for purification
Procedure:
-
Reactant Preparation: Prepare a solution of the TCO-modified antibody in the reaction buffer. Dissolve the this compound-activated payload in a compatible solvent (e.g., DMSO).
-
Click Reaction: Add a 1.5- to 5-fold molar excess of the this compound-activated payload to the TCO-modified antibody solution.[3]
-
Incubation: Allow the reaction to proceed for 1-3 hours at room temperature.[3] The reaction progress can be monitored by observing the disappearance of the characteristic color of the tetrazine.
-
Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unreacted payload and other small molecules.
-
Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR) and confirm conjugate integrity. This is typically done using a combination of techniques:
-
UV/Vis Spectroscopy: To determine antibody and drug concentration.
-
Hydrophobic Interaction Chromatography (HIC): To assess the DAR distribution.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): To analyze the purity and stability of the conjugate.[6]
-
Mass Spectrometry (LC-MS): To confirm the molecular weight of the conjugate and determine the precise DAR.[3][6]
-
Visualizing the Workflow and Signaling Pathways
To further clarify the experimental process, the following diagrams, generated using Graphviz (DOT language), illustrate the key steps and relationships.
Caption: Experimental workflow for this compound conjugation.
Conclusion
The selection of a linker technology is a multifaceted decision that requires careful consideration of the specific application, the nature of the antibody and payload, and the desired properties of the final ADC. This compound, with its foundation in the rapid and highly specific TCO-tetrazine click chemistry, offers significant advantages in terms of reaction efficiency and the stability of the resulting conjugate. While traditional NHS ester and maleimide chemistries remain valuable tools, particularly for their established protocols and commercial availability, the bioorthogonal approach of this compound provides a powerful alternative for the development of next-generation, well-defined antibody-drug conjugates. The detailed protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions in this critical aspect of ADC design.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. escholarship.org [escholarship.org]
- 3. Rapid and Efficient Generation of Stable Antibody–Drug Conjugates via an Encoded Cyclopropene and an Inverse‐Electron‐Demand Diels–Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of PEG Spacer Length in Tetrazine Linkers: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of an appropriate linker is a critical determinant of the efficacy and safety of bioconjugates, particularly antibody-drug conjugates (ADCs). Tetrazine linkers, known for their rapid and specific bioorthogonal click chemistry with trans-cyclooctene (TCO), are increasingly popular. The incorporation of polyethylene glycol (PEG) spacers of varying lengths into these linkers offers a powerful tool to modulate the physicochemical and pharmacokinetic properties of the final conjugate. This guide provides an objective comparison of different length PEG spacers in tetrazine linkers, supported by experimental data and detailed protocols.
Impact of PEG Spacer Length on Key Bioconjugate Properties
The length of the PEG spacer in a tetrazine linker can significantly influence several critical parameters of a bioconjugate. These include the drug-to-antibody ratio (DAR), hydrophilicity, stability, and in vivo performance. The choice of an optimal PEG spacer length is often a balance between these factors to achieve the desired therapeutic window.
Data Summary
The following tables summarize quantitative data from various studies, highlighting the impact of PEG spacer length on key performance indicators.
| PEG Spacer Length | Average DAR | Reference |
| PEG4 | 2.5 | [1] |
| PEG6 | 5.0 | [1] |
| PEG8 | 4.8 | [1] |
| PEG12 | 3.7 | [1] |
| PEG24 | 3.0 | [1] |
| Table 1: Influence of PEG Spacer Length on Average Drug-to-Antibody Ratio (DAR). The data suggests that intermediate length PEG spacers (PEG6 and PEG8) can lead to higher drug loading, while shorter (PEG4) and longer (PEG24) spacers may result in lower DARs.[1] |
| PEG Spacer Length | LogD | Reference |
| PEG2 | -1.95 | [2] |
| PEG12 | -2.22 | [2] |
| Table 2: Effect of PEG Spacer Length on Hydrophilicity (LogD). An increase in PEG spacer length leads to a decrease in the LogD value, indicating higher hydrophilicity.[2] |
| PEG Spacer Length | Clearance Rate (mL/day/kg) | Reference |
| No PEG | ~15 | [3] |
| PEG4 | ~10 | [3] |
| PEG8 | ~5 | [3] |
| PEG12 | ~5 | [3] |
| PEG24 | ~5 | [3] |
| Table 3: Impact of PEG Spacer Length on ADC Clearance in Rats. Clearance rates of ADCs decrease with increasing PEG length, with a plateau observed for PEG8 and longer spacers.[3] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative protocols for the key experiments cited in the comparison of different length PEG spacers in tetrazine linkers.
Synthesis of Tetrazine-PEGn-Antibody Conjugates
This protocol describes the conjugation of a Tetrazine-PEGn-NHS ester to an antibody.
Materials:
-
Antibody of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-8.0.
-
Tetrazine-PEGn-NHS ester (n = 4, 8, 12, etc.) dissolved in anhydrous DMSO to a stock concentration of 10 mg/mL.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting columns or dialysis cassettes.
Procedure:
-
Antibody Preparation: Prepare the antibody solution to a concentration of 2 mg/mL in PBS. Ensure the buffer does not contain primary amines (e.g., Tris).
-
NHS Ester Preparation: Immediately before use, dissolve the Tetrazine-PEGn-NHS ester in DMSO.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved Tetrazine-PEGn-NHS ester to the antibody solution. The final concentration of DMSO in the reaction mixture should not exceed 10%.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove unreacted linker and byproducts by size-exclusion chromatography using a desalting column or by dialysis against PBS.
Determination of Drug-to-Antibody Ratio (DAR)
The average number of drug-linker molecules conjugated to each antibody can be determined using UV-Vis spectroscopy and Hydrophobic Interaction Chromatography (HIC).
UV-Vis Spectroscopy Method:
-
Measure the absorbance of the purified ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the drug-linker (e.g., ~340 nm for some tetrazines).
-
Calculate the concentration of the antibody and the drug-linker using their respective molar extinction coefficients and the Beer-Lambert law.
-
The DAR is the molar ratio of the drug-linker to the antibody.
Hydrophobic Interaction Chromatography (HIC) Method:
-
Equilibrate an HIC column with a high-salt mobile phase.
-
Inject the ADC sample onto the column.
-
Elute the different ADC species (with varying numbers of conjugated drug-linkers) using a decreasing salt gradient.
-
The peaks corresponding to different DAR species will elute at different retention times, with higher DAR species being more hydrophobic and eluting later.
-
The average DAR can be calculated from the peak areas of the different species.
In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma over time.
Procedure:
-
Incubate the ADC in plasma (e.g., human, mouse) at 37°C.
-
At various time points (e.g., 0, 24, 48, 72, 168 hours), take aliquots of the plasma sample.
-
Analyze the aliquots to determine the amount of intact ADC and the concentration of released drug. This can be done by various methods, including ELISA to measure total antibody and conjugated antibody, and LC-MS to quantify the free drug.[1]
-
The stability is often reported as the percentage of intact ADC remaining over time.
Visualizing Workflows and Concepts
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological and chemical processes.
Figure 1: General structure of an antibody-drug conjugate with a PEGylated tetrazine linker.
Figure 2: Experimental workflow for the synthesis and characterization of an ADC using a PEGylated tetrazine linker.
Figure 3: Logical relationship between PEG spacer length and key bioconjugate properties.
References
- 1. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 2. Pharmacokinetics and Pharmacodynamics of Antibody-Drug Conjugates Administered via Subcutaneous and Intratumoral Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
Navigating the Finish Line: A Comparative Guide to Confirming Me-Tz-PEG4-COOH Reaction Completion
For researchers, scientists, and drug development professionals, ensuring the successful completion of bioconjugation reactions is paramount. This guide provides a comprehensive comparison of analytical methods to confirm the reaction completion of Me-Tz-PEG4-COOH, a versatile linker used in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. We will delve into the two primary reactions of this linker: the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition of its methyl-tetrazine (Me-Tz) moiety and the amide bond formation via its carboxylic acid (COOH) group.
This guide presents a side-by-side comparison of common analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your specific application.
Understanding the Reactions of this compound
The this compound linker is a valuable tool in bioconjugation due to its dual functionality. The methyl-tetrazine group reacts with a trans-cyclooctene (TCO) group in a highly specific and rapid bioorthogonal iEDDA reaction, often referred to as "click chemistry."[1][2] The carboxylic acid group, on the other hand, can be activated to form a stable amide bond with primary amines, such as those found on the surface of proteins.[3][4]
dot
Caption: Reaction pathways of the this compound linker.
Comparison of Analytical Methods
The choice of analytical method depends on several factors, including the specific reaction being monitored, the available instrumentation, and the required sensitivity and throughput. The following tables provide a comparative summary of the most common techniques.
For Tetrazine-TCO iEDDA Reaction
| Analytical Method | Principle | Speed | Sensitivity | Cost | Key Advantages | Key Disadvantages |
| UV-Vis Spectroscopy | Monitors the disappearance of the characteristic tetrazine absorbance peak (~520 nm).[2] | Very Fast | Moderate | Low | Real-time monitoring, simple, and inexpensive. | Can be affected by interfering substances that absorb in the same region. |
| HPLC (RP-HPLC) | Separates reactants and products based on their hydrophobicity. | Moderate | High | Moderate | Quantitative, can resolve isomers and impurities. | Requires method development, not ideal for real-time monitoring. |
| Mass Spectrometry (LC-MS, MALDI-TOF) | Confirms the mass of the final conjugate and disappearance of starting materials. | Fast | Very High | High | Unambiguous confirmation of product identity, high sensitivity. | Can be complex to interpret for heterogeneous samples. |
| NMR Spectroscopy | Observes changes in the chemical environment of protons near the reaction site. | Slow | Low | High | Provides detailed structural information. | Low sensitivity, requires high sample concentration, and complex spectra. |
For Amide Bond Formation (PEG-COOH)
| Analytical Method | Principle | Speed | Sensitivity | Cost | Key Advantages | Key Disadvantages |
| FTIR Spectroscopy | Monitors the disappearance of the carboxylic acid C=O stretch (~1700-1725 cm⁻¹) and the appearance of amide I (~1650 cm⁻¹) and amide II (~1550 cm⁻¹) bands. | Fast | Moderate | Low | Simple, fast, and provides direct evidence of bond formation. | Not easily quantifiable, can be difficult for samples in aqueous solutions. |
| HPLC (RP-HPLC, SEC) | Separates the PEGylated product from unreacted starting materials. | Moderate | High | Moderate | Quantitative and can assess purity. | Requires specific method development for each conjugate. |
| Mass Spectrometry (LC-MS, MALDI-TOF) | Confirms the mass increase corresponding to the addition of the amine-containing molecule. | Fast | Very High | High | Provides definitive molecular weight confirmation. | Heterogeneity of PEG can complicate spectra. |
| NMR Spectroscopy | Detects the chemical shift of protons adjacent to the newly formed amide bond. | Slow | Low | High | Provides detailed structural confirmation of the linkage. | Insensitive, requires high concentrations and deuterated solvents. |
Experimental Protocols
The following are generalized protocols for the key analytical methods discussed. Instrument parameters and sample preparation may need to be optimized for specific molecules and reaction conditions.
UV-Vis Spectroscopy for Tetrazine-TCO Reaction
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., PBS, ethanol) to a final concentration within the linear range of the spectrophotometer.
-
Instrument Parameters:
-
Wavelength Scan: 300-700 nm to observe the full spectrum.
-
Kinetics Mode: Monitor the absorbance at the λmax of the tetrazine (typically ~520 nm) over time.
-
-
Data Analysis: Reaction completion is indicated by the disappearance of the absorbance peak at ~520 nm.
RP-HPLC for Reaction Monitoring
-
Sample Preparation: Quench a small aliquot of the reaction at different time points. Dilute the quenched sample in the mobile phase.
-
Instrument Parameters:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Flow Rate: 1 mL/min.
-
Detection: UV detector at a wavelength appropriate for the reactants and products (e.g., 280 nm for proteins, ~520 nm for tetrazine).
-
-
Data Analysis: Monitor the decrease in the peak area of the starting materials and the increase in the peak area of the product over time.
Mass Spectrometry for Product Confirmation
-
Sample Preparation: Desalt the final reaction mixture using a suitable method (e.g., zip-tip, dialysis).
-
Instrument Parameters (ESI-MS):
-
Infuse the sample directly or via LC into the mass spectrometer.
-
Acquire data in positive ion mode.
-
Deconvolute the resulting multi-charged spectrum to obtain the molecular weight.
-
-
Data Analysis: Compare the observed molecular weight with the theoretical mass of the expected conjugate.
FTIR Spectroscopy for Amide Bond Formation
-
Sample Preparation: Lyophilize the sample to a dry powder. Mix with KBr and press into a pellet, or analyze directly using an ATR-FTIR accessory.
-
Instrument Parameters:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis: Look for the disappearance of the broad O-H stretch and the sharp C=O stretch of the carboxylic acid, and the appearance of the characteristic amide I and II bands.
Mandatory Visualizations
dot
Caption: Experimental workflow for confirming reaction completion.
dot
Caption: Decision tree for selecting an analytical method.
Alternative Bioconjugation Strategies
While the iEDDA and amide coupling reactions of this compound are highly effective, several alternative bioconjugation methods exist. These include:
-
Thiol-Maleimide Chemistry: This is a widely used method for conjugating molecules to cysteine residues on proteins. The reaction is typically monitored by HPLC and mass spectrometry.
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Another form of "click chemistry" that does not require a copper catalyst. It can be monitored by techniques similar to those used for the iEDDA reaction.
-
Enzymatic Ligation: Enzymes such as sortase A or transglutaminase can be used to create site-specific conjugations. The progress of these reactions is often monitored by SDS-PAGE, HPLC, and mass spectrometry.
The choice of bioconjugation strategy depends on the specific application, the nature of the biomolecule, and the desired properties of the final conjugate. The analytical methods described in this guide are broadly applicable to monitoring the completion of these alternative reactions as well.
By carefully selecting and applying the appropriate analytical methods, researchers can ensure the successful and efficient production of well-defined bioconjugates for a wide range of applications in drug development and beyond.
References
A Comparative Guide to Me-Tz-PEG4-COOH for Bioorthogonal Cross-Reactivity Studies
For researchers, scientists, and drug development professionals leveraging bioorthogonal chemistry, the choice of linker is critical to the success of their experiments. This guide provides a detailed comparison of Me-Tz-PEG4-COOH with its alternatives, focusing on cross-reactivity, reaction kinetics, and stability. The information presented is supported by experimental data to facilitate informed decisions in the design of bioconjugation strategies.
Performance Comparison of Tetrazine-Based Linkers
The inverse electron demand Diels-Alder (iEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO) is a cornerstone of bioorthogonal chemistry, prized for its exceptional speed and specificity.[1] this compound is a popular reagent in this class, featuring a methyl-substituted tetrazine for enhanced stability and a PEG4 linker to improve solubility.[2][3] This section compares this compound with key alternatives.
| Feature | This compound | H-Tz-PEG4-COOH | Tetrazine-PEGn-X (n>4) | Other Substituted Tetrazines |
| Structure | Methyl-substituted tetrazine | Hydrogen-substituted tetrazine | Varies (e.g., PEG8, PEG12) | Varies (e.g., Pyridyl, Phenyl) |
| Reaction Rate (k₂) with TCO | ~1,000 M⁻¹s⁻¹[4][5] | Up to 30,000 M⁻¹s⁻¹[4] | Generally similar to the parent tetrazine | Can be significantly higher (>10,000 M⁻¹s⁻¹)[1] |
| Stability in Aqueous Media | High[6][7][8] | Lower, prone to degradation[1][8] | High | Varies, can be lower than methyl-substituted[1] |
| Key Advantage | Balance of good stability and fast kinetics | Extremely fast reaction rates | Enhanced solubility and longer spacer arm | Tunable reactivity and properties |
| Key Disadvantage | Slower reaction rate than H-Tz | Lower stability | Potential for altered pharmacokinetics | Can have lower stability |
Experimental Data Summary
The selection of a tetrazine linker is often a trade-off between reaction kinetics and stability. The following tables summarize quantitative data from various studies.
Table 1: Reaction Kinetics of Tetrazine Derivatives with TCO
| Tetrazine Derivative | Second-Order Rate Constant (k₂) | Experimental Conditions | Reference |
| Methyl-substituted tetrazine | ~1,000 M⁻¹s⁻¹ | Aqueous media | [4][5] |
| Hydrogen-substituted tetrazine | Up to 30,000 M⁻¹s⁻¹ | Aqueous media | [4] |
| Pyridyl-tetrazine (Py-Tz) | >10,000 M⁻¹s⁻¹ | PBS, 37°C | [1] |
| Phenyl-tetrazine (Ph-Tz) | ~1,000 - 5,000 M⁻¹s⁻¹ | PBS, 37°C | [1] |
| Triazolyl-tetrazine (Ta-Tz) | ~5,000 - 10,000 M⁻¹s⁻¹ | PBS, 37°C | [1] |
Table 2: Stability of Tetrazine Derivatives in Biological Media
| Tetrazine Derivative | Remaining Compound after 48h in DMEM + 10% FBS | Reference |
| Methyl-tetrazine (Me-Tz) | >63% | [1][8] |
| Hydrogen-tetrazine (H-Tz) | <13% | [1][8] |
| Pyridyl-tetrazine (Py-Tz) | <13% | [1][8] |
| Triazolyl-tetrazine (3b) | >63% | [1] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research.
Protocol for Determining Tetrazine Reaction Kinetics
This protocol is adapted from studies determining second-order rate constants for the tetrazine-TCO ligation.[9]
-
Reagent Preparation : Prepare stock solutions of the tetrazine derivative and a TCO-containing compound in a suitable solvent (e.g., DMSO).
-
Reaction Setup : In a quartz cuvette, dilute the tetrazine stock solution in the reaction buffer (e.g., PBS, pH 7.4) to a final concentration where the absorbance at the tetrazine's λmax (typically ~520-540 nm) is between 0.5 and 1.0.
-
Initiation of Reaction : Add a molar excess (at least 10-fold) of the TCO solution to the cuvette, mix rapidly, and immediately start recording the absorbance at the tetrazine's λmax over time using a spectrophotometer.
-
Data Analysis : The disappearance of the tetrazine chromophore follows pseudo-first-order kinetics. The observed rate constant (k_obs) is determined by fitting the absorbance decay to a single exponential function. The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the TCO reagent.
Protocol for Assessing Tetrazine Stability in Serum
This protocol is based on methods used to evaluate the stability of tetrazines in biological media.[1][8]
-
Sample Preparation : Prepare a stock solution of the tetrazine derivative in DMSO.
-
Incubation : Dilute the tetrazine stock solution into pre-warmed (37°C) Dulbecco's Modified Eagle Medium (DMEM) containing 10% fetal bovine serum (FBS) to a final concentration of ~10 µM.
-
Time Points : Aliquot the mixture into separate vials for each time point (e.g., 0, 2, 6, 12, 24, 48 hours).
-
Sample Quenching and Analysis : At each time point, quench the reaction by adding an equal volume of cold acetonitrile. Centrifuge to precipitate proteins. Analyze the supernatant by LC-MS to quantify the amount of remaining tetrazine derivative.
-
Data Analysis : Plot the percentage of the remaining tetrazine derivative against time to determine its stability profile.
Visualizations
Diagrams can clarify complex workflows and pathways.
Caption: Pre-targeting strategy utilizing the bioorthogonal reaction between a TCO-modified antibody and a tetrazine-payload.
Caption: General signaling pathway for ADC-mediated cell killing.
References
- 1. Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking the potential of antibody–drug conjugates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyltetrazine-PEG4-Acid CAS#: 1802907-91-0 [amp.chemicalbook.com]
- 4. Bot Detection [iris-biotech.de]
- 5. atto-tec.com [atto-tec.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted Cyclopropene Mini-tags for Tetrazine Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Me-Tz-PEG4-COOH: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of Me-Tz-PEG4-COOH, a bifunctional linker commonly used in bioconjugation and drug delivery research.
This compound (Methyltetrazine-Polyethylene Glycol-Carboxylic Acid) requires careful handling and disposal due to its chemical properties. While this compound is not classified as acutely hazardous, adherence to proper waste management protocols is essential to maintain a safe laboratory environment and comply with regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or aerosols.
Step-by-Step Disposal Protocol
The proper disposal of this compound, whether in solid form or in solution, involves segregation and clear labeling to ensure it is handled correctly by your institution's environmental health and safety (EHS) department.
-
Segregation of Waste:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Solid waste (e.g., contaminated consumables such as pipette tips, tubes, and weighing paper) should be collected in a designated, leak-proof container.
-
Aqueous solutions containing this compound should be collected in a separate, clearly labeled waste container.
-
-
Container Labeling:
-
All waste containers must be clearly and accurately labeled.
-
The label should include:
-
The full chemical name: "this compound" or "Methyltetrazine-PEG4-Carboxylic Acid".
-
The concentration (if in solution).
-
The words "Hazardous Waste".
-
The date the waste was first added to the container.
-
The primary hazards associated with the compound (e.g., "Irritant").
-
-
-
Storage of Waste:
-
Waste containers should be kept securely closed at all times, except when adding waste.
-
Store the waste in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from incompatible materials.
-
-
Arranging for Disposal:
-
Once the waste container is full, or if it has been in storage for a period defined by your institutional policy (typically not exceeding one year), arrange for a pickup by your EHS department.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Quantitative Data Summary
| Parameter | Guideline | Rationale |
| PPE Requirement | Safety Goggles, Chemical-Resistant Gloves, Lab Coat | Prevents eye and skin irritation. |
| Waste Container Type | High-Density Polyethylene (HDPE) or Glass | Ensures chemical compatibility and prevents leaks. |
| Container Fill Level | Do not exceed 90% of the container's capacity. | Allows for vapor expansion and prevents spills during transport. |
| pH of Aqueous Waste | Collect as is; do not neutralize unless it is part of a specific laboratory procedure and approved by EHS. | The carboxylic acid functionality makes the solution acidic. Neutralization can generate heat or gas. |
| Storage Time Limit | Typically up to 1 year in a satellite accumulation area, but consult your institution's policy. | Ensures timely disposal and prevents degradation or reaction of waste over time. |
Detailed Methodologies for Key Procedures
Spill Cleanup Protocol:
In the event of a small spill of this compound powder:
-
Restrict access to the spill area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material suitable for chemical spills (e.g., vermiculite or sand).
-
Carefully sweep the material into a designated hazardous waste container. Avoid creating dust.
-
Wipe the spill area with a damp cloth, and dispose of the cloth as hazardous waste.
-
Wash the area with soap and water.
For a liquid spill:
-
Absorb the spill with inert, non-combustible material (e.g., absorbent pads).
-
Collect the contaminated absorbent material into a hazardous waste container.
-
Clean the spill area as described above.
Decontamination of Glassware:
-
Rinse glassware that has come into contact with this compound with a suitable solvent (e.g., ethanol or acetone) to remove residual compound.
-
Collect the initial rinsate as hazardous waste.
-
Subsequent washes with soap and water can typically be disposed of down the drain, but confirm this with your local EHS regulations.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and responsible chemical waste management. Always consult your institution's specific safety and disposal guidelines, as local regulations may vary.
Personal protective equipment for handling Me-Tz-PEG4-COOH
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical reagents is paramount. This guide provides immediate safety, operational, and disposal information for Me-Tz-PEG4-COOH, a stable tetrazine molecule utilized in bioconjugation and click chemistry. Adherence to these protocols is critical for laboratory safety and experimental success.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications & Rationale |
| Eyes/Face | Safety Goggles & Face Shield | Safety goggles with side shields are essential to protect against splashes.[1][2] A face shield worn over goggles provides an additional layer of protection against significant splashes or sprays of hazardous liquids.[3][4] |
| Hands | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended for handling acids and other chemicals.[3][5] It is crucial to select gloves that offer adequate protection against the specific chemical hazards.[6] Always inspect gloves for any signs of degradation before use. |
| Body | Laboratory Coat | A flame-resistant lab coat, such as Nomex®, should be worn and fully buttoned to cover as much skin as possible.[6] This protects against splashes and contact with the chemical. |
| Respiratory | Fume Hood or Respirator | All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1] If a fume hood is not available, a NIOSH/MSHA approved respirator may be necessary.[7] |
| Feet | Closed-Toe Shoes | Appropriate shoes that cover the entire foot are required to protect against spills.[6] |
Operational Plan: Step-by-Step Handling Procedure
Proper handling of this compound is crucial for both safety and the integrity of the compound.
1. Preparation and Engineering Controls:
-
Ensure a chemical fume hood is operational and accessible.
-
Verify that an eyewash station and safety shower are in close proximity and unobstructed.[7]
-
Prepare all necessary equipment and reagents before handling the compound.
2. Donning PPE:
-
Put on all required PPE as outlined in the table above before entering the designated handling area.
3. Handling the Compound:
-
Conduct all weighing and aliquoting of the solid compound within the chemical fume hood to prevent inhalation of dust.
-
Avoid the formation of dust and aerosols.[1]
-
If creating a solution, add the solid to the solvent slowly.
-
Keep the container tightly closed when not in use.[8]
4. Storage:
The following diagram illustrates the standard operational workflow for handling this compound.
References
- 1. Methyltetrazine-PEG4-hydrazone-DBCO|MSDS [dcchemicals.com]
- 2. quora.com [quora.com]
- 3. hsa.ie [hsa.ie]
- 4. osha.gov [osha.gov]
- 5. leelinework.com [leelinework.com]
- 6. ehs.ucsf.edu [ehs.ucsf.edu]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
